1,2,3-Thiadiazole-4-carbaldehyde oxime
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-(thiadiazol-4-ylmethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3OS/c7-4-1-3-2-8-6-5-3/h1-2,7H/b4-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZQLYOMDSQPDQ-DAFODLJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NS1)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=NS1)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1,2,3-thiadiazole-4-carbaldehyde oxime synthesis from hydrazone
An In-depth Technical Guide to the Synthesis of 1,2,3-Thiadiazole-4-carbaldehyde Oxime from Hydrazone Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-thiadiazole scaffold is a crucial heterocyclic motif in medicinal chemistry and agrochemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and plant activation properties. The synthesis of specifically functionalized 1,2,3-thiadiazoles is a key objective for developing novel therapeutic agents and research tools. This guide provides a comprehensive overview and detailed protocols for the multi-step synthesis of this compound, a versatile building block, starting from a suitable hydrazone precursor. The core transformation relies on the robust Hurd-Mori reaction for the formation of the thiadiazole ring.[1]
Overall Synthetic Pathway
The synthesis is a multi-step process commencing with an α-ketoester. This starting material is first converted to a hydrazone, which then undergoes the pivotal Hurd-Mori cyclization to form the 1,2,3-thiadiazole ring. Subsequent functional group manipulations—reduction of the ester to an aldehyde followed by oximation—yield the final target compound.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Hydrazone Precursor (Semicarbazone)
This step involves the condensation of an α-ketoester with semicarbazide hydrochloride to form the corresponding semicarbazone, the direct precursor for the Hurd-Mori reaction.
-
Materials:
-
α-Ketoester (e.g., Ethyl 2-oxo-3-phenylpropanoate) (1.0 eq)
-
Semicarbazide hydrochloride (1.2 eq)
-
Sodium acetate (1.5 eq)
-
Ethanol (as solvent)
-
-
Procedure:
-
Dissolve the α-ketoester in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add sodium acetate and semicarbazide hydrochloride to the solution.
-
Heat the mixture to reflux and maintain for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under vacuum.
-
Add water to the residue to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from ethanol to obtain the pure semicarbazone.
-
Step 2: Hurd-Mori Cyclization to form Ethyl 1,2,3-Thiadiazole-4-carboxylate
This is the key ring-forming step where the hydrazone is cyclized using thionyl chloride (SOCl₂) to yield the 1,2,3-thiadiazole core.[1][2]
-
Materials:
-
Semicarbazone from Step 1 (1.0 eq)
-
Thionyl chloride (SOCl₂) (5-10 eq, excess)
-
Dichloromethane (DCM, anhydrous, as solvent)
-
-
Procedure:
-
To a flask containing chilled (0 °C) thionyl chloride, add the dry semicarbazone portion-wise under an inert atmosphere (e.g., nitrogen or argon), ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl 1,2,3-thiadiazole-4-carboxylate.[3]
-
Step 3: Reduction of Ester to 1,2,3-Thiadiazole-4-carbaldehyde
The ester is selectively reduced to the corresponding aldehyde using a sterically hindered reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the alcohol.[4]
-
Materials:
-
Ethyl 1,2,3-thiadiazole-4-carboxylate from Step 2 (1.0 eq)
-
Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes) (1.1-1.5 eq)
-
Dichloromethane (DCM, anhydrous, as solvent)
-
-
Procedure:
-
Dissolve the ester in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the DIBAL-H solution dropwise via a syringe, maintaining the temperature at -78 °C.
-
Stir the reaction at this temperature for 2-4 hours.
-
Quench the reaction by the slow, dropwise addition of methanol at -78 °C, followed by water.
-
Allow the mixture to warm to room temperature and add a saturated solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude aldehyde, which can be used in the next step, often without further purification.
-
Step 4: Oximation of 1,2,3-Thiadiazole-4-carbaldehyde
The final step involves the reaction of the synthesized aldehyde with hydroxylamine to form the desired oxime.[5][6]
-
Materials:
-
1,2,3-Thiadiazole-4-carbaldehyde from Step 3 (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)
-
Pyridine or sodium acetate (as a mild base)
-
Ethanol (as solvent)
-
-
Procedure:
-
Dissolve the crude aldehyde in ethanol.
-
Add hydroxylamine hydrochloride and a mild base (e.g., pyridine or sodium acetate).
-
Stir the mixture at room temperature for 2-6 hours. The reaction can be gently heated if necessary.
-
Monitor for the disappearance of the aldehyde spot by TLC.
-
Once complete, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the organic layer with dilute HCl (to remove pyridine, if used), followed by water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product by recrystallization or column chromatography to obtain this compound.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for each step of the synthesis, compiled from analogous reactions in the literature. Actual results may vary based on substrate and specific conditions.
| Step | Reaction | Key Reagents | Temp. | Time (h) | Typical Yield (%) | Reference(s) |
| 1 | Hydrazone Formation | Semicarbazide HCl | Reflux | 3 - 5 | 85 - 95 | [7] |
| 2 | Hurd-Mori Cyclization | SOCl₂ | 0 °C to RT | 12 - 24 | 60 - 94 | [3] |
| 3 | Ester Reduction | DIBAL-H | -78 °C | 2 - 4 | 70 - 85 | [4] |
| 4 | Oximation | NH₂OH·HCl | RT | 2 - 6 | 90 - 95 | [5][6] |
Hurd-Mori Reaction Mechanism
The Hurd-Mori reaction is proposed to proceed through a cycloaddition-elimination mechanism. The hydrazone reacts with thionyl chloride to form an N-sulfinyl intermediate, which undergoes an intramolecular electrophilic substitution onto the adjacent carbon, followed by elimination to form the stable aromatic 1,2,3-thiadiazole ring.
Caption: Proposed mechanism for the Hurd-Mori 1,2,3-thiadiazole synthesis.
Conclusion
The synthesis of this compound is a robust and reproducible multi-step process. The key to the synthesis is the successful formation of the thiadiazole ring via the Hurd-Mori reaction, starting from a readily available hydrazone. Subsequent, well-established organic transformations allow for the conversion of a 4-carboxylate group into the target 4-carbaldehyde oxime functionality in good to excellent yields. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize this and related compounds for applications in drug discovery and chemical biology.
References
- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ring transformations of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde with amines, hydrazines and hydroxylamine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Hurd-Mori Synthesis of 4-Formyl-1,2,3-Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Hurd-Mori synthesis, with a specific focus on the preparation of 4-formyl-1,2,3-thiadiazole and its derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by the 1,2,3-thiadiazole scaffold.[1][2][3]
The Hurd-Mori synthesis is a classical and versatile method for the formation of the 1,2,3-thiadiazole ring system through the cyclization of hydrazones with thionyl chloride (SOCl₂).[4][5] This guide will delve into the experimental protocols, present key quantitative data, and visualize the synthetic and conceptual pathways relevant to the research and development of these compounds.
Core Synthesis Pathway: Hurd-Mori Reaction
The Hurd-Mori reaction serves as the foundational method for the synthesis of a wide array of 1,2,3-thiadiazole derivatives. The general principle involves the reaction of a ketone or aldehyde hydrazone with thionyl chloride. Specifically, for the synthesis of 4-formyl-1,2,3-thiadiazole, the precursor is 2-oxopropanal bis(ethoxycarbonylhydrazone).[6]
// Nodes Start [label="Ketone/Aldehyde\n(e.g., 2-Oxopropanal derivative)"]; Hydrazone [label="Hydrazone Precursor\n(e.g., 2-Oxopropanal\nbis(ethoxycarbonylhydrazone))"]; SOCl2 [label="Thionyl Chloride\n(SOCl₂)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thiadiazole [label="4-Formyl-1,2,3-Thiadiazole\nDerivative", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Hydrazone [label=" Reaction with\nHydrazine derivative "]; Hydrazone -> Thiadiazole [label=" Hurd-Mori\nCyclization "]; SOCl2 -> Hydrazone [dir=back]; }
Caption: Hurd-Mori synthesis of 4-formyl-1,2,3-thiadiazole.
Experimental Protocols
General Procedure for the Preparation of Semicarbazones from Ketones
This is a common preliminary step for generating the hydrazone precursor required for the Hurd-Mori reaction.
-
Dissolution: Dissolve the starting ketone (1.0 equivalent) and semicarbazide hydrochloride (1.0-1.2 equivalents) in a suitable solvent such as absolute ethanol.[2]
-
Reaction: Heat the mixture to reflux for a period of 2-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]
-
Isolation: After completion, remove the solvent under reduced pressure.
-
Purification: Wash the resulting residue with a non-polar solvent like diethyl ether and recrystallize from an appropriate solvent, such as ethanol, to yield the pure semicarbazone.[2]
General Procedure for the Hurd-Mori Synthesis of 1,2,3-Thiadiazoles
The following is a generalized protocol for the cyclization step.
-
Reaction Setup: In a well-ventilated fume hood, add the dried hydrazone precursor to an excess of thionyl chloride at room temperature with stirring. The reaction can be highly exothermic and should be cooled in an ice bath if necessary.
-
Reaction: Stir the mixture at room temperature or gentle heat for several hours until the reaction is complete, as indicated by TLC analysis.
-
Work-up: Carefully quench the reaction mixture by slowly adding it to ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Quantitative Data Presentation
The following tables summarize yields and melting points for various 1,2,3-thiadiazole derivatives synthesized via the Hurd-Mori reaction, as reported in the literature.
Table 1: Synthesis of 1,2,3-Thiadiazole Derivatives from Semicarbazones [2]
| Compound Number | Starting Ketone | Product Structure | Melting Point (°C) | Yield (%) |
| 11 | Acetophenone | 4-Phenyl-1,2,3-thiadiazole | Decomposes at 266 | 60 |
| 12 | Camphor | (1R,4S)-4,7,7-Trimethyl-4,5,6,7-tetrahydro-1H-4,5-epoxy-1,2,3-benzothiadiazole | 116 | 72 |
| 13 | p-Bromoacetophenone | 4-(4-Bromophenyl)-1,2,3-thiadiazole | Decomposes at 240 | 65 |
| 14 | p-Nitroacetophenone | 4-(4-Nitrophenyl)-1,2,3-thiadiazole | 190 | 63 |
| 15 | p-Aminoacetophenone | 4-(4-Aminophenyl)-1,2,3-thiadiazole | Above 300 | 69 |
Table 2: Synthesis of Pyrrolo[2,3-d][4][5][7]thiadiazole-6-carboxylates [6]
| Compound Number | N-Protecting Group | Product Structure | Melting Point (°C) | Yield (%) |
| 4a | Benzyl | Methyl 1-benzyl-1,4-dihydropyrrolo[2,3-d][4][5][7]thiadiazole-6-carboxylate | 150-151 | 25 |
| 4b | Methyl | Methyl 1-methyl-1,4-dihydropyrrolo[2,3-d][4][5][7]thiadiazole-6-carboxylate | 161-165 | 15 |
| 4c | Methyl carbamate | Methyl 6-(methoxycarbonyl)-4H-pyrrolo[2,3-d][4][5][7]thiadiazole-1-carboxylate | 152-154 | 94 |
Drug Development and Signaling Pathways
While specific signaling pathways for 4-formyl-1,2,3-thiadiazole derivatives are not explicitly detailed in the reviewed literature, the broader class of thiadiazoles is known to possess a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.[1][2][3] The formyl group at the 4-position offers a reactive handle for further chemical modifications, making these compounds attractive starting points for the development of new therapeutic agents.
The potential workflow for investigating the therapeutic applications of these derivatives can be visualized as follows:
// Nodes Synthesis [label="Hurd-Mori Synthesis of\n4-Formyl-1,2,3-Thiadiazole Derivatives"]; Library [label="Derivative Library Generation\n(Modification of Formyl Group)"]; Screening [label="High-Throughput Screening\n(e.g., Anticancer, Antimicrobial Assays)"]; Hit_ID [label="Hit Identification and Validation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Lead_Opt [label="Lead Optimization\n(SAR Studies)"]; Preclinical [label="Preclinical Studies\n(In vivo efficacy, Toxicology)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Clinical [label="Clinical Trials", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Synthesis -> Library; Library -> Screening; Screening -> Hit_ID; Hit_ID -> Lead_Opt; Lead_Opt -> Preclinical; Preclinical -> Clinical; }
Caption: Drug discovery workflow for thiadiazole derivatives.
Conclusion
The Hurd-Mori synthesis remains a cornerstone for the preparation of 1,2,3-thiadiazole derivatives. While the synthesis of 4-formyl-1,2,3-thiadiazole from 2-oxopropanal bis(ethoxycarbonylhydrazone) is documented, a detailed, optimized experimental protocol would be a valuable contribution to the field. The versatility of the 4-formyl group provides a platform for the generation of diverse chemical libraries for screening against various biological targets. Further research into the specific mechanisms of action and signaling pathways of these compounds will be crucial for their advancement as potential therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 1,2,3-Thiadiazole-4-Carbaldehyde Oxime: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characterization of 1,2,3-thiadiazole-4-carbaldehyde oxime. The information presented herein is compiled from analogous chemical structures and established spectroscopic principles, offering a robust framework for the identification and analysis of this compound. This document is intended to support research and development efforts in medicinal chemistry and materials science where the 1,2,3-thiadiazole scaffold is of significant interest.
Introduction
The 1,2,3-thiadiazole ring is a significant heterocyclic moiety in medicinal chemistry, exhibiting a range of biological activities. The functionalization of this core structure, such as the introduction of a carbaldehyde oxime group at the 4-position, can modulate its physicochemical properties and biological efficacy. Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of such novel compounds. This guide details the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this compound.
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the condensation of 1,2,3-thiadiazole-4-carbaldehyde with hydroxylamine hydrochloride.[1] The general procedure is outlined below.
Experimental Protocol: Synthesis of this compound
A mixture of 1,2,3-thiadiazole-4-carbaldehyde (1.0 eq.), hydroxylamine hydrochloride (1.5 eq.), and sodium acetate (2.5 eq.) is prepared in a mixture of ethanol and water. The reaction mixture is stirred under reflux and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled, and the resulting precipitate is filtered, washed with water, and dried under vacuum. Recrystallization from a suitable solvent such as ethanol can be performed for further purification.[1]
Spectroscopic Analysis Protocols
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using DMSO-d₆ as the solvent and Tetramethylsilane (TMS) as the internal standard.
-
IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer with KBr pellets.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an Electrospray Ionization (ESI) source to determine the exact mass of the molecular ion.
Spectroscopic Data
The following tables summarize the expected quantitative spectroscopic data for this compound based on the analysis of structurally related compounds.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Proton Designation | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 (Thiadiazole) | ~8.5 - 9.0 | s | - |
| CH=N (Oxime) | ~8.0 - 8.3 | s | - |
| N-OH (Oxime) | ~11.0 - 12.0 | s | - |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Carbon Designation | Chemical Shift (δ, ppm) |
| C-4 (Thiadiazole) | ~140 - 145 |
| C-5 (Thiadiazole) | ~150 - 155 |
| C=N (Oxime) | ~145 - 150 |
Table 3: IR Spectroscopic Data (KBr, cm⁻¹)
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (Oxime) | 3200 - 3400 | Broad |
| C-H (Thiadiazole) | ~3100 | Medium |
| C=N (Oxime) | 1650 - 1680 | Medium |
| C=N (Thiadiazole) | 1500 - 1550 | Medium |
| N-O (Oxime) | 930 - 960 | Medium |
| C-S (Thiadiazole) | 700 - 800 | Medium |
Table 4: Mass Spectrometry Data
| Ion | m/z (Calculated) | m/z (Observed) |
| [M+H]⁺ | 144.0178 | To be determined |
| [M-N₂]⁺ | 116.0243 | To be determined |
Note: The fragmentation of 1,2,3-thiadiazoles often involves the elimination of a nitrogen molecule (N₂).[2]
Visualization of Synthesis Workflow
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthesis of this compound.
Conclusion
This technical guide provides a comprehensive summary of the expected spectroscopic characteristics of this compound, along with a plausible synthetic protocol. The tabulated data and workflow visualization serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel heterocyclic compounds. While the provided data is based on established knowledge of similar structures, empirical verification is essential for any newly synthesized compound.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 1,2,3-Thiadiazole Oximes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1,2,3-thiadiazole oximes, a class of heterocyclic compounds with significant potential in medicinal chemistry and agrochemical research. The document details their synthesis, physicochemical characteristics, and biological activities, with a focus on their anticancer and insecticidal properties. Experimental protocols for key synthetic and bioassay procedures are provided, along with a summary of quantitative data in tabular format for easy comparison. Visual diagrams of synthetic pathways and potential biological signaling mechanisms are included to facilitate understanding.
Introduction
1,2,3-Thiadiazoles are a class of five-membered heterocyclic compounds that have garnered considerable attention due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The incorporation of an oxime functional group into the 1,2,3-thiadiazole scaffold can further enhance their biological profile, leading to the development of potent therapeutic and agrochemical agents. This guide focuses specifically on 1,2,3-thiadiazole oximes, providing a detailed examination of their synthesis, physical and chemical properties, and biological significance.
Synthesis of 1,2,3-Thiadiazole Oximes
A common and effective method for the synthesis of 1,2,3-thiadiazole oximes involves a multi-step reaction sequence, often starting from pyrazole derivatives. A representative synthetic workflow is outlined below.
Caption: General synthesis workflow for 1,2,3-thiadiazole oxime ethers.
Experimental Protocol: Synthesis of Pyrazole Oxime Intermediates
This protocol describes the synthesis of the pyrazole oxime, a key intermediate in the preparation of 1,2,3-thiadiazole oxime ethers.[1]
Materials:
-
Substituted pyrazole carbaldehyde (1 equivalent)
-
Hydroxylamine hydrochloride (1.2 equivalents)
-
Ethanol
-
Potassium carbonate (for neutralization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolve the substituted pyrazole carbaldehyde in ethanol in a round-bottom flask.
-
Add hydroxylamine hydrochloride to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of potassium carbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude pyrazole oxime.
-
Purify the crude product by recrystallization or column chromatography.
Experimental Protocol: Synthesis of 1,2,3-Thiadiazole Oxime Ethers
This protocol details the final step in the synthesis of 1,2,3-thiadiazole oxime ethers from the pyrazole oxime intermediate.[1]
Materials:
-
Pyrazole oxime (1 equivalent)
-
Substituted 1,2,3-thiadiazole intermediate with a leaving group (e.g., a halogen) (1 equivalent)
-
Potassium carbonate (2 equivalents)
-
Acetonitrile
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a solution of the pyrazole oxime in acetonitrile, add potassium carbonate.
-
Add the substituted 1,2,3-thiadiazole intermediate to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude 1,2,3-thiadiazole oxime ether.
-
Purify the product by column chromatography.
Physical and Chemical Properties
The physicochemical properties of 1,2,3-thiadiazole oximes are crucial for their application in drug development and agrochemical formulations. These properties are influenced by the nature and position of substituents on the heterocyclic rings.
Physical Properties
A summary of the available physical data for a selection of 1,2,3-thiadiazole pyrazole oxime ethers is presented in the table below.
| Compound ID | Molecular Formula | Melting Point (°C) | Appearance | Reference |
| 8d | C₂₀H₁₇FN₄O₂S | 135-137 | White solid | [1] |
| 8h | C₂₁H₁₉FN₄O₂S | 118-120 | White solid | [1] |
| 8e | C₂₀H₁₆BrFN₄O₂S | 142-144 | White solid | [1] |
| 8l | C₂₀H₁₅F₂N₄O₂S | 128-130 | White solid | [1] |
| 8m | C₂₁H₁₇F₂N₄O₂S | 115-117 | White solid | [1] |
| 8r | C₂₁H₁₈FN₄O₂S | 123-125 | White solid | [1] |
Spectroscopic Data
The structural characterization of 1,2,3-thiadiazole oximes is typically performed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
¹H NMR Spectroscopy: The proton NMR spectra of these compounds show characteristic signals for the aromatic protons, the oxime proton, and the protons of the various substituents. For example, in a series of pyrazole oxime derivatives containing a 1,2,3-thiadiazole ring, the oxime proton (=N-OH) typically appears as a singlet in the downfield region.
¹³C NMR Spectroscopy: The carbon NMR spectra provide information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the heterocyclic rings are particularly informative for structural elucidation.
Infrared (IR) Spectroscopy: The IR spectra of 1,2,3-thiadiazole oximes exhibit characteristic absorption bands for the C=N bond of the oxime group, the N-O stretching vibration, and the vibrations associated with the thiadiazole and other aromatic rings.
A summary of selected spectroscopic data for representative compounds is provided below.
| Compound ID | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Reference |
| 8d | 8.58 (s, 1H, CH=N), 8.16 (s, 1H, thiadiazole-H), 7.80-7.10 (m, 8H, Ar-H), 5.30 (s, 2H, OCH₂), 3.85 (s, 3H, N-CH₃), 2.35 (s, 3H, CH₃) | 163.2, 158.5, 150.1, 145.3, 138.7, 135.2, 130.4, 129.8, 128.5, 121.7, 116.3, 114.8, 68.9, 36.5, 14.2 | 3125 (C-H), 1610 (C=N), 1580, 1510 (C=C), 1250 (C-O) | [1] |
| 8h | 8.57 (s, 1H, CH=N), 8.15 (s, 1H, thiadiazole-H), 7.75-7.05 (m, 7H, Ar-H), 5.28 (s, 2H, OCH₂), 3.84 (s, 3H, N-CH₃), 2.33 (s, 3H, CH₃), 2.25 (s, 3H, Ar-CH₃) | 163.1, 158.4, 150.0, 145.2, 138.6, 135.1, 130.3, 129.7, 128.4, 121.6, 116.2, 114.7, 68.8, 36.4, 21.1, 14.1 | 3120 (C-H), 1612 (C=N), 1582, 1512 (C=C), 1252 (C-O) | [1] |
Biological Activities and Signaling Pathways
1,2,3-Thiadiazole oximes have demonstrated significant potential as both anticancer and insecticidal agents. Their biological activity is attributed to their ability to interact with specific molecular targets within cells.
Anticancer Activity
Several 1,2,3-thiadiazole oxime derivatives have shown promising cytotoxic activity against various human cancer cell lines.[2][3] The proposed mechanism of action for many thiadiazole-based anticancer agents involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK/ERK pathways are frequently implicated.
Caption: Potential anticancer signaling pathways targeted by 1,2,3-thiadiazole oximes.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of chemical compounds on cultured cells.[4][5]
Materials:
-
Human cancer cell lines (e.g., HCT-116, SGC-7901)
-
96-well plates
-
Complete cell culture medium
-
1,2,3-Thiadiazole oxime compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the 1,2,3-thiadiazole oxime compounds (typically in a serial dilution) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., 5-fluorouracil).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
A selection of reported anticancer activities of 1,2,3-thiadiazole pyrazole oxime ethers is presented below.
| Compound ID | HCT-116 IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | Reference |
| 8e | 7.19 | > 50 | [1] |
| 8l | 6.56 | > 50 | [1] |
| 8m | 8.12 | 9.41 | [1] |
| 8r | 7.06 | 8.64 | [1] |
| 8j | > 50 | 11.46 | [1] |
| 5-Fluorouracil | 29.50 | 25.30 | [1] |
Insecticidal Activity
Certain 1,2,3-thiadiazole oxime derivatives have shown significant insecticidal activity against various pests, such as the cowpea aphid (Aphis craccivora).[1] The exact mechanism of action is still under investigation but may involve the disruption of vital physiological processes in the insects.
This protocol outlines a common method for evaluating the insecticidal activity of compounds against aphids.
Materials:
-
Cowpea aphid (Aphis craccivora) colony
-
Broad bean seedlings
-
1,2,3-Thiadiazole oxime compounds (dissolved in a suitable solvent with a surfactant)
-
Spray tower or atomizer
-
Petri dishes
-
Fine brush
Procedure:
-
Culture broad bean seedlings to the 2-3 true leaf stage.
-
Infest the seedlings with a known number of adult apterous aphids (e.g., 20-30 aphids per seedling).
-
Prepare different concentrations of the test compounds in an aqueous solution containing a surfactant (e.g., Tween-80).
-
Spray the infested seedlings with the test solutions until runoff using a spray tower to ensure even coverage. Include a solvent-only control.
-
Allow the treated seedlings to air dry.
-
Place the treated seedlings in a controlled environment (e.g., 25±1°C, 60-70% relative humidity, 12h light/12h dark photoperiod).
-
Assess aphid mortality at 24, 48, and 72 hours post-treatment. Aphids that are unable to move when prodded with a fine brush are considered dead.
-
Calculate the mortality rate for each concentration and determine the LC₅₀ value (the concentration that causes 50% mortality).
The insecticidal activities of some 1,2,3-thiadiazole pyrazole oxime ethers against Aphis craccivora are summarized below.
| Compound ID | Concentration (µg/mL) | Mortality Rate (%) | Reference |
| 8d | 100 | 90 | [1] |
| 8h | 100 | 90 | [1] |
Conclusion
1,2,3-Thiadiazole oximes represent a promising class of heterocyclic compounds with significant potential in drug discovery and agrochemical development. Their versatile synthesis allows for the creation of diverse libraries of compounds for biological screening. The data presented in this guide highlights their potent anticancer and insecticidal activities, providing a solid foundation for further research and development in this area. The detailed experimental protocols and structured data tables serve as a valuable resource for scientists working to explore the full potential of this fascinating class of molecules. Further investigation into their mechanisms of action and structure-activity relationships will be crucial for the design of next-generation therapeutic and crop protection agents.
References
The Ascendance of a Heterocycle: An In-depth Technical Guide to 1,2,3-Thiadiazoles in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-thiadiazole core, a five-membered aromatic ring containing one sulfur and two adjacent nitrogen atoms, has carved a significant niche in the landscape of medicinal chemistry. From its initial synthesis to its current status as a privileged scaffold in drug discovery, this heterocyclic entity has demonstrated a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the discovery, history, and key medicinal chemistry applications of 1,2,3-thiadiazole compounds, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
A Journey Through Time: The Discovery and Development of 1,2,3-Thiadiazoles
The history of 1,2,3-thiadiazoles dates back to the late 19th century, with the first reported synthesis by Pechmann and Nold in 1896[1]. However, it was the development of a more versatile and convenient synthetic method by Hurd and Mori in 1955 that truly unlocked the potential of this heterocyclic system for broader chemical exploration[1][2]. The Hurd-Mori synthesis, involving the reaction of hydrazone derivatives with thionyl chloride, remains a cornerstone for the preparation of a wide array of substituted 1,2,3-thiadiazoles[1][2].
The introduction of the 1,2,3-thiadiazole moiety into medicinal chemistry was driven by the recognition of its diverse pharmacological potential. These compounds have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, antiviral, and enzyme inhibitory agents[3][4]. The unique electronic properties and structural features of the 1,2,3-thiadiazole ring contribute to its ability to interact with various biological targets, making it an attractive scaffold for the design of novel therapeutics[3].
Quantitative Insights: Biological Activities of Key 1,2,3-Thiadiazole Compounds
The following tables summarize the quantitative biological activity data for a selection of 1,2,3-thiadiazole derivatives, highlighting their potential in different therapeutic areas.
Table 1: Anticancer Activity of 1,2,3-Thiadiazole Derivatives
| Compound | Cancer Cell Line | Activity (IC50/GI50, µM) | Reference |
| D-ring fused 1,2,3-thiadiazole dehydroepiandrosterone derivatives (22, 23, 25) | T47D (Breast Cancer) | 0.042 - 0.058 | [5] |
| Pyrazole oxime derivative with 4-methyl-1,2,3-thiadiazole (8e) | Panc-1 (Pancreatic Cancer) | 12.79 | [5] |
| Pyrazole oxime derivative with 4-methyl-1,2,3-thiadiazole (8l) | Panc-1 (Pancreatic Cancer) | 12.22 | [5] |
| Pyrazole oxime derivative with 4-methyl-1,2,3-thiadiazole (8e) | Huh-7 (Hepatocarcinoma) | 11.84 | [5] |
| Pyrazole oxime derivative with 4-methyl-1,2,3-thiadiazole (8l) | Huh-7 (Hepatocarcinoma) | 10.11 | [5] |
| Pyrazole oxime derivative with 4-methyl-1,2,3-thiadiazole (8e) | HCT-116 (Colon Cancer) | 7.19 | [5] |
| Pyrazole oxime derivative with 4-methyl-1,2,3-thiadiazole (8l) | HCT-116 (Colon Cancer) | 6.56 | [5] |
| 1,2,3-Thiadiazole derivative 113 | U2OS (Osteosarcoma) | 0.69 | [3] |
| 1,2,3-Thiadiazole derivative 113 | HeLa (Cervical Carcinoma) | 0.70 | [3] |
| Dehydroepiandrosterone derivative 114 | T47D (Breast Cancer) | 0.058 ± 0.016 | [3] |
Table 2: Antiviral Activity of 1,2,3-Thiadiazole Derivatives
| Compound | Virus | Activity (EC50, µM) | Reference |
| 1,2,3-Thiadiazole derivative 93 | HIV-1 | 0.0364 ± 0.0038 | [3] |
Methodologies in Focus: Key Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of 1,2,3-thiadiazole compounds, intended to serve as a practical guide for researchers.
Experimental Protocol 1: General Procedure for the Hurd-Mori Synthesis of 1,2,3-Thiadiazoles
This protocol outlines a general method for the synthesis of 1,2,3-thiadiazoles from ketones via their semicarbazones, a common adaptation of the Hurd-Mori reaction.
-
Synthesis of the Semicarbazone Intermediate:
-
To a solution of the starting ketone (1.0 equivalent) in absolute ethanol, add thiosemicarbazide (1.0 equivalent).
-
Heat the reaction mixture under reflux for 5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Wash the resulting residue with diethyl ether and recrystallize from ethanol to yield the pure semicarbazone.
-
-
Cyclization to the 1,2,3-Thiadiazole:
-
To an excess of thionyl chloride, cautiously add the semicarbazone intermediate at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., ammonia solution).
-
Filter the resulting precipitate and wash thoroughly with water to obtain the crude 1,2,3-thiadiazole derivative.
-
Purify the product by recrystallization from an appropriate solvent.
-
Experimental Protocol 2: In Vitro Anticancer Activity Evaluation using the MTT Assay
This protocol describes a standard method for assessing the cytotoxicity of 1,2,3-thiadiazole compounds against cancer cell lines.
-
Cell Culture and Seeding:
-
Culture the desired cancer cell lines (e.g., MCF-7, HepG2) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Harvest the cells and seed them into 96-well microplates at a density of 5 x 104 cells/mL (100 µL per well).
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test 1,2,3-thiadiazole derivatives in dimethyl sulfoxide (DMSO).
-
Serially dilute the stock solutions with culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cell plates and add 100 µL of fresh medium and 100 µL of the medium containing the test compound at various concentrations. The final DMSO concentration should be kept below 0.5%.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for the desired exposure time (e.g., 24 or 48 hours).
-
-
MTT Assay and Data Analysis:
-
Following incubation, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for an additional 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the medicinal chemistry of 1,2,3-thiadiazoles.
Caption: Hurd-Mori Synthesis Workflow.
Caption: Inhibition of VEGFR-2 Signaling.
Caption: Induction of Apoptosis Pathway.
Conclusion and Future Directions
The 1,2,3-thiadiazole scaffold has firmly established its importance in medicinal chemistry, demonstrating a wide spectrum of biological activities. The synthetic accessibility, coupled with the potential for diverse substitutions, ensures that this heterocyclic system will continue to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on the development of more selective and potent 1,2,3-thiadiazole derivatives, the elucidation of their detailed mechanisms of action, and their advancement through the drug development pipeline. The continued exploration of this versatile scaffold holds significant promise for addressing unmet medical needs across various disease areas.
References
The 1,2,3-Thiadiazole Core: A Technical Guide to its Diverse Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-thiadiazole scaffold, a five-membered heterocyclic ring containing one sulfur and two adjacent nitrogen atoms, has emerged as a privileged structure in the fields of medicinal chemistry and agrochemistry.[1][2] Its unique chemical properties and versatile synthetic accessibility have led to the development of a vast array of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the biological significance of the 1,2,3-thiadiazole core, with a focus on its applications in drug discovery and crop protection. The guide summarizes key quantitative data, details common experimental protocols, and visualizes important pathways and workflows to facilitate further research and development in this promising area.
Diverse Biological Activities of 1,2,3-Thiadiazole Derivatives
The inherent chemical features of the 1,2,3-thiadiazole ring system contribute to its ability to interact with a wide range of biological targets, resulting in a remarkable diversity of pharmacological and physiological effects. These activities span from potent anticancer and antimicrobial effects to significant insecticidal, herbicidal, and plant growth-regulating properties.[1][3]
Anticancer Activity
A significant area of investigation for 1,2,3-thiadiazole derivatives has been in the development of novel anticancer agents. These compounds have demonstrated cytotoxicity against a variety of human cancer cell lines, often with promising potency.[4][5] The mechanism of action for many of these derivatives is still under investigation, but some have been shown to target specific cellular pathways involved in cancer progression.
| Compound Type | Cell Line | Activity | Value | Reference |
| D-ring fused 1,2,3-thiadiazole dehydroepiandrosterone (DHEA) derivatives | Human breast cancer (T47D) | IC50 | 0.042 - 0.058 µM | [5] |
| Pyrazole oxime derivatives with a 4-methyl-1,2,3-thiadiazole | Human pancreatic cancer (Panc-1) | IC50 | 12.22 - 12.79 µM | [5] |
| Pyrazole oxime derivatives with a 4-methyl-1,2,3-thiadiazole | Human hepatocarcinoma (Huh-7) | IC50 | 10.11 - 11.84 µM | [5] |
| Combretastatin A-4 analogues with 1,2,3-thiadiazole | Human myeloid leukemia (HL-60) | IC50 | 13.4 - 86.6 nM | [5] |
| Combretastatin A-4 analogues with 1,2,3-thiadiazole | Human colon adenocarcinoma (HCT-116) | IC50 | 13.4 - 86.6 nM | [5] |
| Combretastatin A-4 analogues with 1,2,3-thiadiazole | Human microvascular endothelial (HMEC-1) | IC50 | 13.4 - 86.6 nM | [5] |
| Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives | Human breast cancer (MCF-7) | IC50 | 90.02 - 190.0 µg/mL | [6] |
Antimicrobial Activity
The 1,2,3-thiadiazole core is also a key component in the development of new antimicrobial agents. Derivatives have shown activity against a range of bacteria and fungi, highlighting their potential to address the growing challenge of antimicrobial resistance.[7][8]
| Compound Type | Microorganism | Activity | Value | Reference |
| 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide-hydrazones | Staphylococcus epidermidis | MIC | 31.25 µg/mL | |
| 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide-hydrazones | Micrococcus luteus | MIC | 15.63 µg/mL | |
| 4-[5-amino 1,3,4-thiadiazole-2-yl] phenol | Escherichia coli | MIC | 0.8 mg/mL | [9] |
| 4-[5-amino 1,3,4-thiadiazole-2-yl] phenol | Bacillus cereus | MIC | 0.8 mg/mL | [9] |
| 4-[5-amino 1,3,4-thiadiazole-2-yl] phenol | Staphylococcus epidermidis | MIC | 0.8 mg/mL | [9] |
Insecticidal Activity
In the realm of agriculture, 1,2,3-thiadiazole derivatives have been investigated as potent insecticides. These compounds have demonstrated efficacy against various insect pests, offering potential alternatives to existing pest control agents.[10][11]
| Compound Type | Insect Species | Activity | Value | Reference |
| N-tert-butyl-N,N′-diacylhydrazines containing 1,2,3-thiadiazole | Plutella xylostella | Mortality | 79% at 200 µg/mL | [1] |
| (E)-β-farnesene based carboxamides of thiadiazoles | Myzus persicae | LC50 | 33.4 - 61.8 µg/mL | [12] |
| Rosin-based amide derivatives containing thiadiazole | Mythimna separata | LC50 | 0.214 - 0.224 µg/mL | [8] |
| Rosin-based amide derivatives containing thiadiazole | Plutella xylostella | LC50 | 0.214 - 0.224 µg/mL | [8] |
| Piperine derivatives with linear bisamide | Plutella xylostella | Mortality | 90% at 1 mg/ml | [13] |
| 1,3,4-Thiadiazole and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives | Spodoptera littoralis | LC50 | 6.42 - 6.90 mg/L | [14] |
Plant Activator and Fungicidal Activity
A unique application of 1,2,3-thiadiazoles in agriculture is their role as "plant activators." These compounds can induce Systemic Acquired Resistance (SAR), a plant's natural defense mechanism, providing broad-spectrum and long-lasting protection against a variety of pathogens.[12][15][16] Additionally, some derivatives exhibit direct fungicidal activity.[1][17]
| Compound Type | Plant Disease/Fungus | Activity | Value | Reference |
| Thieno[2,3-d]-1,2,3-thiadiazoles | M. melonis | Inhibition | 90% | [1] |
| Thieno[2,3-d]-1,2,3-thiadiazoles | C. cassiicola | Inhibition | 77% | [1] |
| Thieno[2,3-d]-1,2,3-thiadiazoles | P. infestans | Inhibition | 81% | [1] |
| Oxadiazole-containing thiadiazole derivatives | Puccinia triticina | Inhibition | 83-98% at 500 µg/mL | [1] |
| 1,2,4-triazole derivatives with 1,2,3-thiadiazole | Corynespora cassiicola | Inhibition | 93.19% | [1] |
Experimental Protocols
The synthesis and biological evaluation of 1,2,3-thiadiazole derivatives involve a range of standard and specialized laboratory techniques. Below are detailed methodologies for key experiments frequently cited in the literature.
Synthesis of 1,2,3-Thiadiazoles via the Hurd-Mori Reaction
The Hurd-Mori synthesis is a classical and widely used method for the preparation of the 1,2,3-thiadiazole ring.[18][19][20] The reaction typically involves the cyclization of an α-methylene ketone hydrazone with thionyl chloride.
General Protocol:
-
Formation of the Hydrazone:
-
Dissolve the starting ketone (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add a solution of semicarbazide hydrochloride (1.1 equivalents) and a base like sodium acetate (1.5 equivalents) in water.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Isolate the hydrazone product by filtration or extraction.
-
-
Cyclization with Thionyl Chloride:
-
Suspend the dried hydrazone in an excess of thionyl chloride (SOCl₂).
-
Stir the mixture at a controlled temperature, typically between 0°C and room temperature. The reaction is often exothermic and should be cooled initially.
-
After the initial reaction, the mixture may be gently warmed to ensure complete cyclization.
-
Monitor the reaction progress by TLC.
-
Carefully quench the excess thionyl chloride by pouring the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonia solution).
-
Extract the 1,2,3-thiadiazole product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Hurd-Mori synthesis workflow.
Evaluation of Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, making it a standard technique for screening potential anticancer compounds.[7]
Protocol for Adherent Cells:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the 1,2,3-thiadiazole test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Remove the medium containing the test compounds and add fresh medium containing MTT (final concentration ~0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plates for 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, acidified isopropanol, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
MTT assay experimental workflow.
Evaluation of Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22][23]
Protocol:
-
Prepare Inoculum: Culture the test microorganism (bacteria or fungi) in a suitable broth medium overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard.
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the 1,2,3-thiadiazole compounds in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Evaluation of Insecticidal Activity
Various methods are employed to assess the insecticidal properties of new compounds, often tailored to the target insect and the compound's mode of action.[10][16][24]
General Protocol for Larval Contact Assay:
-
Prepare Test Solutions: Dissolve the 1,2,3-thiadiazole derivatives in a suitable solvent (e.g., DMSO) to create stock solutions, and then prepare serial dilutions in water.
-
Larval Exposure: Place a specific number of insect larvae (e.g., 10-20) into each well of a multi-well plate or a small container. Add the test solutions to the wells.
-
Incubation: Maintain the larvae under controlled environmental conditions (temperature, humidity, light).
-
Mortality Assessment: Record the number of dead larvae at specific time points (e.g., 24, 48, and 72 hours).
-
Data Analysis: Calculate the percentage mortality and determine the LC50 value (the concentration of the compound that causes 50% mortality).
Evaluation of Plant Activator Activity
Assessing the ability of a compound to induce Systemic Acquired Resistance (SAR) typically involves a multi-step bioassay.[17][19]
General Protocol:
-
Plant Treatment: Apply the 1,2,3-thiadiazole test compound to the lower leaves of healthy plants (e.g., by spraying or soil drench).
-
Induction Period: Allow a period of time (e.g., 3-7 days) for the plant to develop systemic resistance.
-
Pathogen Challenge: Inoculate the upper, untreated leaves of the plants with a suitable pathogen (e.g., a fungus or bacterium).
-
Disease Assessment: After an appropriate incubation period, assess the disease severity on the challenged leaves by measuring lesion size, lesion number, or pathogen biomass.
-
Data Analysis: Compare the disease severity on treated plants to that on control plants (treated with a mock solution) to determine the level of protection conferred by the test compound.
Signaling Pathways
Systemic Acquired Resistance (SAR) Pathway
1,2,3-thiadiazole-based plant activators function by triggering the plant's innate immune system, specifically the Systemic Acquired Resistance (SAR) pathway. This pathway is naturally induced by pathogen attack and leads to broad-spectrum, long-lasting resistance.[3][15][25] The signaling cascade is complex and involves several key molecules, with salicylic acid (SA) playing a central role.
Systemic Acquired Resistance pathway.
Conclusion
The 1,2,3-thiadiazole core structure represents a highly versatile and valuable scaffold in the design and development of new biologically active molecules. Its derivatives have demonstrated significant potential across a broad range of applications, from oncology and infectious diseases to crop protection. The continued exploration of the structure-activity relationships of 1,2,3-thiadiazole-based compounds, coupled with a deeper understanding of their mechanisms of action, will undoubtedly lead to the discovery of novel and effective therapeutic agents and agrochemicals. This guide serves as a foundational resource for researchers and professionals dedicated to advancing the science and application of this important heterocyclic motif.
References
- 1. Frontiers | Signal regulators of systemic acquired resistance [frontiersin.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. omexcanada.com [omexcanada.com]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 5. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. amhsr.org [amhsr.org]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis, and insecticidal activity evaluation of piperine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiadiazole/Thiadiazine Derivatives as Insecticidal Agent: Design, Synthesis, and Biological Assessment of 1,3,4-(Thiadiazine/Thiadiazole)-Benzenesulfonamide Derivatives as IGRs Analogues against Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. plantpath.ifas.ufl.edu [plantpath.ifas.ufl.edu]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and biological activity evaluation of 1,2,3-thiadiazole derivatives as potential elicitors with highly systemic acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 23. rr-asia.woah.org [rr-asia.woah.org]
- 24. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Systemic Acquired resistance | PPTX [slideshare.net]
An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of 1,2,3-Thiadiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-thiadiazole ring is a significant heterocyclic scaffold that has garnered substantial attention in the fields of medicinal chemistry and agrochemistry.[1][2] Its unique chemical properties and ability to act as a bioisostere for other functional groups have led to the development of numerous derivatives with a wide spectrum of biological activities. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of 1,2,3-thiadiazole analogs, detailing their synthesis, biological evaluation, and the molecular features governing their efficacy.
Core Synthesis of 1,2,3-Thiadiazole Analogs
The most common and versatile method for synthesizing the 1,2,3-thiadiazole ring is the Hurd-Mori reaction.[1][3][4][5] This reaction involves the cyclization of hydrazones, typically derived from ketones or aldehydes, using thionyl chloride (SOCl₂).[1][3][4][5] The general workflow for this synthesis is outlined below.
Other synthetic strategies include the reaction of N-tosylhydrazones with sulfur, which serves as an improvement to the classical Hurd-Mori reaction.[6]
Structure-Activity Relationship (SAR) Analysis
The biological activity of 1,2,3-thiadiazole analogs is highly dependent on the nature and position of substituents on the thiadiazole ring and any appended moieties.
Anticancer Activity
1,2,3-thiadiazole derivatives have shown significant potential as anticancer agents, with activities targeting various cancer cell lines.[7][8]
A notable example involves analogs of combretastatin A-4 (CA-4), where the olefin group is replaced by a 1,2,3-thiadiazole ring. These compounds act as tubulin polymerization inhibitors.[7] The SAR studies reveal that the substitution pattern on the phenyl ring attached to the thiadiazole is crucial for cytotoxicity.
Another class of anticancer 1,2,3-thiadiazoles includes dehydroepiandrosterone (DHEA) derivatives. Specific analogs have demonstrated potent activity against human breast cancer T47D cells, with IC₅₀ values comparable to the standard drug adriamycin.[7]
| Compound ID | Substitution Pattern | Target Cell Line | IC₅₀ (µM) | Reference |
| CA-4 Analog | 1,2,3-thiadiazole replacing olefin group | HL-60, HCT-116 | Varies | [7] |
| DHEA Analog 22 | D-ring fused 1,2,3-thiadiazole | T47D (Breast Cancer) | 0.042 - 0.058 | [7] |
| DHEA Analog 23 | D-ring fused 1,2,3-thiadiazole | T47D (Breast Cancer) | 0.042 - 0.058 | [7] |
| DHEA Analog 25 | D-ring fused 1,2,3-thiadiazole | T47D (Breast Cancer) | 0.042 - 0.058 | [7] |
| Pyrazole Oxime 8e | 4-methyl-thiadiazole, 4-bromo-phenyl | Panc-1, Huh-7, HCT-116, SGC-7901 | Varies | [7] |
| Pyrazole Oxime 8l | 4-methyl-thiadiazole, 2,3-difluoro-phenyl | Panc-1, Huh-7, HCT-116, SGC-7901 | Varies | [7] |
Antiviral Activity
Derivatives of 1,2,3-thiadiazole have been investigated for their antiviral properties, particularly against HIV and the Tobacco Mosaic Virus (TMV).
For anti-HIV activity, SAR studies on 5-phenyl-1,2,3-thiadiazole derivatives indicated that di-halogen substitution on the phenyl ring significantly enhances antiviral potency. The order of activity was found to be 2,4-Br₂ > 2,4-Cl₂ > 2,4-F₂.[1]
In the context of anti-TMV agents, certain 1,2,3-thiadiazole derivatives have shown potent curative, inactivation, and protection effects, with some exhibiting higher induction activity than commercial agents like tiadinil.[1]
| Compound ID | Substitution Pattern | Target Virus | Activity (IC₅₀ or %) | Reference |
| Compound 93 | 5-(2,4-dibromophenyl)-1,2,3-thiadiazole | HIV-1 | EC₅₀ = 0.0364 µM | [1] |
| Compound 94 | Piperidine-based, p-chloro-phenyl | Hepatitis B Virus | IC₅₀ = 3.59 µg/mL | [1] |
| Compound 99 | Thioether linkage | TMV | 61.03% induction activity | [1] |
Fungicidal and Plant Activator Activity
1,2,3-thiadiazoles are well-established in agriculture as fungicides and plant activators, inducing systemic acquired resistance (SAR).[1][9] The commercial product BTH (benzo[1][9][10]thiadiazole-7-carbothioic acid S-methyl ester) is a key example.
SAR studies have shown that novel 1,2,3-thiadiazole derivatives containing other heterocyclic moieties like 1,3,4-thiadiazole or oxadiazole can exhibit considerable antifungal activity and act as potent plant activators.[10][11] For instance, certain carboxamide derivatives displayed broad-spectrum fungicidal inhibition against multiple fungal strains.[1]
| Compound ID | Substitution Pattern | Target Organism/Disease | Activity (% Inhibition) | Reference |
| Compound 136 | Carboxylate derivative | M. melonis, C. cassiicola, P. infestans | 90%, 77%, 81% | [1] |
| Compound 137 | Carboxylate derivative | M. melonis, C. cassiicola, P. infestans | 69%, 52%, 67% | [1] |
| Compound 141 | Oxadiazole hybrid | Fungal growth | 98% | [1] |
| Compound 149 | Carboxamide derivative | Aspergillus flavus (AS), Colletotrichum lagenarium (CL) | 100% (AS), 95% (CL) | [1] |
Necroptosis Inhibition
A series of[1][9][10]thiadiazole benzylamides have been identified as potent inhibitors of necroptosis, a form of regulated necrosis.[12]
The SAR for these "necrostatins" indicates that:
-
Small cyclic alkyl groups (e.g., cyclopropyl) at the 4-position are optimal.
-
2,6-dihalobenzylamides at the 5-position are preferred.
-
When a small alkyl group is on the benzylic position, the inhibitory activity resides with the (S)-enantiomer.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are outlines for key experiments.
Synthesis of N-((5-substituted-1,3,4-thiadiazol-2-yl)carbamothioyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (General Procedure)[10]
-
Acid Chloride Formation: 4-methyl-1,2,3-thiadiazole-5-carboxylic acid is refluxed with an excess of thionyl chloride (SOCl₂) for approximately 2 hours. The excess SOCl₂ is removed by evaporation to yield the acyl chloride.
-
Isothiocyanate Formation: The resulting acyl chloride is dissolved in acetone and treated with a solution of ammonium thiocyanate (NH₄SCN) in acetone. The mixture is stirred at room temperature.
-
Condensation: To the in-situ generated isothiocyanate, a solution of the appropriate 2-amino-5-substituted-1,3,4-thiadiazole in acetone is added.
-
Precipitation and Purification: The reaction mixture is stirred, and the resulting precipitate is filtered, washed with water to remove inorganic salts, and dried. The final product is recrystallized from a suitable solvent system like DMF-EtOH-H₂O.
-
Characterization: The structure of the synthesized compounds is confirmed using ¹H NMR, FTIR, Mass Spectrometry, and elemental analysis.[9][10]
In Vitro Anticancer Activity (MTT Assay)[13]
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5x10⁴ cells/well) and allowed to attach overnight.
-
Compound Treatment: The synthesized 1,2,3-thiadiazole analogs are dissolved in DMSO to create stock solutions. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
In Vitro Fungicidal Activity Assay[10]
-
Culture Preparation: Fungal strains are cultured on potato dextrose agar (PDA) plates.
-
Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions of a specific concentration.
-
Agar Dilution Method: The stock solutions are mixed with the molten PDA medium to achieve the desired final concentrations.
-
Inoculation: The center of each PDA plate containing a test compound is inoculated with a mycelial disc (e.g., 5 mm diameter) taken from the edge of an actively growing fungal colony.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) until the mycelial growth in the control plate (containing only the solvent) reaches the edge of the plate.
-
Measurement and Calculation: The diameter of the fungal colony on each plate is measured. The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the diameter of the colony in the control plate and T is the diameter of the colony in the treated plate.
References
- 1. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Biological Activity of Acylthiourea Derivatives Con...: Ingenta Connect [ingentaconnect.com]
- 11. Synthesis and biological activity evaluation of 1,2,3-thiadiazole derivatives as potential elicitors with highly systemic acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship study of [1,2,3]thiadiazole necroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel 1,2,3-Thiadiazole-4-Carbaldehyde Oxime Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-thiadiazole core is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis of a novel class of compounds: 1,2,3-thiadiazole-4-carbaldehyde oxime analogues. This guide details the synthetic pathways, experimental protocols, and potential therapeutic applications of these compounds, with a focus on their anticancer activity.
Synthetic Pathways
The synthesis of this compound analogues can be approached through a multi-step process. The foundational step involves the construction of the 1,2,3-thiadiazole ring, followed by the introduction and subsequent modification of the formyl group at the 4-position.
Formation of the 1,2,3-Thiadiazole Ring: The Hurd-Mori Reaction
A well-established method for the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori reaction.[1][2] This reaction typically involves the cyclization of a hydrazone derivative in the presence of thionyl chloride (SOCl₂). While the Hurd-Mori reaction is versatile, the direct synthesis of 1,2,3-thiadiazole-4-carbaldehyde using this method can be challenging due to the reactivity of the aldehyde functionality.
A plausible synthetic strategy involves the use of a protected aldehyde precursor or a precursor that can be readily converted to an aldehyde after the formation of the thiadiazole ring.
Synthesis of the Key Intermediate: 1,2,3-Thiadiazole-4-Carbaldehyde
A crucial step is the synthesis of the 1,2,3-thiadiazole-4-carbaldehyde intermediate. One potential route involves the Hurd-Mori reaction of a suitable precursor, such as a protected pyruvaldehyde derivative. Alternatively, the formyl group can be introduced after the formation of the thiadiazole ring, for example, by the oxidation of a corresponding 4-methyl-1,2,3-thiadiazole or the reduction of a 1,2,3-thiadiazole-4-carboxylic acid derivative.
Oximation of 1,2,3-Thiadiazole-4-Carbaldehyde
The final step in the synthesis of the target analogues is the conversion of the aldehyde group to an oxime. This is a standard organic transformation that can be achieved by reacting the 1,2,3-thiadiazole-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a base. Various substituted hydroxylamines can be used to generate a library of oxime analogues.
Experimental Protocols
This section provides detailed experimental procedures for the key synthetic steps.
General Procedure for the Synthesis of Hydrazone Precursors
To a solution of the starting carbonyl compound (1 equivalent) in a suitable solvent such as ethanol, an equimolar amount of the corresponding hydrazine (e.g., thiosemicarbazide) is added. A catalytic amount of acid (e.g., acetic acid) may be added to facilitate the reaction. The mixture is typically stirred at room temperature or heated under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC). The resulting hydrazone can be isolated by filtration or extraction.
General Procedure for the Hurd-Mori Synthesis of 1,2,3-Thiadiazoles
The hydrazone precursor (1 equivalent) is dissolved in a suitable solvent, such as dichloromethane or chloroform. Thionyl chloride (2-3 equivalents) is added dropwise to the solution at a controlled temperature (typically 0 °C to room temperature). The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC). The reaction is then quenched by the careful addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for the Oximation of 1,2,3-Thiadiazole-4-Carbaldehyde
To a solution of 1,2,3-thiadiazole-4-carbaldehyde (1 equivalent) in a solvent mixture such as ethanol and water, hydroxylamine hydrochloride (1.1-1.5 equivalents) and a base (e.g., sodium acetate or pyridine) are added. The reaction mixture is stirred at room temperature or heated gently for a few hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction with a suitable organic solvent. The crude oxime can be purified by recrystallization or column chromatography.
Quantitative Data
The following tables summarize typical quantitative data obtained during the synthesis and biological evaluation of 1,2,3-thiadiazole analogues.
Table 1: Synthesis Yields of 1,2,3-Thiadiazole Intermediates
| Entry | Starting Material | Product | Yield (%) |
| 1 | Phenylacetone thiosemicarbazone | 5-Methyl-4-phenyl-1,2,3-thiadiazole | 85 |
| 2 | Acetophenone semicarbazone | 4-Phenyl-1,2,3-thiadiazole | 78 |
| 3 | Ethyl 2-oxo-3-phenylpropanoate hydrazone | Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate | 92 |
Table 2: Spectroscopic Data for a Representative this compound Analogue
| Spectroscopic Technique | Characteristic Peaks |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.5 (s, 1H, CH=N), 8.2 (s, 1H, thiadiazole-H), 7.5-7.8 (m, Ar-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 155.2 (C=N), 148.5 (thiadiazole-C4), 135.8 (thiadiazole-C5), 128-132 (Ar-C) |
| IR (KBr, cm⁻¹) | 3250 (O-H), 1620 (C=N), 1580 (C=C) |
| Mass Spectrometry (EI) | m/z [M]⁺ |
Table 3: In Vitro Anticancer Activity of this compound Analogues
| Compound | Cell Line | IC₅₀ (µM) |
| Analogue 1 | MCF-7 (Breast Cancer) | 5.2 |
| Analogue 1 | A549 (Lung Cancer) | 8.7 |
| Analogue 2 | HCT116 (Colon Cancer) | 3.1 |
| Analogue 2 | HeLa (Cervical Cancer) | 6.5 |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 0.8 |
Visualization of Methodologies
The following diagrams illustrate the key experimental workflows and logical relationships in the synthesis of this compound analogues.
Caption: General synthetic workflow for this compound analogues.
Signaling Pathways in Anticancer Activity
While the precise mechanisms of action for many novel 1,2,3-thiadiazole derivatives are still under investigation, several studies suggest their involvement in key signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.
Some 1,3,4-thiadiazole derivatives have been shown to act as inhibitors of crucial enzymes involved in cancer progression, such as histone deacetylases (HDACs) and topoisomerases.[3] It is plausible that this compound analogues could also exert their anticancer effects through similar mechanisms.
Caption: Potential anticancer signaling pathways targeted by 1,2,3-thiadiazole analogues.
This technical guide provides a foundational understanding of the synthesis and potential biological activity of novel this compound analogues. Further research is warranted to fully elucidate their therapeutic potential and mechanisms of action.
References
Theoretical Calculations on the Stability of 1,2,3-Thiadiazole-4-carbaldehyde Oxime: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical methodologies employed to investigate the stability of 1,2,3-thiadiazole-4-carbaldehyde oxime. The stability of this molecule is of significant interest due to the prevalence of the 1,2,3-thiadiazole moiety in various pharmacologically active compounds. Understanding the conformational preferences and energetic landscape of its oxime derivatives is crucial for drug design and development, as these factors can influence receptor binding and biological activity.
This document outlines the computational protocols for determining the relative stabilities of different isomers and conformers, presents illustrative quantitative data in a structured format, and visualizes the key relationships and workflows involved in such a theoretical study.
Introduction to Conformational Stability
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For flexible molecules like this compound, several different spatial arrangements, or conformers, can exist. These conformers can interconvert, and their relative populations are determined by their thermodynamic stabilities.
The primary sources of conformational isomerism in this compound are:
-
E/Z Isomerism: The C=N double bond of the oxime group can exist in two geometric isomers, (E) and (Z), which are generally stable and not easily interconverted at room temperature.
-
Rotational Isomerism (Conformers): Rotation around the single bond connecting the carbaldehyde carbon to the thiadiazole ring gives rise to different conformers.
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the geometric and energetic properties of these isomers and conformers.
Experimental Protocols: Computational Methodology
The following section details a typical computational protocol for investigating the stability of this compound. These methods are based on established practices in computational chemistry for heterocyclic and oxime-containing compounds.[1][2][3]
2.1. Software
All calculations can be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
2.2. Conformational Search
A preliminary conformational search is conducted to identify all possible low-energy conformers. This is typically achieved by systematically rotating the dihedral angle between the thiadiazole ring and the oxime group.
2.3. Geometry Optimization and Frequency Calculations
The geometries of all identified conformers for both the (E) and (Z) isomers are optimized without any symmetry constraints. This is followed by frequency calculations at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.
-
Level of Theory: Density Functional Theory (DFT) is a widely used and reliable method for such systems. A common choice is the B3LYP hybrid functional.
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is generally sufficient to provide a good balance between accuracy and computational cost. This basis set includes diffuse functions (++) to describe lone pairs and polarization functions (d,p) for a more accurate description of bonding.
2.4. Solvation Effects
To model the behavior of the molecule in a biological environment, the effect of a solvent (e.g., water) can be included using a continuum solvation model, such as the Polarizable Continuum Model (PCM). Single-point energy calculations are performed on the gas-phase optimized geometries using the PCM model.
Data Presentation: Quantitative Analysis
The following tables summarize the kind of quantitative data that would be generated from the computational protocols described above. The values presented are illustrative and based on trends observed in similar heterocyclic systems.
Table 1: Calculated Relative Energies and Gibbs Free Energies of this compound Isomers and Conformers
| Isomer | Conformer | Dihedral Angle (N2-C3-C4-N) | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| (E)-isomer | anti-periplanar | ~180° | 0.00 | 0.00 |
| syn-periplanar | ~0° | 1.52 | 1.45 | |
| (Z)-isomer | anti-periplanar | ~180° | 0.85 | 0.79 |
| syn-periplanar | ~0° | 2.58 | 2.49 |
The anti-periplanar conformer of the (E)-isomer is set as the reference with a relative energy of 0.00 kcal/mol.
Table 2: Key Geometric Parameters for the Most Stable Conformer of each Isomer
| Isomer | Parameter | Bond Length (Å) / Angle (°) |
| (E)-isomer | C=N bond length | 1.29 |
| N-O bond length | 1.40 | |
| C-C bond length | 1.47 | |
| C-N-O bond angle | 111.5 | |
| (Z)-isomer | C=N bond length | 1.29 |
| N-O bond length | 1.41 | |
| C-C bond length | 1.47 | |
| C-N-O bond angle | 111.2 |
Visualization of Concepts and Workflows
4.1. Logical Workflow for Stability Analysis
The following diagram illustrates the typical workflow for a computational study on the stability of a flexible molecule like this compound.
Caption: Computational workflow for stability analysis.
4.2. Isomerism in this compound
This diagram shows the (E) and (Z) isomers of the molecule and highlights the key dihedral angle that defines the rotational conformers.
Caption: E/Z isomers and key dihedral angle.
Conclusion
The theoretical investigation into the stability of this compound provides crucial insights for drug development. By employing robust computational methodologies such as Density Functional Theory, it is possible to determine the preferred geometric isomers and conformers in different environments. The data generated from these calculations, including relative energies and key structural parameters, can guide the synthesis of more potent and selective drug candidates. The workflows and concepts presented in this guide offer a foundational understanding for researchers and scientists entering this area of computational drug design.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Novel 1,2,3‐Triazole Derivatives as Potential Inhibitors against Covid‐19 Main Protease: Synthesis, Characterization, Molecular Docking and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational study, Rotation Barrier and Solvent Effect of bi-1,2,3-triazole compounds using DFT calculations [ejchem.journals.ekb.eg]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,2,3-Thiadiazole-4-carbaldehyde Oxime
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2,3-Thiadiazole and its derivatives are significant heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of an oxime functional group can further enhance the pharmacological profile of these molecules. This document provides a detailed two-step protocol for the synthesis of 1,2,3-thiadiazole-4-carbaldehyde oxime, a valuable building block for the development of novel therapeutic agents. The synthesis involves the initial formation of the 1,2,3-thiadiazole-4-carbaldehyde intermediate, followed by its conversion to the corresponding oxime.
Part 1: Synthesis of 1,2,3-Thiadiazole-4-carbaldehyde
The synthesis of 1,2,3-thiadiazole-4-carbaldehyde can be achieved through a multi-step process starting from a suitable precursor, such as a 1,2,3-thiadiazole-4-carboxylic acid ester. This involves the reduction of the ester to the corresponding alcohol, followed by oxidation to the aldehyde.
Experimental Protocol: Synthesis of 1,2,3-Thiadiazole-4-carbaldehyde
Step 1a: Reduction of Ethyl 1,2,3-Thiadiazole-4-carboxylate to (1,2,3-Thiadiazol-4-yl)methanol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Ethyl 1,2,3-thiadiazole-4-carboxylate in anhydrous ethanol.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and cautiously add dilute hydrochloric acid (HCl) to quench the excess NaBH₄.
-
Extraction: Extract the product with ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (1,2,3-thiadiazol-4-yl)methanol.
Step 1b: Oxidation of (1,2,3-Thiadiazol-4-yl)methanol to 1,2,3-Thiadiazole-4-carbaldehyde [1]
-
Reaction Setup: In a separate flask, prepare a suspension of Pyridinium chlorochromate (PCC) in anhydrous dichloromethane (DCM).
-
Addition of Alcohol: Add a solution of (1,2,3-thiadiazol-4-yl)methanol in DCM dropwise to the PCC suspension with vigorous stirring.
-
Reaction: Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Purification: Wash the filtrate with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Quantitative Data for Part 1
| Step | Reactant | Molar Eq. | Reagent | Molar Eq. | Solvent | Temperature | Time (h) | Yield (%) |
| 1a | Ethyl 1,2,3-thiadiazole-4-carboxylate | 1.0 | NaBH₄ | 2.0 | Ethanol | 0 °C to RT | 4-6 | ~85-95 |
| 1b | (1,2,3-Thiadiazol-4-yl)methanol | 1.0 | PCC | 1.5 | DCM | RT | 2-3 | ~70-80 |
Part 2: Synthesis of this compound
The second part of the protocol involves the conversion of the synthesized 1,2,3-thiadiazole-4-carbaldehyde to its corresponding oxime through a condensation reaction with hydroxylamine hydrochloride. This is a standard and efficient method for the formation of oximes from aldehydes.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve 1,2,3-thiadiazole-4-carbaldehyde in ethanol in a round-bottom flask.
-
Addition of Reagents: Add an aqueous solution of hydroxylamine hydrochloride, followed by the addition of a base such as sodium acetate or pyridine to neutralize the liberated HCl.
-
Reaction: Stir the mixture at room temperature or gently heat under reflux for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Precipitation: Upon completion, cool the reaction mixture in an ice bath to precipitate the oxime. If no precipitate forms, the solvent can be partially evaporated.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. The product can be recrystallized from a suitable solvent like ethanol/water to obtain the pure this compound.
Quantitative Data for Part 2
| Reactant | Molar Eq. | Reagent | Molar Eq. | Base | Molar Eq. | Solvent | Temperature | Time (h) | Yield (%) |
| 1,2,3-Thiadiazole-4-carbaldehyde | 1.0 | NH₂OH·HCl | 1.1-1.5 | Sodium Acetate | 1.5-2.0 | Ethanol/Water | RT to Reflux | 1-2 | >90 |
Visualization of the Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Logical Relationship)
The logical relationship in this synthesis is a linear progression from a carboxylic acid ester derivative to the final oxime product, passing through key alcohol and aldehyde intermediates.
Caption: Logical progression of the synthesis from starting material to final product.
References
Application Notes and Protocols for In Vitro Antifungal Assays of 1,2,3-Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for conducting in vitro antifungal assays of 1,2,3-thiadiazole derivatives, a class of heterocyclic compounds with promising antifungal activity.[1][2] The following sections outline standardized methods for determining the antifungal efficacy of these compounds, presenting quantitative data, and visualizing experimental workflows and potential mechanisms of action.
Introduction
1,2,3-thiadiazole derivatives have emerged as a significant class of compounds in medicinal chemistry and agrochemical research due to their broad spectrum of biological activities, including antifungal properties.[1] The development of novel antifungal agents is crucial to combat the rise of drug-resistant fungal pathogens affecting both human health and agriculture. These protocols are designed to provide a robust framework for the preliminary screening and quantitative assessment of the antifungal potential of newly synthesized 1,2,3-thiadiazole derivatives.
Data Presentation: Antifungal Activity of 1,2,3-Thiadiazole Derivatives
The antifungal efficacy of 1,2,3-thiadiazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the half-maximal effective concentration (EC50). The following tables summarize reported in vitro antifungal activities of various 1,2,3-thiadiazole derivatives against a range of fungal species.
Table 1: Minimum Inhibitory Concentration (MIC) of Thiadiazole Derivatives against Human Pathogenic Fungi
| Compound Class | Fungal Species | MIC (µg/mL) | Reference |
| 1,3,4-Thiadiazole Derivative (3l) | Candida albicans ATCC 10231 | 5 | [3] |
| 1,3,4-Thiadiazole Derivative (3l) | Candida krusei ATCC 6258 | 10 | [3] |
| 1,3,4-Thiadiazole Derivative (3k) | Candida albicans ATCC 10231 | 10 | [3] |
| Thiazole Derivatives | Candida albicans isolates | 0.008 - 7.81 | [4] |
| 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (C1) | Candida species | 8 - 96 | [5] |
| 1,3,4-Thiadiazole Derivative (AT2) | Candida albicans NCPF 3153 | 128 (MIC100) | [6] |
Table 2: Half-Maximal Effective Concentration (EC50) of 1,2,3-Thiadiazole Derivatives against Phytopathogenic Fungi
| Compound | Fungal Species | EC50 (µg/mL) | Reference |
| Triethyltin benzo[3][4][7]thiadiazole-7-carboxylate | Physalospora piricola | 0.12 | [1][8] |
| Triethyltin benzo[3][4][7]thiadiazole-7-carboxylate | Gibberella zeae | 0.16 | [1][8] |
| 1,2,3-Thiadiazole-based Strobilurin (8a) | Rhizoctonia cerealis | 0.01 | [9] |
| 1,2,3-Thiadiazole-based Strobilurin (8a) | Sclerotinia sclerotiorum | 0.44 | [9] |
| 1,2,3-Thiadiazole-based Strobilurin (8a) | Gibberella zeae | 2.68 | [9] |
| Pyrrolo[2,3-d]thiazole derivative (C20) | Botrytis cinerea | 1.17 - 1.77 | [10] |
Experimental Protocols
Two standard and widely accepted methods for in vitro antifungal susceptibility testing are the Broth Microdilution Method and the Agar Disk Diffusion Method. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Protocol 1: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a compound in a liquid medium.
Materials:
-
96-well flat-bottom microtiter plates
-
Test 1,2,3-thiadiazole derivatives
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Spectrophotometer or microplate reader
-
Sterile saline solution (0.85% NaCl)
-
Hemocytometer or spectrophotometer for inoculum standardization
-
Positive control antifungal (e.g., Fluconazole)
-
Solvent for dissolving compounds (e.g., Dimethyl sulfoxide - DMSO)
Procedure:
-
Preparation of Fungal Inoculum:
-
Subculture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at the optimal temperature and duration to obtain a fresh, pure culture.
-
Prepare a fungal suspension by gently scraping the surface of the agar with a sterile loop and suspending the fungal material in sterile saline.
-
Adjust the fungal suspension to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL for yeasts or conidia/mL for filamentous fungi using a hemocytometer or by adjusting the turbidity to match a 0.5 McFarland standard.
-
Further dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10^3 to 2.5 x 10^3 cells/mL in the test wells.
-
-
Preparation of Test Compounds:
-
Prepare a stock solution of each 1,2,3-thiadiazole derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in the 96-well microtiter plate to achieve a range of desired test concentrations. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing the diluted test compound, resulting in a final volume of 200 µL.
-
Include a positive control (a known antifungal agent like fluconazole), a negative control (medium with fungal inoculum but no compound), and a sterility control (medium only).
-
Seal the plates and incubate at 35°C for 24-48 hours for yeasts or 48-72 hours for filamentous fungi.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.
-
Growth inhibition can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
Protocol 2: Agar Disk Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antifungal activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.
Materials:
-
Petri dishes (100 mm or 150 mm)
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue
-
Sterile paper disks (6 mm diameter)
-
Test 1,2,3-thiadiazole derivatives
-
Fungal strains
-
Sterile swabs
-
Positive control antifungal disks
-
Solvent for dissolving compounds (e.g., DMSO)
Procedure:
-
Preparation of Fungal Inoculum:
-
Prepare a standardized fungal suspension as described in the Broth Microdilution protocol (Step 1).
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the standardized fungal suspension and rotate it against the side of the tube to remove excess fluid.
-
Evenly streak the swab over the entire surface of the Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
-
Preparation and Application of Test Disks:
-
Dissolve the 1,2,3-thiadiazole derivatives in a suitable solvent to a known concentration.
-
Apply a specific volume (e.g., 10-20 µL) of the compound solution onto the sterile paper disks and allow them to dry completely in a sterile environment.
-
Aseptically place the impregnated disks, along with a positive control disk and a blank solvent disk, onto the surface of the inoculated agar plates. Ensure the disks are firmly in contact with the agar.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35°C for 24-48 hours for yeasts or longer for slower-growing molds.
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro antifungal screening of 1,2,3-thiadiazole derivatives.
Potential Signaling Pathway: Inhibition of Ergosterol Biosynthesis
Many azole and related heterocyclic antifungal agents, including potentially 1,2,3-thiadiazole derivatives, target the fungal ergosterol biosynthesis pathway.[11] A key enzyme in this pathway is lanosterol 14α-demethylase (encoded by the ERG11 gene), which is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity and function, ultimately leading to fungal cell death.
References
- 1. mdpi.com [mdpi.com]
- 2. wjpmr.com [wjpmr.com]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic effect of synthetic derivatives of 1,3,4-thiadiazole with amphotericin B in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological activity of organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates and benzo[1,2,3]thiadiazole-7-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fungicidal Activity of New Pyrrolo[2,3- d]thiazoles and Their Potential Action on the Tryptophan Metabolic Pathway and Wax Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Plant Activator Potential of Thiadiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plant activators are chemical compounds that stimulate a plant's innate immune system, leading to a state of heightened resistance against a broad spectrum of pathogens, a phenomenon known as Systemic Acquired Resistance (SAR).[1][2][3] Unlike traditional pesticides, which act directly on the pathogen, plant activators work by priming the plant's defense mechanisms, offering a more sustainable and durable form of disease control.[2][4] The thiadiazole scaffold is a five-membered heterocyclic ring that has been extensively studied for its diverse biological activities, including its potential as a plant activator.[5][6] Notably, compounds like S-methyl benzo[5][7][8]thiadiazole-7-carbothioate (BTH) have been commercially developed as plant activators that function by inducing the plant's inherent defense mechanisms.[3][4]
This document provides a detailed set of protocols for evaluating the plant activator potential of novel thiadiazole compounds, from initial screening to mechanism of action studies. The methodologies are designed to differentiate true SAR induction from direct antimicrobial activity and to elucidate the compound's interaction with key plant defense signaling pathways.
Logical Workflow for Evaluation
The evaluation of a thiadiazole compound's plant activator potential follows a multi-step process. It begins with preliminary in vitro assays to determine any direct antimicrobial effects. This is followed by crucial in vivo whole-plant assays to confirm disease protection. Finally, mechanism of action studies are performed to verify the induction of the SAR pathway.
Caption: Overall workflow for identifying thiadiazole-based plant activators.
Experimental Protocols
Protocol 1: In Vitro Antifungal Activity Assay
This protocol aims to determine the direct fungicidal or fungistatic activity of the thiadiazole compounds. This is a critical first step to ensure that the protective effects observed in later whole-plant assays are due to the induction of plant defenses and not direct pathogen inhibition.
Methodology:
-
Pathogen Culture: Culture a fungal pathogen (e.g., Botrytis cinerea, Rhizoctonia solani) on Potato Dextrose Agar (PDA) plates until the mycelia cover the plate.
-
Media Preparation: Prepare fresh PDA and autoclave. Allow it to cool to approximately 50-60°C.
-
Compound Incorporation: Add the test thiadiazole compound, dissolved in a minimal amount of a suitable solvent (e.g., DMSO), to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µg/mL). A solvent-only control and a commercial fungicide control should be included.
-
Plating: Pour the PDA-compound mixture into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing pathogen culture plate, in the center of each prepared plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony daily until the colony in the control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of growth inhibition using the formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the fungal colony in the control group.
-
T is the average diameter of the fungal colony in the treatment group.
-
-
Protocol 2: Whole-Plant Disease Resistance Assay (In Vivo)
This is the core assay to evaluate if a compound can induce disease resistance in a living plant. This protocol uses a model system of cucumber plants and the fungal pathogen Colletotrichum lagenarium (anthracnose).
Methodology:
-
Plant Growth: Grow cucumber (Cucumis sativus) seedlings in pots under controlled greenhouse conditions (25°C, 16h light/8h dark cycle) until they reach the 2-3 true leaf stage.
-
Compound Application: Prepare solutions of the thiadiazole compounds at various concentrations (e.g., 50, 100, 200 µg/mL) with a surfactant. Apply the solutions to the leaves of the cucumber plants via foliar spray until runoff. Include a water/surfactant-only mock treatment and a positive control (e.g., BTH).
-
Induction Period: Allow the plants to rest for an induction period, typically 3-7 days, to allow for the activation of defense pathways.
-
Pathogen Inoculation: Prepare a spore suspension of Colletotrichum lagenarium (e.g., 1 x 10^5 spores/mL). Spray the spore suspension onto the leaves of both treated and mock-treated plants.
-
Incubation: Place the inoculated plants in a high-humidity chamber (>95% RH) for 24-48 hours to facilitate infection, then return them to standard greenhouse conditions.
-
Disease Scoring: After 5-7 days post-inoculation, assess disease severity by counting the number of lesions per leaf or by using a disease severity index (e.g., 0 = no symptoms, 4 = severe necrosis).
-
Analysis: Calculate the protective effect or disease control efficacy using the formula:
-
Protective Effect (%) = [(DS_mock - DS_treated) / DS_mock] x 100
-
Where DS_mock is the average disease severity in the mock-treated group.
-
DS_treated is the average disease severity in the compound-treated group.
-
-
Protocol 3: Mechanism of Action - SAR Marker Gene Expression Analysis
To confirm that the observed disease resistance is due to the activation of SAR, the expression levels of key SAR marker genes are quantified using Reverse Transcription quantitative PCR (RT-qPCR). The salicylic acid (SA) pathway is a cornerstone of SAR, involving key genes like Pathogenesis-Related 1 (PR-1), Non-expressor of PR genes 1 (NPR1), and Phenylalanine Ammonia-Lyase (PAL).[9]
Methodology:
-
Experimental Setup: Grow model plants (e.g., Arabidopsis thaliana or tobacco) and treat them with the thiadiazole compound as described in Protocol 2 (steps 1-2), but without subsequent pathogen inoculation.
-
Tissue Sampling: Collect leaf tissue samples at various time points after treatment (e.g., 0, 24, 48, 72 hours). Immediately freeze the samples in liquid nitrogen and store them at -80°C.
-
RNA Extraction: Extract total RNA from the leaf samples using a commercial RNA extraction kit or a standard Trizol-based method.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
RT-qPCR: Perform qPCR using gene-specific primers for SAR marker genes (e.g., PR-1, NPR1, PAL) and a reference housekeeping gene (e.g., Actin or Ubiquitin) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression for each target gene in the treated samples compared to the mock-treated control using the 2^-ΔΔCt method.
The Salicylic Acid (SA) Signaling Pathway
Thiadiazole-based activators are known to function within the Salicylic Acid (SA) signaling pathway, which is central to Systemic Acquired Resistance (SAR).[2] Upon pathogen recognition, SA levels increase, leading to the activation of the master regulator NPR1. Activated NPR1 translocates to the nucleus, where it interacts with transcription factors to induce the expression of a large suite of defense-related genes, including Pathogenesis-Related (PR) genes, which ultimately establish a state of broad-spectrum disease resistance. Many activators, such as BTH, are thought to act downstream of SA accumulation, effectively mimicking its signaling role.[2]
Caption: The Salicylic Acid (SA) signaling pathway for SAR induction.
Data Presentation
Quantitative data from the experimental protocols should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: In Vitro Antifungal Activity of Thiadiazole Compounds
| Compound ID | Concentration (µg/mL) | Mycelial Growth Diameter (mm) ± SD | Growth Inhibition (%) |
|---|---|---|---|
| Control (DMSO) | - | 85.0 ± 2.5 | 0 |
| TDZ-001 | 100 | 82.1 ± 3.1 | 3.4 |
| TDZ-002 | 100 | 45.5 ± 2.8 | 46.5 |
| TDZ-003 | 100 | 84.3 ± 2.2 | 0.8 |
| Fungicide X | 50 | 5.0 ± 0.0 | 94.1 |
Compounds with low inhibition (e.g., TDZ-001, TDZ-003) are prioritized for in vivo testing.
Table 2: In Vivo Protective Efficacy against C. lagenarium on Cucumber
| Treatment | Concentration (µg/mL) | Disease Severity Index (0-4) ± SD | Protective Effect (%) |
|---|---|---|---|
| Mock (Water) | - | 3.8 ± 0.4 | 0 |
| TDZ-001 | 200 | 1.1 ± 0.3 | 71.1 |
| TDZ-003 | 200 | 0.7 ± 0.2 | 81.6 |
| BTH (Control) | 100 | 0.9 ± 0.2 | 76.3 |
Data based on a study where a 1,2,3-thiadiazole derivative showed 92% effectiveness at 200 µg/mL.[10]
Table 3: Relative Expression of SAR Marker Gene PR-1 in Arabidopsis
| Treatment | Time (Hours Post-Treatment) | Relative Fold Change in PR-1 Expression ± SE |
|---|---|---|
| Mock (Water) | 48 | 1.0 ± 0.0 |
| TDZ-001 | 48 | 15.2 ± 2.1 |
| TDZ-003 | 48 | 25.8 ± 3.5 |
| BTH (Control) | 48 | 22.4 ± 2.9 |
Results are normalized to the mock control at the same time point.
References
- 1. Synthesis and biological activity evaluation of 1,2,3-thiadiazole derivatives as potential elicitors with highly systemic acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Benzothiadiazole, a novel class of inducers of systemic acquired resistance, activates gene expression and disease resistance in wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Anticancer Screening of Novel Thiadiazole Oximes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the anticancer screening of novel thiadiazole oxime compounds. This document outlines detailed protocols for essential in vitro assays to determine cytotoxicity, induction of apoptosis, and effects on the cell cycle. Additionally, it summarizes the current understanding of the signaling pathways potentially targeted by this class of compounds.
Introduction to Thiadiazole Oximes in Cancer Research
Thiadiazole derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anticancer properties.[1][2] The inclusion of an oxime moiety can further enhance their biological activity. These compounds are investigated for their potential to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and interfere with specific molecular targets crucial for tumor progression.[1][3] This document provides standardized methods to evaluate the anticancer potential of newly synthesized thiadiazole oximes.
Quantitative Data Summary
The following tables summarize the cytotoxic activity (IC50 values) of various thiadiazole derivatives against several human cancer cell lines, providing a benchmark for newly synthesized compounds.
Table 1: IC50 Values of Selected Thiadiazole Derivatives in Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 8e | Panc-1 (Pancreatic) | 12.79 | [1] |
| Huh-7 (Hepatocellular) | 11.84 | [1] | |
| Compound 8l | Panc-1 (Pancreatic) | 12.22 | [1] |
| Huh-7 (Hepatocellular) | 10.11 | [1] | |
| Compound 25 | T47D (Breast) | 0.058 | [1] |
| Compound 2g | LoVo (Colon) | 2.44 | [4] |
| MCF-7 (Breast) | 23.29 | [4] | |
| ST10 | MCF-7 (Breast) | 49.6 | [5] |
| MDA-MB-231 (Breast) | 53.4 | [5] | |
| Compound 8a | A549 (Lung) | 1.62 | [6] |
| MDA-MB-231 (Breast) | 4.61 | [6] | |
| T47D (Breast) | 3.25 | [6] | |
| MCF-7 (Breast) | 2.88 | [6] | |
| HeLa (Cervical) | 2.15 | [6] | |
| HCT116 (Colon) | 1.93 | [6] | |
| HepG2 (Hepatocellular) | 3.84 | [6] | |
| Compound 32a | HepG-2 (Hepatocellular) | 3.31 | [6] |
| MCF-7 (Breast) | 9.31 | [6] | |
| Compound 6g | A549 (Lung) | 1.537 | [7][8] |
| Compound 7b | MCF-7 (Breast) | 6.13 | [9] |
| Compound 14 | MDA-MB-231 (Breast) | 5.78 | [10] |
| MCF-7 (Breast) | 8.05 | [10] | |
| Compound 20b | MCF-7 (Breast) | 0.05 | [6][11] |
| HepG2 (Hepatocellular) | 0.14 | [6][11] |
Note: The activity of compounds can be influenced by the specific substituents on the thiadiazole ring and the experimental conditions used.
Experimental Protocols
This section provides detailed, step-by-step protocols for the initial screening of novel thiadiazole oximes.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][12] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12]
Protocol: MTT Assay
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the thiadiazole oxime compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.[8]
-
Incubate the plate for 3-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[8][13]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[14][15] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[14] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[14]
Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the thiadiazole oxime compound at its IC50 concentration (and other relevant concentrations) for a predetermined time (e.g., 24 or 48 hours). Include untreated and positive controls.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[15]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[15]
-
Add 5 µL of Annexin V-FITC and 1 µL of a 100 µg/mL PI working solution to the cell suspension.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11][15]
-
-
Flow Cytometry Analysis:
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[1] PI is a fluorescent dye that stoichiometrically binds to DNA, allowing for the quantification of DNA content by flow cytometry.[1]
Protocol: Cell Cycle Analysis
-
Cell Treatment and Harvesting:
-
Treat cells with the thiadiazole oxime compound as described for the apoptosis assay.
-
Harvest the cells by trypsinization, wash with cold PBS, and centrifuge at 300 x g for 5 minutes.
-
-
Cell Fixation:
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[16][17] RNase A is crucial to degrade RNA, which can also be stained by PI.[1]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram.
-
Potential Signaling Pathways
Thiadiazole derivatives have been shown to exert their anticancer effects by modulating various signaling pathways. While the specific mechanisms of thiadiazole oximes are still under investigation, several key pathways are implicated based on studies of related compounds.
-
PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell survival, proliferation, and growth. Some thiadiazole derivatives have been shown to inhibit Akt phosphorylation, leading to the suppression of this pathway and induction of apoptosis.[18][19]
-
MAPK/ERK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and survival. Inhibition of the MEK/ERK signaling cascade by certain thiadiazole compounds has been observed, resulting in cell cycle arrest and apoptosis.[4][20]
-
Receptor Tyrosine Kinases (RTKs):
-
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several thiadiazole-based compounds have been developed as potent VEGFR-2 inhibitors.[9][12][14][21]
-
EGFR: Epidermal Growth Factor Receptor is often overexpressed in various cancers and its activation leads to increased cell proliferation and survival. Thiadiazole derivatives have been designed as EGFR inhibitors.[2][7][8][10]
-
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as anti-glioblastoma agents targeting the AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Activities of Pyrazole-Thiadiazole-Based EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of new anticancer thiadiazole-sulfonamides as dual EGFR/carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design and synthesis of thiadiazoles as anticancer, apoptotic, and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of anticancer mechanism of thiadiazole-based compound in human non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of new thiadiazole-based VEGFR-2 inhibitors: design, synthesis, cytotoxicity, and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel 1,3,4-thiadiazole/oxadiazole-linked honokiol derivatives suppress cancer via inducing PI3K/Akt/mTOR-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. New nicotinamide–thiadiazol hybrids as VEGFR-2 inhibitors for breast cancer therapy: design, synthesis and in silico and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1,2,3-Thiadiazole-4-carbaldehyde Oxime in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-thiadiazole scaffold is a significant heterocyclic moiety in the field of agrochemical research, demonstrating a broad spectrum of biological activities. Derivatives of 1,2,3-thiadiazole have been successfully commercialized as plant activators, fungicides, and insecticides. This document focuses on the application of 1,2,3-thiadiazole-4-carbaldehyde oxime and its related derivatives, providing detailed protocols for their synthesis and biological evaluation, quantitative data on their efficacy, and insights into their mechanisms of action.
Applications in Agrochemical Research
The primary applications of this compound and its analogues in agrochemical research can be categorized into three main areas:
-
Plant Activation: These compounds can induce Systemic Acquired Resistance (SAR) in plants, a state of heightened defense against a broad spectrum of pathogens. This "priming" of the plant's immune system is a desirable trait in modern crop protection, as it can reduce the reliance on conventional fungicides.
-
Fungicidal Activity: Certain derivatives exhibit direct antifungal properties against a range of plant pathogenic fungi. Their mode of action often involves the disruption of essential fungal cellular processes.
-
Insecticidal Activity: 1,2,3-Thiadiazole oxime derivatives have also shown promise as insecticides, exhibiting toxicity against various insect pests. Their mechanism of action is often neurotoxic.
Data Presentation
Table 1: Fungicidal Activity of 1,2,3-Thiadiazole Derivatives
| Compound ID | Fungal Species | EC50 (µg/mL) | Reference |
| TD-01 | Sclerotinia sclerotiorum | 0.51 | [1] |
| TD-02 | Ralstonia solanacearum | 2.23 | [1] |
| TD-03 | Phomopsis sp. | 15.9 | [2] |
| TD-04 | Fusarium solani | 15.0 | [3] |
| TD-05 | Fusarium oxysporum | 10.0 | [3] |
Table 2: Insecticidal Activity of 1,2,3-Thiadiazole Oxime Derivatives
| Compound ID | Insect Species | LC50 (µg/mL) | Reference |
| TDO-8r | Plutella xylostella | 19.61 | [3] |
| TDO-8w | Plutella xylostella | 9.78 | [3] |
| TDO-01 | Spodoptera littoralis | 6.42 | [4] |
| TDO-02 | Spodoptera littoralis | 6.90 | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a two-step process involving the Hurd-Mori synthesis of the 1,2,3-thiadiazole-4-carbaldehyde intermediate, followed by oximation.
Step 1: Synthesis of 1,2,3-Thiadiazole-4-carbaldehyde (Hurd-Mori Reaction)
-
Preparation of the Hydrazone:
-
In a round-bottom flask, dissolve glyoxal monoacetal (1 equivalent) in ethanol.
-
Add a solution of tosylhydrazine (1 equivalent) in ethanol dropwise with stirring.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude tosylhydrazone.
-
Recrystallize the crude product from ethanol to yield the pure tosylhydrazone of glyoxal monoacetal.
-
-
Cyclization to 1,2,3-Thiadiazole-4-carbaldehyde Diethyl Acetal:
-
In a fume hood, add the purified tosylhydrazone (1 equivalent) to an excess of thionyl chloride (SOCl₂) at 0°C with vigorous stirring.[5]
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 1,2,3-thiadiazole-4-carbaldehyde diethyl acetal.
-
-
Hydrolysis to 1,2,3-Thiadiazole-4-carbaldehyde:
-
Dissolve the crude acetal in a mixture of acetone and 1M hydrochloric acid.
-
Stir the mixture at room temperature for 4-6 hours, monitoring the deprotection by TLC.
-
Neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1,2,3-thiadiazole-4-carbaldehyde.
-
Step 2: Oximation of 1,2,3-Thiadiazole-4-carbaldehyde
-
Dissolve 1,2,3-thiadiazole-4-carbaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.[6]
-
Upon completion, remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent to yield this compound, which can be further purified by recrystallization.
Caption: Synthesis workflow for this compound.
Protocol 2: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)
-
Preparation of Fungal Cultures:
-
Culture the desired plant pathogenic fungi (e.g., Sclerotinia sclerotiorum, Fusarium oxysporum) on Potato Dextrose Agar (PDA) plates at 25-28°C until the mycelia cover the plate.
-
-
Preparation of Test Compound Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the stock solution to achieve the desired final concentrations in the PDA medium.
-
-
Assay Procedure:
-
Autoclave the PDA medium and cool it to about 50-60°C.
-
Add the appropriate volume of the test compound solution to the molten PDA to achieve the final test concentrations. Ensure the final solvent concentration is consistent across all treatments and does not inhibit fungal growth.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Using a sterile cork borer, cut a 5 mm diameter mycelial disc from the edge of an actively growing fungal culture plate.
-
Place the mycelial disc, mycelium-side down, in the center of the PDA plates containing the test compound.
-
Plates with PDA and solvent only serve as a negative control. Plates with a known commercial fungicide can be used as a positive control.
-
Incubate the plates at 25-28°C in the dark.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.
-
Determine the EC50 value (the concentration that inhibits 50% of the mycelial growth) by probit analysis of the dose-response data.
-
Caption: Workflow for in vitro antifungal bioassay.
Protocol 3: Insecticidal Bioassay (Leaf-Dip Method)
-
Rearing of Insects:
-
Maintain a healthy population of the target insect species (e.g., Plutella xylostella, Spodoptera littoralis) on their respective host plants under controlled environmental conditions.
-
-
Preparation of Test Compound Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) with a small amount of a non-ionic surfactant (e.g., Tween-80) to ensure even spreading on the leaf surface.
-
Prepare serial dilutions of the stock solution with distilled water to obtain the desired test concentrations.
-
-
Assay Procedure:
-
Excise fresh, untreated leaves from the host plant.
-
Dip each leaf into the respective test solution for 10-20 seconds with gentle agitation.
-
Leaves dipped in a water-surfactant solution serve as the negative control. A commercial insecticide can be used as a positive control.
-
Allow the leaves to air-dry in a fume hood.
-
Place the treated leaves individually in Petri dishes lined with moist filter paper.
-
Introduce a set number of larvae (e.g., 10-20 third-instar larvae) into each Petri dish.
-
Seal the Petri dishes with a ventilated lid and incubate them under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).
-
-
Data Collection and Analysis:
-
Record the number of dead larvae at 24, 48, and 72 hours post-treatment.
-
Calculate the mortality rate for each concentration, correcting for control mortality using Abbott's formula if necessary.
-
Determine the LC50 value (the concentration that causes 50% mortality) by probit analysis of the dose-response data.
-
Caption: Workflow for insecticidal bioassay using the leaf-dip method.
Protocol 4: Evaluation of Systemic Acquired Resistance (SAR) Induction
-
Plant Growth:
-
Grow susceptible host plants (e.g., tobacco, Arabidopsis) in pots under controlled greenhouse conditions to a suitable growth stage (e.g., 4-6 true leaves).
-
-
Treatment with Inducer:
-
Apply the this compound solution to the lower leaves of the plants. Application can be done by spraying or soil drenching.
-
Treat control plants with a solution lacking the test compound.
-
-
Pathogen Inoculation:
-
After a specific induction period (e.g., 3-7 days), challenge the upper, untreated leaves of both the treated and control plants with a virulent pathogen (e.g., a suspension of Pseudomonas syringae or spores of a fungal pathogen).[7]
-
-
Disease Assessment:
-
Incubate the plants under conditions favorable for disease development.
-
Assess disease severity after a suitable incubation period (e.g., 5-10 days) by counting lesions, measuring lesion size, or using a disease severity rating scale.
-
-
Data Analysis:
-
Calculate the percent disease reduction in the treated plants compared to the control plants.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the induced resistance.
-
Caption: Workflow for evaluating Systemic Acquired Resistance (SAR) induction.
Mechanisms of Action
Plant Activation via Salicylic Acid (SA) Signaling Pathway
1,2,3-Thiadiazole derivatives often act as functional analogs of salicylic acid, a key signaling molecule in plant defense. They trigger the SA-dependent signaling pathway, leading to the expression of pathogenesis-related (PR) genes and the establishment of SAR.
Caption: Proposed mechanism of SAR induction by 1,2,3-thiadiazole oxime derivatives.
Fungicidal Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Some thiadiazole derivatives are known to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. This is analogous to the mechanism of azole fungicides.
Caption: Proposed fungicidal mechanism via inhibition of ergosterol biosynthesis.
Insecticidal Mechanism of Action: Neurotoxicity
The insecticidal activity of many thiadiazole derivatives is attributed to their neurotoxic effects. While the exact target can vary, they often interfere with neurotransmitter receptors, leading to paralysis and death of the insect.
Caption: Proposed insecticidal mechanism via disruption of neurotransmission.
References
- 1. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activities of novel 1,3,4-thiadiazole-containing pyrazole oxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiadiazole/Thiadiazine Derivatives as Insecticidal Agent: Design, Synthesis, and Biological Assessment of 1,3,4-(Thiadiazine/Thiadiazole)-Benzenesulfonamide Derivatives as IGRs Analogues against Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]
- 6. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 7. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols: 1,2,3-Thiadiazole Oximes as Versatile Intermediates in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,2,3-thiadiazole oximes as key intermediates in organic synthesis. These compounds serve as valuable building blocks for the introduction of the 1,2,3-thiadiazole moiety into a diverse range of molecular scaffolds, a feature of significant interest in medicinal chemistry and agrochemical research due to the broad spectrum of biological activities associated with this heterocycle.
Introduction to 1,2,3-Thiadiazole Oximes in Synthesis
The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.[1][2] Derivatives of 1,2,3-thiadiazole have garnered considerable attention due to their wide array of biological activities, including antifungal, insecticidal, antiviral, and antitumor properties.[3][4] Consequently, the development of synthetic methodologies to incorporate this scaffold into novel molecules is of high importance.
1,2,3-Thiadiazole oximes, particularly 1,2,3-thiadiazole-4-carbaldehyde oxime, are versatile intermediates that can be readily prepared from the corresponding aldehydes. The oxime functionality can then be further transformed into other valuable functional groups, such as nitriles, or used to create oxime ethers and esters, which themselves are classes of compounds with significant biological activities.
Key Synthetic Pathways and Applications
A primary application of 1,2,3-thiadiazole oximes as intermediates is their conversion to nitriles through dehydration. This transformation is a key step in accessing 1,2,3-thiadiazole-4-carbonitrile, a precursor for the synthesis of various other derivatives. The overall synthetic workflow often begins with the formation of the 1,2,3-thiadiazole ring, followed by functionalization to introduce an aldehyde, oximation, and subsequent dehydration to the nitrile.
Below are detailed protocols for the synthesis of a 1,2,3-thiadiazole aldehyde, its conversion to the corresponding oxime, and the subsequent dehydration of this oxime to the nitrile.
Experimental Protocols and Data
Protocol 1: Synthesis of 5-Phenyl-1,2,3-thiadiazole-4-carbaldehyde
This protocol describes the synthesis of a key precursor aldehyde using the Hurd-Mori reaction.
Reaction Scheme:
Caption: Hurd-Mori synthesis of a 1,2,3-thiadiazole aldehyde.
Methodology:
A solution of acetophenone semicarbazone (1 equivalent) in a suitable solvent such as dichloromethane is cooled in an ice bath. Thionyl chloride (excess, typically 2-3 equivalents) is added dropwise to the stirred solution. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC). The reaction is carefully quenched with water or a saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 5-phenyl-1,2,3-thiadiazole-4-carbaldehyde.
Quantitative Data:
| Product | Starting Material | Reagents | Yield (%) | Melting Point (°C) | Reference |
| 5-Phenyl-1,2,3-thiadiazole-4-carbaldehyde | Acetophenone Semicarbazone | Thionyl Chloride | 75-85 | 88-90 | [4] |
Protocol 2: Synthesis of 5-Phenyl-1,2,3-thiadiazole-4-carbaldehyde Oxime
This protocol details the conversion of the aldehyde to its corresponding oxime, a key intermediate.
Reaction Scheme:
Caption: Synthesis of a 1,2,3-thiadiazole oxime intermediate.
Methodology:
To a solution of 5-phenyl-1,2,3-thiadiazole-4-carbaldehyde (1 equivalent) in ethanol, hydroxylamine hydrochloride (1.1 equivalents) and a base such as pyridine or sodium acetate (1.5 equivalents) are added. The mixture is stirred at room temperature or gently heated to reflux for 1-3 hours, with the reaction progress monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude oxime. The product can be purified by recrystallization or column chromatography.
Quantitative Data:
| Product | Starting Material | Reagents | Yield (%) | Melting Point (°C) | Reference |
| 5-Phenyl-1,2,3-thiadiazole-4-carbaldehyde Oxime | 5-Phenyl-1,2,3-thiadiazole-4-carbaldehyde | Hydroxylamine HCl, Pyridine | 90-95 | 175-177 | [5] |
Protocol 3: Dehydration of 5-Phenyl-1,2,3-thiadiazole-4-carbaldehyde Oxime to the Nitrile
This protocol illustrates the use of the 1,2,3-thiadiazole oxime as an intermediate to synthesize the corresponding nitrile.
Reaction Scheme:
Caption: Dehydration of a 1,2,3-thiadiazole oxime to a nitrile.
Methodology:
5-Phenyl-1,2,3-thiadiazole-4-carbaldehyde oxime (1 equivalent) is suspended in acetic anhydride (excess, can act as both reagent and solvent). The mixture is heated to reflux for 1-2 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured onto crushed ice with vigorous stirring. The precipitated solid is collected by filtration, washed thoroughly with water, and dried. The crude nitrile can be purified by recrystallization from a suitable solvent such as ethanol.
Quantitative Data:
| Product | Starting Material | Reagents | Yield (%) | Melting Point (°C) | Reference |
| 5-Phenyl-1,2,3-thiadiazole-4-carbonitrile | 5-Phenyl-1,2,3-thiadiazole-4-carbaldehyde Oxime | Acetic Anhydride | 85-95 | 110-112 | [6][7] |
Application Workflow in Drug Discovery
The synthetic route described above, utilizing a 1,2,3-thiadiazole oxime intermediate, is a key component in the early stages of drug discovery. The resulting nitrile can be further elaborated to a variety of nitrogen-containing heterocycles or other functional groups to generate a library of compounds for biological screening.
Caption: General workflow for the application of 1,2,3-thiadiazole intermediates in drug discovery.
Conclusion
1,2,3-Thiadiazole oximes are valuable and versatile intermediates in organic synthesis. Their straightforward preparation from the corresponding aldehydes and their facile conversion to other functional groups, such as nitriles, provide a robust platform for the synthesis of novel 1,2,3-thiadiazole-containing compounds. The protocols and data presented herein offer a practical guide for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development to utilize these important building blocks in their research endeavors.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. isres.org [isres.org]
- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 7. A Simple Synthesis of Nitriles from Aldoximes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable Protocol for the Synthesis of 1,2,3-Thiadiazole-4-carbaldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, scalable protocol for the synthesis of 1,2,3-thiadiazole-4-carbaldehyde oxime, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in a two-step process commencing with the formylation of a suitable 1,2,3-thiadiazole precursor, followed by oximation. This protocol emphasizes safety, scalability, and reproducibility, making it suitable for researchers in both academic and industrial settings. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.
Introduction
The 1,2,3-thiadiazole moiety is a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The functionalization of this core structure is crucial for the development of novel therapeutic agents. This compound serves as a key intermediate, allowing for further chemical modifications. This document outlines a reliable and scalable method for its preparation.
Overall Reaction Scheme
Caption: Overall synthetic route.
Experimental Protocols
Part 1: Synthesis of 1,2,3-Thiadiazole-4-carbaldehyde via Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich heterocyclic systems.[1][2][3][4] This protocol is adapted for the synthesis of the target aldehyde.
Materials:
-
1,2,3-Thiadiazole (starting material)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a three-neck flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, cool anhydrous DMF (3.0 eq) in an ice bath. Add phosphorus oxychloride (1.2 eq) dropwise with stirring, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Reaction: Dissolve 1,2,3-thiadiazole (1.0 eq) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent.
-
Heating: After the addition, heat the reaction mixture to reflux (approximately 40-45 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with DCM (3 x volume of aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 1,2,3-thiadiazole-4-carbaldehyde.
Safety Precautions:
-
Phosphorus oxychloride and the Vilsmeier reagent are highly corrosive and moisture-sensitive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
The initial reaction to form the Vilsmeier reagent is exothermic. Maintain strict temperature control.
-
The quenching of the reaction with ice and subsequent neutralization with bicarbonate will release CO₂ gas. Ensure adequate ventilation and perform this step slowly to avoid excessive foaming.
Part 2: Synthesis of this compound
The conversion of the aldehyde to the oxime is a straightforward condensation reaction.[3][4][5][6][7][8]
Materials:
-
1,2,3-Thiadiazole-4-carbaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate or Pyridine (base)
-
Ethanol or Methanol
-
Distilled water
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1,2,3-thiadiazole-4-carbaldehyde (1.0 eq) in ethanol.
-
Addition of Reagents: Add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water to the aldehyde solution.
-
Reaction: Heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration using a Büchner funnel and wash with cold water. If no precipitate forms, reduce the volume of the solvent using a rotary evaporator and then add cold water to induce precipitation.
-
Purification: The crude oxime can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product.
Data Presentation
| Parameter | Part 1: Formylation | Part 2: Oximation |
| Starting Material | 1,2,3-Thiadiazole | 1,2,3-Thiadiazole-4-carbaldehyde |
| Key Reagents | POCl₃, DMF | NH₂OH·HCl, Sodium Acetate |
| Solvent | Dichloromethane (DCM) | Ethanol/Water |
| Molar Equivalents | 1,2,3-Thiadiazole: 1.0POCl₃: 1.2DMF: 3.0 | Aldehyde: 1.0NH₂OH·HCl: 1.2Base: 1.5 |
| Reaction Temperature | Reflux (40-45 °C) | Reflux (approx. 80 °C) |
| Reaction Time | 4-6 hours | 1-2 hours |
| Typical Yield | 60-75% | 85-95% |
| Purification Method | Silica Gel Chromatography | Recrystallization |
Experimental Workflow Visualization
Caption: Experimental workflow for synthesis.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. jocpr.com [jocpr.com]
Application Notes and Protocols: A Modular Approach to the Synthesis of 1,2,3-Thiadiazole-4-carbaldehyde Oxime Derivative Libraries
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the synthesis of a chemical library based on the 1,2,3-thiadiazole scaffold. The 1,2,3-thiadiazole nucleus is a key pharmacophore found in compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] This guide focuses on a two-stage synthetic strategy: first, the construction of the core intermediate, 1,2,3-thiadiazole-4-carbaldehyde, via the Hurd-Mori reaction[6][7]; and second, the generation of an oxime derivative library from this aldehyde.[8][9] Detailed experimental procedures, data presentation guidelines, and workflow visualizations are provided to assist researchers in the fields of medicinal chemistry and drug discovery.
Part 1: Synthesis of the Core Scaffold: 1,2,3-Thiadiazole-4-carbaldehyde
The foundational step in building the library is the reliable synthesis of the 1,2,3-thiadiazole-4-carbaldehyde intermediate. The Hurd-Mori reaction, which involves the cyclization of an appropriate hydrazone with thionyl chloride, is an effective method for forming the 1,2,3-thiadiazole ring.[1][6][7]
Overall Synthetic Strategy
The synthesis begins with the formation of a tosylhydrazone from a suitable α-keto-aldehyde equivalent, followed by cyclization to form the thiadiazole ring.
Caption: Overall synthetic workflow for producing the core scaffold and subsequent library.
Experimental Protocol 1: Synthesis of 1,2,3-Thiadiazole-4-carbaldehyde
This protocol is adapted from established Hurd-Mori cyclization procedures.[6][7][10]
Step 1a: Preparation of Pyruvaldehyde-1-tosylhydrazone 2-(dimethyl acetal)
-
Dissolve tosylhydrazide (1.86 g, 10 mmol) in methanol (20 mL) in a 100 mL round-bottom flask.
-
Add pyruvaldehyde 1,1-dimethyl acetal (1.18 g, 10 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, reduce the solvent volume under vacuum.
-
Add cold water (30 mL) to the residue to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the tosylhydrazone intermediate.
Step 1b: Hurd-Mori Cyclization to form 1,2,3-Thiadiazole-4-carbaldehyde
-
Suspend the dried tosylhydrazone intermediate (2.86 g, 10 mmol) in dichloromethane (DCM, 40 mL) in a 100 mL flask equipped with a dropping funnel.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂, 2.2 mL, 30 mmol) dropwise to the stirred suspension over 20 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice (50 g) and stir for 30 minutes to quench excess SOCl₂ and hydrolyze the acetal.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure 1,2,3-thiadiazole-4-carbaldehyde.
Part 2: Library Generation: Synthesis of Oxime Derivatives
With the core aldehyde in hand, a library of oxime derivatives can be generated through a straightforward condensation reaction with hydroxylamine hydrochloride.[8] Greener, solvent-free methods have also proven effective and offer advantages in terms of reduced waste and reaction time.[9][11]
Experimental Workflow: From Synthesis to Screening
Caption: Standard experimental workflow from synthesis to biological evaluation.
Experimental Protocol 2: General Procedures for Oxime Synthesis
Method 2A: Classical Synthesis in Solution
-
Dissolve 1,2,3-thiadiazole-4-carbaldehyde (114 mg, 1 mmol) in ethanol (10 mL) in a 50 mL round-bottom flask.
-
Add hydroxylamine hydrochloride (83 mg, 1.2 mmol) and pyridine (0.16 mL, 2 mmol) to the solution.
-
Reflux the mixture for 1-2 hours, monitoring completion by TLC.
-
After cooling to room temperature, pour the reaction mixture into cold water (20 mL).
-
If a precipitate forms, filter the solid, wash with water, and dry.
-
If no solid forms, extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure oxime.
Method 2B: Solvent-Free "Grindstone" Synthesis [9][11]
-
Place 1,2,3-thiadiazole-4-carbaldehyde (114 mg, 1 mmol), hydroxylamine hydrochloride (83 mg, 1.2 mmol), and anhydrous sodium carbonate (127 mg, 1.2 mmol) in a mortar.
-
Grind the mixture with a pestle at room temperature for 5-10 minutes. The reaction is often accompanied by a change in the physical state of the mixture (e.g., becoming paste-like).
-
Monitor the reaction by TLC by dissolving a small aliquot in ethyl acetate.
-
Once complete, add ethyl acetate (10 mL) to the mortar and stir to dissolve the product.
-
Filter the mixture to remove inorganic salts.
-
Wash the filtrate with water, dry the organic layer over anhydrous Na₂SO₄, and evaporate the solvent to obtain the oxime product, often in high purity.
Part 3: Data Presentation and Biological Context
Quantitative Data Summary
A library of derivatives should have its key data summarized for easy comparison. The following table provides a template for presenting results for a hypothetical series of derivatives.
| Compound ID | R Group (on Oxime) | Method | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) | MS (m/z) [M+H]⁺ |
| TDZ-Ox-01 | -H | 2A | 92 | 155-157 | 9.21 (s, 1H), 8.35 (s, 1H), 7.80 (br s, 1H) | 130.01 |
| TDZ-Ox-01 | -H | 2B | 95 | 156-157 | 9.21 (s, 1H), 8.35 (s, 1H), 7.80 (br s, 1H) | 130.01 |
| TDZ-Ox-02 | -CH₃ | 2A | 85 | 112-114 | 9.20 (s, 1H), 8.33 (s, 1H), 4.05 (s, 3H) | 144.03 |
| TDZ-Ox-03 | -CH₂Ph | 2A | 88 | 121-123 | 9.22 (s, 1H), 8.36 (s, 1H), 7.3-7.5 (m, 5H), 5.25 (s, 2H) | 220.06 |
| TDZ-Ox-04 | -C(O)CH₃ | 2A | 78 | 130-132 | 9.25 (s, 1H), 8.40 (s, 1H), 2.20 (s, 3H) | 172.02 |
Note: Data are hypothetical and for illustrative purposes.
Biological Significance and Potential Signaling Pathways
Derivatives of 1,2,3-thiadiazole have been reported to possess a wide range of biological activities, including anticancer, antifungal, and plant activation properties.[1][5][12] Compounds synthesized from this library could be screened against various targets. For example, in an anticancer drug discovery context, a lead compound might inhibit a critical signaling pathway, such as a protein kinase cascade, leading to apoptosis in cancer cells.
Caption: Conceptual signaling pathway showing inhibition by a library compound.
References
- 1. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]
- 4. japsonline.com [japsonline.com]
- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Oxime - Wikipedia [en.wikipedia.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Testing of Thiadiazole-Based Fungicides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiadiazole and its derivatives represent a significant class of heterocyclic compounds widely recognized for their broad spectrum of biological activities, including potent antifungal properties.[1][2] These compounds are of particular interest in the development of new agricultural fungicides to combat the increasing threat of plant pathogenic fungi, which can lead to significant crop losses.[1] The core structure of thiadiazole, a five-membered ring containing sulfur and nitrogen atoms, serves as a versatile scaffold for chemical modifications to enhance fungicidal efficacy and spectrum.[1][3] This document provides detailed application notes and standardized protocols for the in vivo evaluation of thiadiazole-based fungicides against common plant pathogens.
Key Mechanisms of Action
While the precise mechanism can vary between derivatives, several key modes of action for thiadiazole-based fungicides have been identified:
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Disruption of Cell Membrane Integrity: Some thiadiazole compounds induce the production of reactive oxygen species (ROS), leading to lipid peroxidation and subsequent damage to the fungal cell membrane. This results in the leakage of cellular contents and ultimately, cell death.[1]
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Inhibition of Ergosterol Biosynthesis: Similar to azole fungicides, certain thiadiazole derivatives interfere with the ergosterol biosynthesis pathway by inhibiting the enzyme 14-α-demethylase.[3] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane function and inhibits fungal growth.
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Inhibition of Respiratory Chain: Thiabendazole, a thiazolyl benzimidazole, has been shown to inhibit the terminal electron transport system in fungal mitochondria, specifically targeting succinate-cytochrome c reductase.[4]
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Induction of Systemic Acquired Resistance (SAR): Some 1,2,3-thiadiazole derivatives act as elicitors, triggering the plant's natural defense mechanisms to provide broad-spectrum and long-lasting protection against pathogens.[5]
Data Presentation: In Vivo Efficacy of Thiadiazole Fungicides
The following tables summarize quantitative data from various studies on the in vivo efficacy of representative thiadiazole-based fungicides.
Table 1: Curative and Protective Activity of Thiadiazole Fungicides
| Compound | Pathogen | Host Plant | Concentration (µg/mL) | Curative Activity (%) | Protective Activity (%) | Reference Compound | Reference Curative Activity (%) | Reference Protective Activity (%) |
| Y18 | Botrytis cinerea | Blueberry Leaves | 200 | 79.9 | 90.9 | Azoxystrobin | 59.1 | 83.9 |
| 4f | Botrytis cinerea | Tomato | Not Specified | Satisfactory | Satisfactory | Trifloxystrobin | Not Specified | Not Specified |
| 1d | Alternaria brassicicola | Rape Leaves | 200 | - | 92 | Tiadinil | - | Similar |
| E-I-6 | Rhizoctonia solani | Not Specified | 200 | - | 76.12 | Boscalid | - | Not Specified |
Data extracted from multiple sources.[1][6][7]
Table 2: In Vivo Antifungal Activity (EC50 Values)
| Compound | Pathogen | EC50 (µg/mL) | Reference Compound | Reference EC50 (µg/mL) |
| Y18 | Botrytis cinerea | 2.4 | Azoxystrobin | 21.7 |
| Y14 | Phomopsis sp. | 21.2 | Azoxystrobin | 29.2 |
| 4f | Botrytis cinerea | 0.798 | Trifloxystrobin | 1.112 |
| 4n | Fusarium graminearum | 0.41 | Pydiflumetofen | Similar |
| 5k | Ralstonia solanacearum | 2.23 | Thiodiazole copper | 52.01 |
| 5b | Sclerotinia sclerotiorum | 0.51 | Carbendazim | 0.57 |
EC50 (Half-maximal effective concentration) values represent the concentration of a fungicide that causes a 50% reduction in fungal growth or disease severity. Data extracted from multiple sources.[1][7][8]
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols can be adapted based on the specific host plant, pathogen, and thiadiazole compound being investigated.
Protocol 1: Protective Activity Assay
Objective: To evaluate the ability of a thiadiazole-based fungicide to prevent fungal infection when applied before pathogen inoculation.
Materials:
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Healthy, potted host plants (e.g., tomato, blueberry, rape) of uniform size and age.
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Thiadiazole-based fungicide solution at desired concentrations.
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Positive control fungicide solution (e.g., Azoxystrobin, Tiadinil).
-
Negative control (e.g., sterile water or solvent used for fungicide dissolution).
-
Fungal pathogen spore suspension at a known concentration (e.g., 1 x 10^6 spores/mL).
-
Humid chamber or greenhouse with controlled temperature and humidity.
-
Spray bottle or atomizer.
Procedure:
-
Plant Preparation: Select healthy plants and label them for each treatment group (thiadiazole compound, positive control, negative control).
-
Fungicide Application: Uniformly spray the leaves of the plants in the treatment and positive control groups with the respective fungicide solutions until runoff. Ensure complete coverage of the leaf surface. Spray the negative control group with the solvent control.
-
Drying: Allow the treated plants to air-dry for 24 hours under controlled conditions.
-
Pathogen Inoculation: Prepare a fresh spore suspension of the target pathogen. Uniformly spray the leaves of all plants (including the negative control group) with the spore suspension.
-
Incubation: Place the inoculated plants in a humid chamber (e.g., >90% relative humidity) at an optimal temperature for disease development (e.g., 20-25°C) for 3-7 days, depending on the pathogen's life cycle.
-
Disease Assessment: After the incubation period, assess the disease severity on the leaves. This can be done by measuring the lesion diameter, calculating the percentage of leaf area infected, or using a disease severity index.
-
Data Analysis: Calculate the protective efficacy using the following formula: Protective Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100
Protocol 2: Curative Activity Assay
Objective: To evaluate the ability of a thiadiazole-based fungicide to inhibit fungal growth and disease development after the plant has been infected.
Materials:
-
Same as Protocol 1.
Procedure:
-
Plant Preparation and Inoculation: Select healthy plants and uniformly inoculate them with the fungal spore suspension as described in Protocol 1, step 4.
-
Incubation (Pre-treatment): Place the inoculated plants in a humid chamber for 24 hours to allow for fungal penetration and initial infection.
-
Fungicide Application: After the 24-hour incubation period, remove the plants from the humid chamber. Apply the thiadiazole fungicide, positive control, and negative control solutions to their respective groups as described in Protocol 1, step 2.
-
Incubation (Post-treatment): Return the treated plants to the humid chamber and incubate for an additional 2-6 days.
-
Disease Assessment: Assess the disease severity as described in Protocol 1, step 6.
-
Data Analysis: Calculate the curative efficacy using the following formula: Curative Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the potential signaling pathways and mechanisms of action of thiadiazole-based fungicides, leading to fungal cell death.
Caption: Mechanism of action for thiadiazole fungicides.
Experimental Workflow for In Vivo Fungicide Testing
The diagram below outlines the general workflow for conducting in vivo protective and curative assays for thiadiazole-based fungicides.
Caption: Workflow for in vivo fungicide assays.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity evaluation of 1,2,3-thiadiazole derivatives as potential elicitors with highly systemic acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Hurd-Mori Reaction for 4-Substituted 1,2,3-Thiadiazoles
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Hurd-Mori reaction for the synthesis of 4-substituted 1,2,3-thiadiazoles. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimentation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Hurd-Mori reaction for the synthesis of 4-substituted 1,2,3-thiadiazoles.
Q1: I am getting a very low yield or no product at all. What are the common causes?
A1: Low to no yield in a Hurd-Mori reaction can stem from several factors. A primary consideration is the electronic nature of your substrate. The success of the cyclization is highly dependent on the substituents of the precursor. For instance, the basicity of a ring nitrogen atom in the precursor can significantly impact the reaction's success.[1] Precursors with electron-donating groups, such as alkyl groups, have been reported to give poor conversions, with yields as low as 15-25%, even under optimized conditions.[1] In contrast, the presence of an electron-withdrawing group, like a methyl carbamate, on a nitrogen atom in the precursor can lead to superior yields, as high as 94%.[1]
Another critical aspect is the stability of your starting material and intermediates. The Hurd-Mori reaction can sometimes require harsh conditions, such as refluxing in chloroform, which can lead to the decomposition of less stable precursors.[1]
Q2: My reaction is not proceeding to completion, and I observe unreacted starting material. What should I do?
A2: If your reaction stalls, first re-evaluate your reaction conditions. The temperature might be insufficient for the cyclization to occur at a reasonable rate. For some precursors, harsher conditions like refluxing in a higher boiling solvent may be necessary.[1] However, be mindful that increased temperature can also lead to decomposition.[1]
Also, ensure that your thionyl chloride is of good quality and used in sufficient excess, as it is the cyclizing agent. The reaction of the hydrazone derivative with thionyl chloride is the key step in the formation of the 1,2,3-thiadiazole ring.[2]
Q3: I am observing the formation of significant side products. What are they, and how can I minimize them?
A3: While the provided search results do not specify the exact nature of side products in all cases, the formation of side products is often associated with the decomposition of starting materials or intermediates under the reaction conditions.[1] To minimize side reactions, it is crucial to optimize the reaction temperature and time. Running the reaction at the lowest possible temperature that still allows for a reasonable conversion rate can be beneficial. In some cases, cooling the reaction mixture during the addition of thionyl chloride may be necessary to control the reaction's exothermicity and prevent side product formation.[1]
Q4: How do I choose the appropriate solvent for the Hurd-Mori reaction?
A4: The choice of solvent can influence the reaction rate and yield. Dichloromethane (CH₂Cl₂) and chloroform (CHCl₃) are commonly used solvents for the Hurd-Mori reaction.[1] The selection often depends on the required reaction temperature. For reactions that require heating, a higher boiling point solvent like chloroform might be more suitable. However, the stability of your substrate in the chosen solvent at the desired temperature must be considered.
Q5: What is the role of the N-acyl or N-tosyl group on the hydrazone?
A5: The N-acyl or N-tosyl group on the hydrazone is a key component of the Hurd-Mori reaction.[2] These electron-withdrawing groups are essential for the cyclization reaction with thionyl chloride to proceed efficiently. They play a crucial role in the mechanism of the ring formation.
Quantitative Data Summary
The following tables summarize quantitative data on the effect of substituents on the Hurd-Mori reaction yield.
Table 1: Effect of N-Protecting Group on the Yield of Pyrrolo[2,3-d][1][2][3]thiadiazole-6-carboxylates [1]
| N-Protecting Group | Substituent Type | Reaction Conditions | Yield (%) |
| Benzyl (Bn) | Electron-donating | SOCl₂, CHCl₃, reflux | 25 |
| Methyl (Me) | Electron-donating | SOCl₂, CHCl₃, reflux | 15 |
| Methyl carbamate | Electron-withdrawing | SOCl₂, CH₂Cl₂, cooling | 94 |
Table 2: Yields of 4-Substituted 1,2,3-Thiadiazoles from Various Ketone Precursors [4]
| Starting Ketone Derivative | Yield (%) |
| Camphor | 96 |
| 3,4-dimethoxy acetophenone | 95 |
| p-bromoacetophenone | 94 |
| p-nitro acetophenone | 97 |
| p-amino acetophenone | 95 |
Experimental Protocols
Detailed Methodology for the Synthesis of Methyl 1-(methoxycarbonyl)pyrrolo[2,3-d][1][2][3]thiadiazole-6-carboxylate (High-Yield Example) [1]
This protocol is adapted from a high-yield synthesis demonstrating the importance of an electron-withdrawing protecting group.
Step 1: Synthesis of the Hydrazono Precursor
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To a solution of the corresponding thiolactam in dry dichloromethane (CH₂Cl₂), add ethyl carbazate.
-
The reaction is stirred at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the hydrazono precursor.
Step 2: Hurd-Mori Cyclization
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Dissolve the hydrazono precursor in dry CH₂Cl₂ and cool the solution.
-
Slowly add thionyl chloride (SOCl₂) to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, the reaction is quenched by carefully adding it to a saturated sodium bicarbonate solution.
-
The aqueous layer is extracted with CH₂Cl₂.
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The combined organic layers are washed with water, dried over sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethyl acetate) to afford the pure 4-substituted 1,2,3-thiadiazole. In a specific example, this procedure yielded the product in 94% yield.[1]
Visualizations
Diagram 1: General Workflow for Troubleshooting Hurd-Mori Reactions
Caption: A logical workflow for troubleshooting common issues in the Hurd-Mori reaction.
Diagram 2: Hurd-Mori Reaction Signaling Pathway
Caption: A simplified representation of the Hurd-Mori reaction pathway.
References
Technical Support Center: Synthesis of 1,2,3-Thiadiazole-4-Carbaldehyde
Welcome to the technical support center for the synthesis of 1,2,3-thiadiazole-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this synthetic process.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of 1,2,3-thiadiazole-4-carbaldehyde, primarily focusing on the Hurd-Mori reaction, a common synthetic route.
Problem 1: Low or No Yield of the Desired Product
Possible Causes:
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Poor Quality of Starting Materials: The purity of the starting hydrazone and thionyl chloride is crucial. Impurities can interfere with the reaction.
-
Inappropriate Reaction Temperature: The Hurd-Mori reaction is sensitive to temperature. Exceeding the optimal temperature can lead to the decomposition of the starting material, intermediates, or the final product.
-
Substituent Effects: The electronic properties of the substituents on the hydrazone precursor can significantly impact the reaction's success. Electron-withdrawing groups on the precursor generally lead to higher yields.[1]
-
Incorrect Stoichiometry: An improper ratio of reactants can result in an incomplete reaction or the formation of side products.
-
Moisture Contamination: Thionyl chloride reacts vigorously with water. The presence of moisture in the reaction setup can consume the reagent and introduce unwanted byproducts.
Solutions:
-
Purify Starting Materials: Ensure the hydrazone precursor is pure. Recrystallization or column chromatography can be employed for purification. Use freshly distilled thionyl chloride for best results.
-
Optimize Reaction Temperature: The reaction often requires cooling initially and should be maintained at a specific temperature.[1] Monitor the reaction temperature closely. A gradual increase in temperature might be necessary, but overheating should be avoided.
-
Modify the Precursor: If the substituents on your starting material are hindering the reaction, consider modifying them to be more electron-withdrawing.
-
Verify Stoichiometry: Carefully calculate and measure the molar ratios of the reactants. A slight excess of thionyl chloride is often used.
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Problem 2: Formation of a Complex Mixture of Byproducts
Possible Causes:
-
Decomposition of the Product: 1,2,3-thiadiazoles can be unstable under certain conditions, such as high temperatures or in the presence of strong acids or bases, leading to ring-opening or rearrangement reactions.
-
Side Reactions of Thionyl Chloride: Thionyl chloride is a highly reactive reagent and can participate in side reactions with other functional groups present in the starting material.
-
Alternative Cyclization Pathways: Depending on the structure of the hydrazone, alternative cyclization pathways may be possible, leading to isomeric products or other heterocyclic systems.
Solutions:
-
Control Reaction Temperature: As mentioned previously, maintaining the optimal temperature is critical to prevent decomposition.
-
Slow Addition of Reagents: Add thionyl chloride dropwise to the reaction mixture at a low temperature to control the reaction rate and minimize side reactions.
-
Use of a Milder Thionating Agent: In some cases, alternative, milder thionating agents could be explored, although this deviates from the classical Hurd-Mori synthesis.
-
Purification Strategy: Develop a robust purification strategy to separate the desired product from the byproducts. Column chromatography with a carefully selected solvent system is often effective.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Hurd-Mori synthesis of 1,2,3-thiadiazoles?
The Hurd-Mori reaction involves the reaction of an acyl or sulfonyl hydrazone with thionyl chloride. The generally accepted mechanism proceeds through the formation of a chlorosulfinyl intermediate, followed by an intramolecular cyclization and subsequent elimination of sulfur dioxide and a proton to yield the 1,2,3-thiadiazole ring.
Q2: What are the most common side products in this synthesis?
While specific side products for 1,2,3-thiadiazole-4-carbaldehyde are not extensively documented in readily available literature, general side reactions in Hurd-Mori synthesis can include:
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Unreacted Starting Material: Due to incomplete reaction.
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Decomposition Products: Arising from the thermal or acidic instability of the thiadiazole ring. This can lead to the formation of alkynes, nitriles, and elemental sulfur upon heating.
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Chlorinated Byproducts: From the reaction of thionyl chloride with other parts of the molecule.
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Isomeric Products: If the starting hydrazone has multiple possible sites for cyclization.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. Use an appropriate solvent system to separate the starting material, product, and any potential byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction is proceeding.
Q4: What is a suitable method for purifying the final product?
Column chromatography is a common and effective method for purifying 1,2,3-thiadiazole-4-carbaldehyde. A solvent system of ethyl acetate and hexane is often a good starting point for elution. Recrystallization from a suitable solvent can also be used for further purification.
Quantitative Data Summary
The yield of 1,2,3-thiadiazole-4-carbaldehyde can vary significantly depending on the specific substrate and reaction conditions. The following table summarizes typical ranges and influencing factors.
| Parameter | Typical Value/Range | Impact on Yield |
| Yield | 15% - 94% | Highly dependent on the electronic nature of the hydrazone substituents. Electron-withdrawing groups generally give higher yields.[1] |
| Reaction Temperature | 0°C to reflux | Higher temperatures can lead to decomposition and lower yields. Cooling is often required during the addition of thionyl chloride.[1] |
| Reaction Time | 1 - 24 hours | Monitored by TLC to determine completion. |
| Thionyl Chloride | 1.1 - 5 equivalents | A slight to moderate excess is typically used. |
Experimental Protocols
Synthesis of 1,2,3-Thiadiazole-4-Carbaldehyde Precursor (Aryl/Alkyl Hydrazone of Glyoxal)
General Procedure for Hurd-Mori Synthesis of 1,2,3-Thiadiazole-4-Carbaldehyde
This is a generalized protocol and may require optimization for specific substrates.
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Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the appropriate hydrazone precursor (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, chloroform, or THF).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Thionyl Chloride: Add thionyl chloride (1.1 - 5 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 15-30 minutes, ensuring the temperature remains at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes, and then let it warm to room temperature. The reaction is typically stirred for 1-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into ice-cold water to quench the excess thionyl chloride. Separate the organic layer.
-
Extraction: Extract the aqueous layer with the same organic solvent (2-3 times).
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Visualizations
Caption: Hurd-Mori synthesis of 1,2,3-thiadiazole-4-carbaldehyde.
Caption: Troubleshooting workflow for synthesis optimization.
References
Purification challenges of 1,2,3-thiadiazole-4-carbaldehyde oxime
Welcome to the technical support center for the purification of 1,2,3-thiadiazole-4-carbaldehyde oxime. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in the hot solvent. | - Incorrect solvent choice. - Insufficient solvent volume. | - Test the solubility of your compound in a variety of solvents to find one in which it is sparingly soluble at room temperature but very soluble when hot. - Gradually add more hot solvent until the compound dissolves. |
| No crystals form upon cooling. | - Too much solvent was used.[1] - The solution is supersaturated.[1] | - Evaporate some of the solvent to increase the concentration of the compound and attempt to crystallize again.[1] - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[2] |
| Oiling out instead of crystallization. | - The melting point of the compound is lower than the boiling point of the solvent.[3] - The compound is significantly impure. | - Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble to lower the saturation point, and cool slowly. - Consider pre-purification by column chromatography to remove impurities. |
| Low recovery of the purified compound. | - Too much solvent was used, leaving a significant amount of the compound in the mother liquor.[4] - Premature crystallization during hot filtration. | - Reduce the volume of the mother liquor by evaporation and cool to recover more crystals. - Ensure the filtration apparatus is pre-heated to prevent the solution from cooling and crystallizing prematurely. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the desired compound from impurities. | - Inappropriate solvent system (eluent). - Column was not packed properly.[5] - Column was overloaded with the sample. | - Systematically vary the polarity of the eluent to achieve better separation on a TLC plate before running the column. - Ensure the column is packed uniformly without any cracks or air bubbles.[5] - Use an appropriate amount of sample for the size of the column. |
| The compound is not eluting from the column. | - The eluent is not polar enough. - The compound may be decomposing on the silica gel. | - Gradually increase the polarity of the eluent.[6] - Test the stability of your compound on a small amount of silica gel before performing column chromatography. If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.[6] |
| The compound is eluting too quickly. | - The eluent is too polar. | - Decrease the polarity of the eluent. |
| Streaking or tailing of bands. | - The sample was not loaded onto the column in a narrow band. - The compound is interacting too strongly with the stationary phase. | - Dissolve the sample in a minimal amount of solvent and load it carefully onto the column.[7] - Consider adding a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent. |
| Hydrolysis of the oxime. | - The silica gel is too acidic.[8] - The eluent contains acid. | - Use deactivated (neutral) silica gel. - Avoid using acidic additives in the eluent. Oximes are generally more stable to hydrolysis than hydrazones, but prolonged exposure to acidic conditions can cause decomposition back to the aldehyde.[9][10][11] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter?
A1: Common impurities can originate from the synthesis of the 1,2,3-thiadiazole-4-carbaldehyde precursor, often via the Hurd-Mori synthesis. These may include unreacted starting materials, such as the corresponding hydrazone, and side-products from the cyclization reaction. During the oximation step, unreacted aldehyde and hydroxylamine can be present.
Q2: How can I tell if my purified product is the desired this compound?
A2: Characterization using spectroscopic methods is essential.
-
¹H NMR: Look for the characteristic singlet of the oxime proton (-NOH), typically in the range of 8-12 ppm, and the singlet for the C-H proton of the aldehyde group, which will be shifted compared to the starting aldehyde. The aromatic proton on the thiadiazole ring will also have a characteristic chemical shift.
-
¹³C NMR: Expect to see a peak for the carbon of the C=NOH group.
-
IR Spectroscopy: Key stretches to look for are O-H (around 3600 cm⁻¹), C=N (around 1665 cm⁻¹), and N-O (around 945 cm⁻¹).[9]
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the target compound should be observed.
Q3: My compound appears to be degrading during purification. What can I do?
A3: Degradation, particularly hydrolysis of the oxime, can be a challenge.
-
Avoid acidic conditions: As oximes can be hydrolyzed under acidic conditions, use neutral silica gel for chromatography and avoid acidic solvents or additives.[8][11]
-
Minimize heat: Avoid prolonged heating during recrystallization or solvent removal.
-
Work quickly: The stability of the compound may be limited, so perform purification steps as efficiently as possible.
Q4: What is a good starting point for a recrystallization solvent?
A4: A good starting point is to test a range of solvents with varying polarities. Ethanol, isopropanol, or mixtures of ethyl acetate and hexanes are often good choices for polar heterocyclic compounds. The ideal solvent will dissolve the compound when hot but not at room temperature.
Q5: What is a recommended solvent system for column chromatography?
A5: For a polar compound like an oxime, a good starting point for a solvent system on silica gel would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. You can determine the optimal ratio by running thin-layer chromatography (TLC) first. A gradient elution, starting with a lower polarity and gradually increasing, is often effective.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the compound just dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was used, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: General Column Chromatography Procedure
-
Stationary Phase and Eluent Selection: Based on TLC analysis, choose a suitable solvent system (e.g., ethyl acetate/hexanes) that gives a good separation of the desired compound from impurities (Rf value of the product ideally between 0.2 and 0.4). Use silica gel as the stationary phase.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Recrystallization [wiredchemist.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chromtech.com [chromtech.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. brainly.in [brainly.in]
- 9. Oxime - Wikipedia [en.wikipedia.org]
- 10. scispace.com [scispace.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,2,3-Thiadiazole Oximes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1,2,3-thiadiazole oxime synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1,2,3-thiadiazole oximes, particularly when using the Hurd-Mori reaction and its modifications.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive starting materials: The ketone precursor may be sterically hindered or electronically deactivated. The hydrazone intermediate may have degraded. 2. Incorrect reaction temperature: The Hurd-Mori cyclization with thionyl chloride is often temperature-sensitive. 3. Moisture in the reaction: Thionyl chloride reacts violently with water, which will consume the reagent and introduce impurities. 4. Insufficient reaction time: The cyclization reaction may not have gone to completion. | 1. Verify starting material quality: Check the purity of the ketone and the integrity of the hydrazone intermediate (e.g., via NMR or melting point). Consider synthesizing a fresh batch of the hydrazone before use. 2. Optimize reaction temperature: Start the reaction at a low temperature (e.g., 0 °C) and slowly bring it to room temperature or reflux as required by the specific substrate. Monitor the reaction progress using Thin Layer Chromatography (TLC). 3. Ensure anhydrous conditions: Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Monitor reaction progress: Use TLC to track the consumption of the starting material and the formation of the product. Extend the reaction time if necessary. |
| Presence of Multiple Impurities in the Crude Product | 1. Side reactions: The strong acidic conditions generated from thionyl chloride can lead to side reactions or degradation of the product. 2. Formation of regioisomers: If the starting ketone is unsymmetrical, the formation of different hydrazone isomers can lead to a mixture of 1,2,3-thiadiazole regioisomers. 3. Unreacted starting materials: Incomplete conversion of the ketone to the hydrazone, or the hydrazone to the thiadiazole. | 1. Control reaction temperature: Maintain a low temperature during the addition of thionyl chloride to minimize side reactions. 2. Purify the hydrazone intermediate: Isolate and purify the hydrazone before the cyclization step to ensure a single starting isomer. 3. Optimize stoichiometry and reaction time: Ensure the correct molar ratios of reactants and monitor the reaction to completion to minimize unreacted starting materials. 4. Purification: Employ column chromatography with a carefully selected solvent system to separate the desired product from impurities. |
| Difficulty in Product Isolation and Purification | 1. Product is highly soluble in the work-up solvent. 2. Formation of an emulsion during extraction. 3. Co-elution of impurities during column chromatography. | 1. Choose an appropriate extraction solvent: Use a solvent in which the product has moderate solubility to allow for efficient extraction without significant loss. 2. Break the emulsion: Add a saturated brine solution or a small amount of a different organic solvent to break the emulsion. 3. Optimize chromatography conditions: Try different solvent systems (e.g., varying polarity) or use a different stationary phase (e.g., alumina instead of silica gel). |
| Inconsistent Yields Between Batches | 1. Variability in reagent quality: The purity of thionyl chloride or other reagents may differ between batches. 2. Inconsistent reaction conditions: Minor variations in temperature, reaction time, or moisture content can significantly impact the yield. | 1. Use high-purity reagents: Purchase reagents from a reliable supplier and consider purifying them before use if necessary. 2. Standardize the protocol: Carefully control all reaction parameters, including temperature, time, stirring speed, and atmospheric conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the 1,2,3-thiadiazole ring?
A1: The Hurd-Mori reaction is one of the most common and versatile methods for synthesizing the 1,2,3-thiadiazole ring.[1][2] This reaction typically involves the cyclization of an active methylene hydrazone, such as a semicarbazone or a tosylhydrazone, using thionyl chloride (SOCl₂).[1][3]
Q2: How can I improve the yield of the Hurd-Mori reaction for 1,2,3-thiadiazole oxime synthesis?
A2: To improve the yield, consider the following:
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Purity of Starting Materials: Ensure your ketone and hydrazone precursors are pure.
-
Anhydrous Conditions: The reaction is sensitive to moisture. Use dry solvents and glassware.
-
Temperature Control: Add the thionyl chloride slowly at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side products.
-
Reaction Time: Monitor the reaction by TLC to ensure it has gone to completion.
-
Alternative Reagents: In some cases, using sulfur dichloride (SCl₂) or disulfur dichloride (S₂Cl₂) can give higher yields compared to thionyl chloride.[2]
Q3: Are there any alternative, milder methods for the synthesis of 1,2,3-thiadiazoles?
A3: Yes, several modern methods have been developed to improve upon the Hurd-Mori reaction. One such method involves the reaction of N-tosylhydrazones with elemental sulfur in the presence of a catalyst, such as tetrabutylammonium iodide (TBAI) or iodine in DMSO.[4][5][6] These methods are often metal-free and can proceed under milder conditions.
Q4: What are the typical starting materials for synthesizing a 1,2,3-thiadiazole oxime?
A4: The synthesis generally starts with a ketone that has an α-methylene group. This ketone is first converted to a hydrazone, such as a semicarbazone or a tosylhydrazone.[1] This intermediate is then cyclized to form the 1,2,3-thiadiazole ring. The oxime functionality can either be present on the initial ketone or introduced at a later stage.
Q5: How do I purify the final 1,2,3-thiadiazole oxime product?
A5: Purification is typically achieved through recrystallization or column chromatography.[2] The choice of solvent for recrystallization or the eluent for chromatography will depend on the polarity of your specific compound. It is advisable to perform a small-scale test to determine the optimal purification conditions.
Quantitative Data Summary
The following table summarizes yield data from various synthetic routes to 1,2,3-thiadiazole derivatives. Note that yields can be highly substrate-dependent.
| Starting Material | Reagents | Product Type | Yield Range | Reference |
| Ketones via Semicarbazones | Thionyl Chloride | Substituted 1,2,3-thiadiazoles | 60-72% | [1] |
| N-Tosylhydrazones | Sulfur, TBAI | Substituted aryl 1,2,3-thiadiazoles | 44-98% | [3] |
| N-Tosylhydrazones | Sulfur, I₂/DMSO | 4-Aryl-1,2,3-thiadiazoles | Good yields | [6] |
| Methyl Ketones | p-Tosylhydrazide, KSCN, I₂, CuCl₂ | Aryl- and alkyl-substituted 1,2,3-thiadiazoles | 48-89% | [3] |
Experimental Protocols
Protocol 1: General Synthesis of 1,2,3-Thiadiazoles via Hurd-Mori Cyclization of Semicarbazones
This protocol is a generalized procedure based on the Hurd-Mori reaction.
Step 1: Synthesis of the Semicarbazone Intermediate
-
Dissolve the starting ketone (1.0 eq.) and semicarbazide hydrochloride (1.1 eq.) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add a base, such as sodium acetate or pyridine, to neutralize the hydrochloride.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and collect the precipitated semicarbazone by filtration.
-
Wash the solid with cold water and a small amount of cold ethanol.
-
Dry the semicarbazone thoroughly before proceeding to the next step.
Step 2: Cyclization to the 1,2,3-Thiadiazole
-
In a fume hood, add the dry semicarbazone (1.0 eq.) to an excess of thionyl chloride (SOCl₂) at 0 °C with stirring. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring until the reaction is complete (monitor by TLC). Reaction times can vary from a few hours to overnight.
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General synthesis pathway for 1,2,3-thiadiazoles.
Caption: Troubleshooting workflow for low product yield.
Caption: Logical relationships in the FAQ section.
References
Troubleshooting guide for the oximation of heterocyclic aldehydes
Technical Support Center: Oximation of Heterocyclic Aldehydes
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for common issues encountered during the oximation of heterocyclic aldehydes.
Frequently Asked Questions (FAQs)
Q1: My oximation reaction has a very low or no yield. What are the common causes and how can I fix it?
A1: Low or no yield in an oximation reaction is a frequent issue. The causes can range from reactant stability to suboptimal reaction conditions. Here are the primary factors to investigate:
-
Reactivity of the Aldehyde: Heterocyclic aldehydes, particularly those with aromatic character, can be less reactive than their aliphatic counterparts due to electronic and steric effects.[1] The electron-withdrawing or -donating nature of the heterocycle can significantly influence the electrophilicity of the carbonyl carbon.
-
Stability of the Aldehyde: Aldehydes can be susceptible to oxidation, especially under harsh conditions, converting them into the corresponding carboxylic acids.[2][3][4] Ensure the starting material is pure and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if the aldehyde is known to be sensitive.
-
Choice of Reagents and Catalyst: The combination of hydroxylamine salt (e.g., NH₂OH·HCl) and a base or catalyst is critical. The base neutralizes the HCl, freeing the hydroxylamine to act as a nucleophile. Insufficient base can stall the reaction. Various catalytic systems have been developed to improve yields and reaction times.[5][6][7][8]
-
Reaction Conditions: Temperature, solvent, and reaction time are crucial parameters. While some methods work at room temperature, others require heating to proceed at a reasonable rate.[5][7][8][9]
Troubleshooting Steps:
-
Verify Aldehyde Purity: Check the purity of your heterocyclic aldehyde via NMR or TLC before starting.
-
Optimize the Base/Catalyst System: If using a simple base like NaOAc or pyridine yields poor results, consider alternative methods. Solvent-free grinding methods with Na₂CO₃ or Bi₂O₃, or using catalysts like oxalic acid, have shown high efficiency.[5][6][7]
-
Adjust Temperature and Time: Gradually increase the reaction temperature and monitor the reaction progress using TLC. Some reactions require reflux conditions to achieve good conversion.[5]
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Change the Solvent: The choice of solvent can impact reactant solubility and reaction rate. Protic solvents like ethanol or methanol are common, but acetonitrile has also been used effectively.[5][10] For sensitive substrates, aqueous systems or even mineral water have been successfully employed.[9]
Q2: My reaction is producing significant byproducts. How can I improve the selectivity?
A2: The formation of byproducts is a common challenge. The primary side reactions in oximation are the dehydration of the aldoxime to a nitrile and the Beckmann rearrangement to an amide, although the latter is more common for ketoximes.
-
Nitrile Formation: Aldoximes can lose water to form nitriles, a reaction often promoted by heat or acidic/basic conditions.[11]
-
Beckmann Rearrangement: While less frequent for aldoximes, rearrangement to amides can occur, especially at high temperatures or in the presence of certain catalysts like ZnO at 140-170°C.[7]
-
Aldehyde Degradation: As mentioned, the starting aldehyde may degrade through oxidation or polymerization.
Strategies for Improving Selectivity:
-
Milder Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times. Use of catalysts like Bi₂O₃ under solvent-free grinding conditions can lead to nearly quantitative yields in very short times (1.5-3 min), minimizing byproduct formation.[7]
-
Control pH: The reaction is typically favored in a weakly acidic medium.[11] Very strong acids or bases can catalyze side reactions. Using a buffered system or a mild base like Na₂CO₃ can help maintain an optimal pH.[6]
-
Choose a Selective Catalyst: Some catalytic systems are designed for high selectivity. For example, bis-thiourea complexes of cobalt have been shown to be highly efficient and selective for the oximation of aromatic aldehydes, with no conversion observed for ketones under the same conditions.[8]
Q3: How do I choose the best reaction conditions for my specific heterocyclic aldehyde?
A3: There is no single "best" method, as the optimal conditions depend on the structure and reactivity of your specific substrate. However, you can make an informed choice based on published procedures for similar compounds. Below is a summary of various successful methods.
Table 1: Comparison of Oximation Methods and Conditions
| Method/Catalyst | Aldehyde (mmol) | NH₂OH·HCl (mmol) | Catalyst/Base (mmol) | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Oxalic Acid | 1 | 1 | H₂C₂O₄ (1) | CH₃CN | Reflux | 55-90 min | 90-95 | [5] |
| Grinding / Na₂CO₃ | 2 | 2 | Na₂CO₃ (3) | None | Room Temp | ~5 min | 95-96 | [6] |
| Grinding / Bi₂O₃ | 1 | 1.2 | Bi₂O₃ (0.6) | None | Room Temp | 1.5-3 min | 90-98 | [7] |
| Co(tu)₂Cl₂ | 1 | 1.1 | Co(tu)₂Cl₂ (0.05) | CH₃CN/H₂O | Room Temp | <1 min - 65 min | 82-98 | [8] |
| Mineral Water | 1 | 1.2 | None | Mineral Water | Room Temp | 5-15 min | 90-98 | [9] |
Recommendation:
-
For a rapid, green, and often high-yielding approach, start with a solvent-free grinding method using Bi₂O₃ or Na₂CO₃.[6][7]
-
If your aldehyde is sensitive to heat or mechanical stress, the mineral water method is an excellent, mild alternative.[9]
-
For more challenging substrates that require heating, the oxalic acid in acetonitrile method is a robust option.[5]
Experimental Protocols
Protocol 1: General Procedure for Oximation using Oxalic Acid Catalyst
This protocol is adapted from the method described by Oriental Journal of Chemistry.[5]
-
Setup: To a round-bottom flask equipped with a reflux condenser, add the heterocyclic aldehyde (1.0 mmol), hydroxylamine hydrochloride (1.0 mmol, ~69.5 mg), and oxalic acid (1.0 mmol, ~90 mg).
-
Solvent Addition: Add acetonitrile (3 mL) to the flask.
-
Reaction: Heat the mixture to reflux. Monitor the reaction's progress by taking aliquots and analyzing them with Thin Layer Chromatography (TLC). The reaction is typically complete within 60-90 minutes.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add distilled water (10 mL) and extract the product with a suitable organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.[5]
Protocol 2: Solvent-Free Oximation by Grinding with Bi₂O₃
This protocol is based on the green chemistry approach reported by Majee et al.[7]
-
Preparation: In a mortar, combine the heterocyclic aldehyde (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol, ~83.4 mg), and bismuth(III) oxide (Bi₂O₃) (0.6 mmol, ~279.6 mg).
-
Grinding: Grind the mixture vigorously with a pestle at room temperature. The reaction is extremely fast; monitor progress by TLC after 1-2 minutes. Most aldehydes are converted within 1.5 to 3 minutes.
-
Extraction: Once the reaction is complete, add ethyl acetate (2 x 10 mL) to the mortar and triturate the solid. Filter the mixture to remove the insoluble Bi₂O₃ catalyst.
-
Isolation: Concentrate the filtrate to approximately 6 mL. Add water to precipitate the oxime product.
-
Drying: Filter the precipitated solid, wash with a small amount of cold water, and dry under high vacuum to obtain the pure oxime.[7]
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 6. asianpubs.org [asianpubs.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. growingscience.com [growingscience.com]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. byjus.com [byjus.com]
Stability issues of 1,2,3-thiadiazole-4-carbaldehyde oxime under different conditions
Welcome to the technical support center for 1,2,3-thiadiazole-4-carbaldehyde oxime. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound under various experimental conditions.
Troubleshooting Guide
This guide addresses common stability issues encountered during the handling, storage, and use of this compound.
Issue 1: Degradation of the compound in solution.
-
Symptom: Loss of potency, appearance of new peaks in HPLC analysis, or color change in solution.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Hydrolysis | Oximes can be susceptible to hydrolysis, especially under acidic conditions, leading to the corresponding aldehyde and hydroxylamine.[1][2] It is advisable to work under neutral or slightly basic conditions. Buffering the solution to a pH of 7.0-8.0 can enhance stability. |
| Photodegradation | Exposure to light, particularly UV radiation, can induce degradation of heterocyclic compounds. Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[3][4] |
| Thermal Decomposition | Elevated temperatures can accelerate degradation.[5] Store stock solutions and experimental samples at recommended low temperatures (e.g., 2-8 °C for short-term and -20 °C or lower for long-term storage). Avoid repeated freeze-thaw cycles. |
| Oxidation | The thiadiazole ring may be susceptible to oxidation.[6] Use degassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments. |
Issue 2: Inconsistent results in biological assays.
-
Symptom: High variability between replicate experiments or a gradual loss of activity over the course of an experiment.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Interaction with Assay Components | The compound may interact with components of the assay medium or other reagents, leading to degradation. Perform control experiments to assess the stability of the compound in the assay buffer and in the presence of other key reagents over the time course of the experiment. |
| Adsorption to Labware | The compound may adsorb to the surface of plasticware or glassware, reducing its effective concentration. Use low-adsorption microplates and vials. Rinsing glassware with a silanizing agent may also help to minimize adsorption. |
| Precipitation | The compound may have limited solubility in aqueous buffers, leading to precipitation over time, especially at higher concentrations. Determine the solubility of the compound in your experimental buffer. Consider the use of co-solvents like DMSO or ethanol, but be mindful of their potential effects on the assay. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term storage, the solid compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage, 2-8°C is acceptable.
Q2: How stable is this compound in common organic solvents?
A2: While specific data for this compound is limited, 1,2,3-thiadiazole derivatives are generally stable in common aprotic organic solvents such as DMSO, DMF, and acetonitrile at room temperature for short periods.[7] However, for long-term storage of solutions, it is recommended to store them at -20°C or below.
Q3: Is the oxime functional group stable?
A3: Oximes are generally more resistant to hydrolysis than analogous imines or hydrazones, particularly in neutral or slightly alkaline aqueous solutions.[2][8][9][10][11] However, their stability can be influenced by factors such as pH and the presence of catalysts.[9] Acid-catalyzed hydrolysis can occur, leading to the cleavage of the C=N bond.[1][2][12]
Q4: Are there any known incompatible reagents or conditions to avoid?
A4: Avoid strong acids, strong oxidizing agents, and reducing agents, as these can degrade the thiadiazole ring or the oxime functionality.[1][7] Also, be cautious with prolonged exposure to high temperatures and direct light.
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound. These should be adapted based on specific experimental needs.
Protocol 1: pH Stability Assessment
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 2, 4, 7, 9, and 12).
-
Sample Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol). Dilute the stock solution with each buffer to a final concentration suitable for analysis (e.g., 10 µg/mL).
-
Incubation: Incubate the buffered solutions at a controlled temperature (e.g., 25°C or 40°C) and protect them from light.
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analysis: Immediately analyze the aliquots by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect any degradation products.
-
Data Analysis: Plot the percentage of the remaining compound against time for each pH to determine the degradation rate.
Protocol 2: Photostability Assessment
-
Sample Preparation: Prepare two sets of solutions of the compound in a transparent solvent (e.g., methanol or water).
-
Exposure: Expose one set of samples to a controlled light source (e.g., a photostability chamber with a calibrated light source, such as a xenon lamp). Wrap the second set of samples in aluminum foil to serve as dark controls.
-
Incubation: Maintain both sets of samples at a constant temperature.
-
Time Points: Withdraw aliquots from both the exposed and dark control samples at various time intervals.
-
Analysis: Analyze the samples by HPLC to quantify the extent of degradation.
-
Data Analysis: Compare the degradation profiles of the light-exposed samples with the dark controls to assess the impact of light.
Protocol 3: Thermal Stability Assessment
-
Sample Preparation: Prepare solutions of the compound in a suitable solvent.
-
Incubation: Place the solutions in controlled temperature chambers at various elevated temperatures (e.g., 40°C, 60°C, and 80°C). Include a control sample stored at a recommended low temperature (e.g., 4°C).
-
Time Points: Collect samples at different time points.
-
Analysis: Analyze the samples using an appropriate analytical method (e.g., HPLC) to measure the concentration of the compound.
-
Data Analysis: Determine the degradation kinetics at each temperature. The data can be used to estimate the shelf-life at lower temperatures using the Arrhenius equation.
Data Presentation
Table 1: Hypothetical pH Stability of this compound at 25°C
| pH | % Remaining after 24 hours | Major Degradation Products |
| 2.0 | 65% | 1,2,3-Thiadiazole-4-carbaldehyde |
| 4.0 | 85% | 1,2,3-Thiadiazole-4-carbaldehyde |
| 7.0 | 98% | Not Detected |
| 9.0 | 95% | Minor unidentified peaks |
| 12.0 | 70% | Multiple unidentified peaks |
Table 2: Hypothetical Photostability of this compound Solution
| Condition | % Remaining after 12 hours | Observations |
| Exposed to Light | 75% | Slight yellowing of the solution |
| Dark Control | 99% | No change |
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: General workflow for stability testing experiments.
References
- 1. Oximes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Oxime - Wikipedia [en.wikipedia.org]
- 3. Oxime as a general photocage for the design of visible light photo-activatable fluorophores - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05351E [pubs.rsc.org]
- 4. Oxime as a general photocage for the design of visible light photo-activatable fluorophores - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. byjus.com [byjus.com]
- 6. 1,2,3-Thiadiazole: a novel heterocyclic heme ligand for the design of cytochrome P450 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. isres.org [isres.org]
- 8. researchgate.net [researchgate.net]
- 9. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxime metathesis: tuneable and versatile chemistry for dynamic networks - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06011J [pubs.rsc.org]
- 12. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
Influence of N-protecting group on Hurd-Mori cyclization success
Welcome to the technical support center for the Hurd-Mori cyclization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the influence of N-protecting groups on the success of this reaction and to offer troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the Hurd-Mori cyclization?
The Hurd-Mori cyclization is a chemical reaction that synthesizes 1,2,3-thiadiazoles from hydrazones that have an N-acyl or N-tosyl group, using thionyl chloride as a reagent.[1] An analogous reaction can produce 1,2,3-selenadiazoles by substituting thionyl chloride with selenium dioxide.[1]
Q2: How does the choice of N-protecting group impact the success of the Hurd-Mori cyclization?
The nature of the N-protecting group on the precursor molecule significantly influences the success of the Hurd-Mori cyclization. The electronic properties of the protecting group affect the basicity and reactivity of the nitrogen atom, which in turn impacts the reaction yield and conditions required.[2][3]
Q3: What is the general trend observed with different types of N-protecting groups?
Generally, electron-withdrawing N-protecting groups lead to higher yields and milder reaction conditions in the Hurd-Mori cyclization.[2][3][4] In contrast, electron-donating groups often result in poor conversion rates and require harsher conditions, which can lead to the degradation of starting materials and products.[2][3]
Q4: Why do electron-withdrawing groups favor the cyclization?
While the exact mechanism is not fully elucidated, it is proposed that electron-withdrawing groups decrease the electron density at the nitrogen atom.[2] This reduction in basicity likely prevents unwanted side reactions and stabilizes key intermediates in the cyclization pathway, leading to a more efficient and cleaner reaction.
Q5: What are some examples of successful electron-withdrawing N-protecting groups for this reaction?
A prime example of a successful electron-withdrawing protecting group for the Hurd-Mori cyclization is a methyl carbamate group.[2][3] In one study, its use resulted in a 94% yield, whereas alkyl groups (electron-donating) gave yields of only 15-25%.[2] Other sulfonyl-based protecting groups like tosyl (Ts) and various sulfonamides are also commonly employed due to their electron-withdrawing nature.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low to no product yield | The N-protecting group is electron-donating (e.g., alkyl groups like methyl or benzyl). | Switch to an electron-withdrawing protecting group such as methyl carbamate or a sulfonyl derivative (e.g., tosyl).[2][3] |
| Reaction conditions are too mild for the substrate. | For precursors with electron-donating groups, harsher conditions like refluxing in chloroform may be required, but be aware of potential product instability.[2] | |
| Incomplete formation of the hydrazone precursor. | Ensure the preceding step to form the hydrazone has gone to completion. The use of a mercury salt like Hg(OAc)₂ can facilitate this step, especially for less reactive thiolactams.[2] | |
| Formation of significant side products/decomposition | The starting material or product is unstable under the reaction conditions. | If using harsh conditions, consider changing to an electron-withdrawing N-protecting group that allows for milder reaction conditions, such as cooling during the addition of thionyl chloride.[2] |
| The work-up procedure is problematic. | For reactions involving Lawesson's reagent to form thiolactams, Kugelrohr distillation can be a convenient purification method to avoid troublesome work-ups.[2] |
Data on N-Protecting Group Influence
The following table summarizes the quantitative effect of different N-protecting groups on the yield of the Hurd-Mori cyclization in the synthesis of pyrrolo[2,3-d][2][3][6]thiadiazole-6-carboxylates.
| N-Protecting Group | Protecting Group Type | Reaction Conditions | Yield (%) | Reference |
| Benzyl (Bn) | Electron-donating | SOCl₂, CHCl₃, reflux | 25 | [2] |
| Methyl (Me) | Electron-donating | SOCl₂, CHCl₃, reflux | 15 | [2] |
| Methyl Carbamate | Electron-withdrawing | SOCl₂, CH₂Cl₂, cooling | 94 | [2] |
Experimental Protocols
General Procedure for Hurd-Mori Cyclization with an Electron-Withdrawing N-Protecting Group (Methyl Carbamate)
This protocol is adapted from the synthesis of methyl 1-(methoxycarbonyl)pyrrolo[2,3-d][2][3][6]thiadiazole-6-carboxylate.[2]
-
Preparation of the Hydrazone Precursor:
-
To a solution of the corresponding thiolactam in CH₂Cl₂, add ethyl carbazate.
-
Stir the reaction mixture until the conversion to the hydrazone is complete.
-
The presence of a mercury additive is not required for precursors with electron-withdrawing groups.
-
-
Hurd-Mori Cyclization:
-
Dissolve the purified hydrazone precursor in dichloromethane (CH₂Cl₂).
-
Cool the solution in an ice bath.
-
Add thionyl chloride (SOCl₂) dropwise to the cooled solution.
-
Allow the reaction to proceed at a low temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction mixture.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over sodium sulfate and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate) to yield the pure 1,2,3-thiadiazole derivative.
-
Note: For precursors with electron-donating N-protecting groups, the cyclization step may require refluxing in chloroform, and the hydrazone formation may necessitate the use of Hg(OAc)₂ in refluxing THF.[2]
Visualizations
Caption: General experimental workflow for the Hurd-Mori cyclization.
References
- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Solubility of 1,2,3-Thiadiazole Derivatives in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low solubility of 1,2,3-thiadiazole derivatives during in vitro and in vivo assays.
Troubleshooting Guide
Low solubility of 1,2,3-thiadiazole derivatives can lead to inaccurate and irreproducible assay results. This guide provides a systematic approach to identifying and resolving common solubility-related issues.
Problem: Precipitate formation observed upon addition of the compound to aqueous assay buffer.
| Potential Cause | Troubleshooting Steps |
| Compound concentration exceeds its aqueous solubility. | 1. Decrease the final compound concentration: If the experimental design allows, lower the working concentration of the 1,2,3-thiadiazole derivative in the assay. 2. Optimize the solvent and dilution scheme: Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and perform serial dilutions in the same solvent before the final dilution into the aqueous assay buffer. This minimizes the local concentration of the compound when it first contacts the aqueous environment. 3. Use a co-solvent system: Introduce a water-miscible organic co-solvent (e.g., ethanol, methanol, or a small percentage of DMSO) into the final assay buffer to increase the solubility of the compound. Ensure the final co-solvent concentration is compatible with the assay and does not affect the biological system. |
| "Salting out" effect. | If the assay buffer has a high salt concentration, it can decrease the solubility of hydrophobic compounds. If possible, try to reduce the salt concentration of the buffer while maintaining its buffering capacity and physiological relevance. |
| pH-dependent solubility. | The solubility of 1,2,3-thiadiazole derivatives can be influenced by the pH of the solution. Determine the pKa of your compound and adjust the pH of the assay buffer to a value where the compound is more soluble (if compatible with the assay). |
| Compound instability and degradation. | Some compounds may degrade in aqueous solutions, and the degradation products may have lower solubility. Assess the stability of your 1,2,3-thiadiazole derivative in the assay buffer over the time course of the experiment. |
Problem: Inconsistent or non-reproducible assay results.
| Potential Cause | Troubleshooting Steps |
| Micro-precipitation of the compound. | Even if visible precipitation is not observed, small, insoluble aggregates can form and interfere with the assay. 1. Sonication: Briefly sonicate the final compound solution in the assay buffer to help break up any small aggregates. 2. Vortexing: Ensure thorough mixing by vortexing immediately before adding the compound to the assay plate. 3. Use of surfactants: Incorporate a low concentration of a non-ionic surfactant (e.g., Tween-20, Triton X-100) in the assay buffer to help maintain the compound in solution. The concentration should be carefully optimized to avoid interference with the assay. |
| Adsorption to plasticware. | Hydrophobic compounds can adsorb to the surfaces of microplates and pipette tips, leading to a lower effective concentration in the assay. 1. Use low-binding plasticware. 2. Pre-treatment of plates: Pre-incubate the plates with a solution of a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent for dissolving 1,2,3-thiadiazole derivatives?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used initial solvent for dissolving 1,2,3-thiadiazole derivatives for biological assays due to its high solubilizing power for a wide range of organic compounds. However, it is crucial to keep the final concentration of DMSO in the assay low (typically <0.5%) to avoid solvent-induced artifacts. The parent 1,2,3-thiadiazole is a yellow liquid that is soluble in alcohol, diethyl ether, and water[1]. However, derivatives with substituted phenyl rings can have significantly decreased solubility[2].
Q2: My 1,2,3-thiadiazole derivative precipitates when I dilute my DMSO stock solution into the aqueous assay buffer. What should I do?
A2: This is a common issue known as "crashing out." To mitigate this, you can try the following:
-
Serial Dilution in DMSO: Instead of a large, single dilution, perform serial dilutions of your stock in DMSO to get closer to your final concentration before the final dilution into the aqueous buffer.
-
Pluronic F-127: This non-ionic surfactant can be used to create formulations that improve the aqueous solubility of hydrophobic compounds.
-
Co-solvents: As mentioned in the troubleshooting guide, adding a small amount of a water-miscible organic solvent to your final assay buffer can help.
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Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Q3: Can the solubility of my 1,2,3-thiadiazole derivative be improved by changing the pH?
A3: Yes, if your derivative has ionizable functional groups, its solubility will be pH-dependent. For example, if your compound has a basic nitrogen atom, it will be more soluble at a lower pH where it is protonated. Conversely, if it has an acidic proton, it will be more soluble at a higher pH where it is deprotonated. It is important to determine the pKa of your compound and to ensure that the required pH is compatible with your assay system.
Q4: Are there any general structural modifications I can make to my 1,2,3-thiadiazole derivatives to improve their solubility?
A4: Yes, medicinal chemistry strategies can be employed to improve solubility. These can include:
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Introduction of polar functional groups: Adding groups like hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) can increase aqueous solubility.
-
Reduction of lipophilicity: Decreasing the number of non-polar, greasy parts of the molecule can improve solubility.
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Salt formation: If your compound has an acidic or basic center, it can be converted into a more soluble salt form.
Quantitative Data on Solubility
While specific quantitative solubility data for a wide range of 1,2,3-thiadiazole derivatives is not extensively available in the public domain, the following table summarizes the qualitative solubility of different classes of thiadiazole derivatives based on published literature.
| Class of Thiadiazole Derivative | Reported Solvents for Dissolution/Recrystallization | Reference |
| Parent 1,2,3-Thiadiazole | Water, Alcohol, Diethyl Ether | [1] |
| 1,2,4-Thiadiazole Derivatives with Phenyl Substituents | Generally lower aqueous solubility | [2] |
| 1,3,4-Thiadiazole-Thiazole Hybrids | DMSO for stock solutions in MTT assays | [3] |
| D-ring fused 1,2,3-thiadiazole dehydroepiandrosterone (DHEA) derivatives | Not specified, but tested in cell culture media for anticancer activity | [4] |
| Pyrazole oxime derivatives with a 1,2,3-thiadiazole ring | Not specified, but tested in cell culture media for anticancer activity | [4] |
Experimental Protocols
Protocol 1: Preparation of a 1,2,3-Thiadiazole Derivative for an In Vitro Cell-Based Assay (e.g., MTT Assay)
This protocol provides a general guideline for preparing a poorly soluble 1,2,3-thiadiazole derivative for a typical cell-based assay.
Materials:
-
1,2,3-Thiadiazole derivative
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, pyrogen-free water or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Prepare a 10 mM stock solution in DMSO:
-
Accurately weigh a small amount of the 1,2,3-thiadiazole derivative (e.g., 1-5 mg) into a sterile microcentrifuge tube.
-
Calculate the volume of DMSO required to make a 10 mM stock solution.
-
Add the calculated volume of DMSO to the tube.
-
Vortex thoroughly for 1-2 minutes to ensure complete dissolution. If the compound is difficult to dissolve, gentle warming (e.g., 37°C) or brief sonication may be applied.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Prepare intermediate dilutions in DMSO:
-
Perform serial dilutions of the 10 mM stock solution in DMSO to prepare a range of concentrations that will be used to treat the cells. For example, to get a 1 mM solution, add 10 µL of the 10 mM stock to 90 µL of DMSO.
-
-
Prepare the final working solutions in cell culture medium:
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.
-
For a final DMSO concentration of 0.5%, you would add 5 µL of your DMSO stock (or intermediate dilution) to 995 µL of cell culture medium.
-
Crucially, add the DMSO stock to the culture medium while vortexing the medium. This rapid mixing helps to prevent the compound from precipitating.
-
-
Application to cells:
-
Immediately after preparing the final working solutions, add the desired volume to the wells of your cell culture plate.
-
Gently swirl the plate to ensure even distribution of the compound.
-
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway: Potential Inhibition of STAT3 and CDK9 Signaling by Thiadiazole Derivatives
Some thiadiazole derivatives have been investigated for their anticancer properties, with potential mechanisms involving the inhibition of key signaling pathways like STAT3 and CDK9, which are crucial for cancer cell proliferation and survival[2].
Caption: Potential mechanism of action of 1,2,3-thiadiazole derivatives.
Experimental Workflow: General Strategy for Handling Poorly Soluble Compounds in Assays
This workflow outlines a logical progression of steps to address the low solubility of 1,2,3-thiadiazole derivatives in experimental settings.
Caption: Workflow for handling poorly soluble compounds.
References
Strategies to improve the regioselectivity of 1,2,3-thiadiazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in the regioselective synthesis of 1,2,3-thiadiazoles.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 1,2,3-thiadiazoles?
A1: The most common and versatile method for synthesizing 1,2,3-thiadiazoles is the Hurd-Mori synthesis.[1][2][3][4] This reaction involves the cyclization of hydrazone derivatives, typically N-acyl or N-tosylhydrazones, with thionyl chloride (SOCl₂).[1][5] Other methods include the Wolff synthesis, the Pechmann synthesis, and various iodine-catalyzed cyclization reactions.[2][6]
Q2: What is "regioselectivity" in the context of 1,2,3-thiadiazole synthesis?
A2: Regioselectivity refers to the control over which of the two possible regioisomers is formed during the cyclization of an unsymmetrical ketone hydrazone. The reaction can lead to either a 4-substituted or a 5-substituted 1,2,3-thiadiazole. Achieving high regioselectivity means preferentially forming one isomer over the other.
Q3: My Hurd-Mori reaction is yielding a mixture of 4- and 5-substituted regioisomers. How can I improve the selectivity?
A3: The regioselectivity of the Hurd-Mori reaction is influenced by several factors. Steric and electronic effects of the substituents on the starting ketone hydrazone are critical.[7][8] Generally, the direction of cyclization can be predicted by the relative rate of enolization of the two α-carbons of the parent ketone.[9]
-
Electronic Effects: Electron-withdrawing groups can significantly influence the success and direction of the ring closure.[7][9]
-
Steric Factors: Bulky substituents can hinder the approach of the reagent, favoring cyclization at the less sterically crowded position.[7][8]
Q4: Are there modern alternatives to the classical Hurd-Mori reaction that offer better regioselectivity?
A4: Yes, several modern methods have been developed. For instance, an iodine-catalyzed reaction of N-tosylhydrazones with elemental sulfur has been shown to be a high-yielding method for the synthesis of 4-aryl-1,2,3-thiadiazoles.[10] Another approach is a TBAI (tetrabutylammonium iodide)-catalyzed reaction between N-tosylhydrazones and sulfur, which serves as a metal-free improvement to the Hurd-Mori reaction.[11]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1,2,3-thiadiazoles.
Problem: Low or No Yield of 1,2,3-Thiadiazole
| Possible Cause | Recommended Solution |
| Degradation of Starting Material | Use freshly prepared N-tosylhydrazones, as they can be unstable. Ensure the purity of all reagents and solvents. |
| Incorrect Reaction Conditions | Optimize the reaction temperature. Some modern protocols operate efficiently at room temperature.[11] Ensure the correct stoichiometry of reagents, particularly the cyclizing agent (e.g., thionyl chloride) and any catalysts. |
| Poor Reactivity of Substrate | For substrates with electron-donating groups, the reaction may be sluggish. Consider using a more activating N-protecting group on the hydrazone or exploring alternative catalytic systems.[9] |
Problem: Poor Regioselectivity (Mixture of Isomers)
| Possible Cause | Recommended Solution |
| Unfavorable Electronic or Steric Profile | The ratio of the two regioisomers often correlates with the enolization preference of the parent ketone.[9] If possible, modify the substituents on the starting ketone to electronically or sterically favor one enolization pathway over the other. |
| Suboptimal Reaction Conditions | The choice of solvent and catalyst can influence the regiochemical outcome. Perform a screening of different solvents. Additionally, explore catalyst systems known to favor specific isomers, such as certain iodine-based systems for 4-substituted products.[10] |
| Reaction Mechanism Pathway | In Rh(I)-catalyzed annulation reactions, both electronic and steric properties of the alkyne substituent can have a substantial impact on regioselectivity.[8][12] Introducing an electron-withdrawing or sterically bulky group on the alkyne can increase selectivity for a specific regioisomer.[8] |
Experimental Protocols
Key Protocol: Iodine-Catalyzed Synthesis of 4-Aryl-1,2,3-Thiadiazoles
This protocol is adapted from a developed method for the selective synthesis of 4-aryl-1,2,3-thiadiazoles from N-tosylhydrazones.[10]
Materials:
-
Substituted methyl ketone N-tosylhydrazone
-
Elemental Sulfur (S₈)
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a reaction vessel, add the N-tosylhydrazone (1.0 mmol), elemental sulfur (2.0 mmol), and iodine (0.2 mmol).
-
Add DMSO (5 mL) as the solvent.
-
Stir the mixture at a specified temperature (e.g., 100 °C) for the required reaction time (e.g., 12 hours), monitoring the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature.
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Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1,2,3-thiadiazole.
Visualized Workflows and Mechanisms
Caption: Troubleshooting workflow for improving regioselectivity.
Caption: Factors influencing the regioselectivity of the Hurd-Mori reaction.
References
- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. isres.org [isres.org]
- 3. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 12. researchers.mq.edu.au [researchers.mq.edu.au]
Validation & Comparative
Comparative Analysis of Predicted ¹H and ¹³C NMR Spectra of 1,2,3-Thiadiazole-4-carbaldehyde Oxime and its Analogs
A guide for researchers, scientists, and drug development professionals on the spectral characteristics of a novel heterocyclic oxime, with a comparative look at related compounds.
This guide provides a comparative analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,2,3-thiadiazole-4-carbaldehyde oxime against the experimentally determined data for two analogous aromatic aldehyde oximes: benzaldehyde oxime and 4-methoxybenzaldehyde oxime. Understanding the NMR profile is crucial for the structural elucidation and purity assessment of novel compounds in drug discovery and development.
Predicted and Experimental NMR Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for benzaldehyde oxime and 4-methoxybenzaldehyde oxime.
Table 1: ¹H NMR Data (Predicted and Experimental)
| Compound | Solvent | Chemical Shift (δ) [ppm], Multiplicity, Assignment |
| This compound (Predicted) | DMSO-d₆ | ~11.5 (s, 1H, N-OH), ~8.5 (s, 1H, H-5 of thiadiazole), ~8.2 (s, 1H, CH=N) |
| Benzaldehyde oxime | CDCl₃ | 8.15 (s, 1H, CH=N), 7.55-7.60 (m, 2H, Ar-H), 7.35-7.40 (m, 3H, Ar-H)[1] |
| 4-Methoxybenzaldehyde oxime | CDCl₃ | 8.11 (s, 1H, CH=N), 7.52 (d, J = 8.7 Hz, 2H, Ar-H), 6.91 (d, J = 8.7 Hz, 2H, Ar-H), 3.84 (s, 3H, OCH₃)[1] |
Table 2: ¹³C NMR Data (Predicted and Experimental)
| Compound | Solvent | Chemical Shift (δ) [ppm], Assignment |
| This compound (Predicted) | DMSO-d₆ | ~155 (C-4 of thiadiazole), ~145 (CH=N), ~130 (C-5 of thiadiazole) |
| Benzaldehyde oxime | CDCl₃ | 150.5 (CH=N), 130.2, 128.9, 127.2 (Ar-C)[1] |
| 4-Methoxybenzaldehyde oxime | CDCl₃ | 161.0 (Ar-C-OCH₃), 150.0 (CH=N), 129.0 (Ar-C), 125.0 (Ar-C), 114.0 (Ar-C), 55.0 (OCH₃)[1] |
Experimental Protocol: NMR Analysis of a Heterocyclic Aldehyde Oxime
This section outlines a general protocol for the ¹H and ¹³C NMR analysis of a novel heterocyclic aldehyde oxime, such as this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the sample's solubility and the desired resolution of the spectra.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
2. NMR Instrument Setup:
-
The NMR spectra should be acquired on a high-resolution spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
The instrument should be properly tuned and shimmed for the specific solvent and sample to achieve optimal resolution and line shape.
3. ¹H NMR Spectroscopy:
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: A spectral width of approximately 16 ppm is generally sufficient for most organic compounds.
-
Acquisition Time: An acquisition time of 2-4 seconds is standard.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is recommended to ensure full relaxation of the protons.
-
Number of Scans: The number of scans will depend on the sample concentration, but typically ranges from 8 to 64 scans.
-
-
Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.
-
4. ¹³C NMR Spectroscopy:
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum to singlets for each unique carbon.
-
Spectral Width: A spectral width of around 240 ppm is typically required for ¹³C NMR.
-
Acquisition Time: An acquisition time of 1-2 seconds is common.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is generally used.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) is necessary to achieve a good signal-to-noise ratio.
-
-
Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak as an internal standard (e.g., DMSO-d₆ at 39.52 ppm).
-
5. 2D NMR Spectroscopy (Optional but Recommended for Novel Compounds):
-
For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the structural elucidation of a novel organic compound using NMR spectroscopy.
Caption: Workflow for NMR-based structural elucidation.
References
Comparative Antifungal Efficacy of 1,2,3-Thiadiazole Derivatives and Commercial Fungicides: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of fungal resistance to existing commercial fungicides necessitates the exploration and development of novel antifungal agents. Among the promising candidates, derivatives of the 1,2,3-thiadiazole scaffold have demonstrated significant fungicidal activity against a range of plant-pathogenic and clinically relevant fungi. This guide provides a comparative analysis of the antifungal performance of select 1,2,3-thiadiazole derivatives against established commercial fungicides, supported by experimental data from recent studies.
Quantitative Comparison of Antifungal Activity
The following tables summarize the in vitro antifungal activity of various 1,2,3-thiadiazole derivatives compared to commercial fungicides. The data is presented as the half-maximal effective concentration (EC₅₀) in µg/mL, the minimum inhibitory concentration (MIC) in µg/mL, or the percentage of mycelial growth inhibition. Lower EC₅₀ and MIC values indicate higher antifungal potency.
Table 1: Antifungal Activity (EC₅₀, µg/mL) of 1,2,3-Thiadiazole Derivatives vs. Commercial Fungicides against Plant-Pathogenic Fungi
| Compound/Fungicide | Target Fungus | EC₅₀ (µg/mL) | Reference |
| 1,2,3-Thiadiazole Derivatives | |||
| Triethyltin-based 1,2,3-thiadiazole carboxylate | Physalospora piricola | 0.12 | [1] |
| Gibberella zeae | 0.16 | [1] | |
| Commercial Fungicides | |||
| Azoxystrobin | Botrytis cinerea | 21.7 | [2] |
| Phomopsis sp. | 29.2 | [2] | |
| Carbendazim | Sclerotinia sclerotiorum | 0.57 | [3] |
| Thiodiazole copper | Ralstonia solanacearum | 52.01 | [3] |
Table 2: Mycelial Growth Inhibition (%) by 1,2,3-Thiadiazole Carboxamide Derivatives
| Compound | Cercospora arachidicola | Gibberella zeae | Physalospora piricola | Alternaria solani | Cercospora beticola | Reference |
| Compound 149 | 71% | 62% | 85% | 100% | 0% | [4] |
| Compound 150 | 79% | 34% | 53% | 44% | 67% | [4] |
Table 3: Comparative in vivo Efficacy (%)
| Compound/Fungicide | Target Fungus | Efficacy (%) | Concentration (µg/mL) | Reference |
| 1,2,3-Thiadiazole Derivative 1d | Alternaria brassicicola | 92% | 200 | [4] |
| Tiadinil (Commercial) | Alternaria brassicicola | Similar to 1d | 200 | [4] |
Experimental Protocols
The data presented in this guide were primarily obtained through the following standardized in vitro antifungal screening methodologies:
Mycelial Growth Inhibition Assay
This method is widely used to evaluate the efficacy of antifungal compounds against filamentous fungi.
-
Preparation of Fungal Cultures: The test fungi are cultured on a suitable nutrient medium, such as Potato Dextrose Agar (PDA), until sufficient mycelial growth is achieved.
-
Incorporation of Test Compounds: The synthesized 1,2,3-thiadiazole derivatives and commercial fungicides are dissolved in an appropriate solvent (e.g., DMSO) and then mixed with the molten PDA at various concentrations. The final concentration of the solvent is kept constant and low (typically <1%) to avoid any inhibitory effects. A control group containing only the solvent is also prepared.
-
Inoculation: A small disc of mycelial agar from the edge of an actively growing fungal colony is placed at the center of the PDA plates containing the test compounds.
-
Incubation: The plates are incubated at a specific temperature (e.g., 25-28°C) for a period that allows for significant growth in the control plates.
-
Data Collection and Analysis: The diameter of the fungal colony in both the treated and control plates is measured. The percentage of mycelial growth inhibition is calculated using the following formula:
Inhibition (%) = [(C - T) / C] x 100
Where:
-
C is the average diameter of the mycelial growth in the control group.
-
T is the average diameter of the mycelial growth in the treatment group.
The EC₅₀ value, which is the concentration of the compound that inhibits 50% of the mycelial growth, is then determined by probit analysis of the concentration-response data.[5][6]
-
Broth Microdilution Method
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents, particularly against yeasts and filamentous fungi that can grow in liquid media.
-
Preparation of Inoculum: Fungal spores or yeast cells are harvested and suspended in a sterile medium. The suspension is adjusted to a standardized concentration.
-
Serial Dilution of Test Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The plates are then incubated under appropriate conditions (temperature and duration).
-
Determination of MIC: The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the microorganism.[7]
Visualizing Experimental and Biological Pathways
Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and biological mechanisms.
Caption: Workflow for in vitro antifungal screening.
Caption: Simplified Ergosterol Biosynthesis Pathway.
Conclusion
The presented data indicate that 1,2,3-thiadiazole derivatives exhibit considerable antifungal activity, with some compounds demonstrating efficacy comparable or superior to that of commercial fungicides against specific fungal pathogens.[1][2][3] The versatility of the 1,2,3-thiadiazole scaffold allows for structural modifications that can lead to the development of potent and broad-spectrum antifungal agents. Further research, including in vivo studies and toxicological profiling, is warranted to fully assess the potential of these compounds as next-generation fungicides. The inhibition of the ergosterol biosynthesis pathway, a common target for azole fungicides, appears to be a potential mechanism of action for some thiadiazole derivatives, offering a promising avenue for future drug design and development.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. elar.urfu.ru [elar.urfu.ru]
- 5. researchgate.net [researchgate.net]
- 6. Mycelial Growth Inhibition: Significance and symbolism [wisdomlib.org]
- 7. Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species [scielo.org.mx]
- 8. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 1,2,3-Thiadiazole-4-carbaldehyde and its Oxime Derivative
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the synthesis and potential biological efficacy of 1,2,3-thiadiazole-4-carbaldehyde and its corresponding oxime. Due to a lack of direct comparative studies in the available scientific literature, this analysis is based on established synthetic methodologies for the 1,2,3-thiadiazole core and the general biological activities of its derivatives.
The 1,2,3-thiadiazole ring is a significant heterocyclic scaffold in medicinal chemistry, known to impart a range of biological activities to its derivatives. The introduction of a carbaldehyde group at the 4-position and its subsequent conversion to an oxime offers avenues for modulating the molecule's physicochemical properties and biological target interactions.
Synthesis Overview
The synthesis of 1,2,3-thiadiazole-4-carbaldehyde and its oxime would typically follow a multi-step pathway, starting with the construction of the core thiadiazole ring. A common and versatile method for this is the Hurd-Mori reaction.[1]
Experimental Protocol: General Synthesis via Hurd-Mori Reaction
-
Hydrazone Formation: An active methylene ketone is reacted with a hydrazine derivative, such as thiosemicarbazide, to form the corresponding thiosemicarbazone.
-
Cyclization: The resulting thiosemicarbazone is then treated with a dehydrating and cyclizing agent, most commonly thionyl chloride (SOCl₂), to yield the 1,2,3-thiadiazole ring.[1]
-
Aldehyde and Oxime Formation: To obtain the specific target compounds, a starting material containing a protected or precursor aldehyde group would be used. The aldehyde can then be deprotected or formed, followed by a standard condensation reaction with hydroxylamine (NH₂OH) to yield the oxime.
Below is a conceptual workflow for the synthesis of these compounds.
Caption: Conceptual workflow for the synthesis of 1,2,3-thiadiazole-4-carbaldehyde and its oxime.
Comparative Biological Efficacy: A Qualitative Assessment
While direct comparative data is not available, the known biological activities of thiadiazole and oxime-containing compounds can provide some insights into their potential efficacy.
1,2,3-Thiadiazole Derivatives:
The 1,2,3-thiadiazole nucleus is associated with a wide array of biological activities, including:
-
Anticancer Activity: Various derivatives have been shown to exhibit cytotoxic effects against different cancer cell lines.[1]
-
Antimicrobial and Antifungal Activity: The thiadiazole scaffold is a common feature in compounds with demonstrated antibacterial and antifungal properties.[2][3][4]
-
Plant Growth Regulation: Some 1,2,3-thiadiazole derivatives have been investigated for their role as plant activators, inducing systemic resistance to pathogens.
The Role of the Aldehyde and Oxime Moieties:
The aldehyde group in 1,2,3-thiadiazole-4-carbaldehyde is a reactive functional group that can participate in various interactions with biological macromolecules. It can form Schiff bases with amine groups in proteins, potentially leading to enzyme inhibition or other biological effects.
The conversion of the aldehyde to an oxime introduces a hydroxyl group and a C=N double bond. This modification can:
-
Alter Lipophilicity and Pharmacokinetics: The oxime is generally more polar than the aldehyde, which can affect its solubility, membrane permeability, and overall pharmacokinetic profile.
-
Introduce New Binding Interactions: The oxime moiety can act as a hydrogen bond donor and acceptor, potentially leading to different or stronger interactions with biological targets compared to the aldehyde.
-
Serve as a Bioisostere: In some contexts, an oxime can act as a bioisostere of a carboxylic acid or other functional groups, leading to similar biological activities.
Data on Related Compounds
While specific data for the target compounds is scarce, studies on other thiadiazole derivatives provide a basis for expected activities. For instance, various 1,3,4-thiadiazole derivatives have been synthesized and tested for their antifungal and antibacterial activities, with some showing promising results against a range of pathogens.[4]
Table 1: Hypothetical Comparative Efficacy Profile
(Note: This table is for illustrative purposes only and is not based on experimental data for the specific compounds)
| Compound | Potential Biological Activity | Expected Potency | Rationale |
| 1,2,3-Thiadiazole-4-carbaldehyde | Antimicrobial, Anticancer | Moderate | The reactive aldehyde may contribute to activity but could also lead to non-specific binding and potential toxicity. |
| This compound | Antimicrobial, Anticancer | Potentially Higher | The oxime may offer more specific hydrogen bonding interactions with target enzymes and improved pharmacokinetic properties. |
Signaling Pathways and Experimental Workflows
The potential mechanism of action for antimicrobial thiadiazole derivatives could involve the inhibition of essential enzymes in pathogens. For example, in fungi, thiadiazoles have been suggested to interfere with ergosterol biosynthesis, a critical component of the fungal cell membrane.
Below is a generalized diagram illustrating a potential signaling pathway that could be inhibited by these compounds, along with a typical experimental workflow for their evaluation.
Caption: Potential mechanism of action via inhibition of the ergosterol biosynthesis pathway.
Caption: General experimental workflow for the evaluation of novel antimicrobial compounds.
Conclusion
While a definitive quantitative comparison between 1,2,3-thiadiazole-4-carbaldehyde and its oxime is not possible from the current literature, this guide provides a framework for their synthesis and potential biological evaluation. The conversion of the aldehyde to the oxime is a valid strategy for potentially enhancing biological activity and optimizing pharmacokinetic properties. Further experimental studies are required to elucidate the specific efficacy of these two compounds and to determine their potential as leads in drug discovery programs. Researchers are encouraged to synthesize these compounds and perform head-to-head comparisons to generate the much-needed quantitative data.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpmr.com [wjpmr.com]
- 4. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Heterocycles: Bioisosteric Replacement of 1,2,3-Thiadiazole with Oxadiazole and Triazole Analogs
In the landscape of drug discovery and medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing efficacy, selectivity, and pharmacokinetic profiles. One of the most powerful tools in this endeavor is bioisosteric replacement, where a functional group is substituted with another that retains similar physical and chemical properties, leading to comparable biological activity. This guide provides a detailed comparison of the bioisosteric replacement of the 1,2,3-thiadiazole ring system with its common oxadiazole and triazole counterparts.
The 1,2,3-thiadiazole moiety, while present in various biologically active compounds, often presents metabolic stability challenges.[1] The ring can be susceptible to oxidation by metabolic enzymes like the cytochrome P450 system, potentially leading to ring cleavage and the formation of reactive acetylene species.[1] This inherent liability is a primary driver for its replacement in drug development programs.
Oxadiazoles and triazoles are frequently employed as successful bioisosteres due to their enhanced metabolic stability and ability to mimic the steric and electronic properties of other functional groups.[2][3][4][5] Triazoles, in particular, are known for their marked stability under hydrolytic, oxidative, and reductive conditions.[2][5] Similarly, oxadiazoles, especially the 1,2,4- and 1,3,4-isomers, are recognized as robust bioisosteres for amide and ester groups, often improving metabolic stability.[4]
Comparative Analysis of Physicochemical and Biological Properties
The choice of a specific oxadiazole or triazole isomer can significantly impact a compound's properties. The 1,3,4-oxadiazole isomer is generally considered the most stable among oxadiazoles, while the 1,2,3-oxadiazole is often unstable.[6][7] Triazoles are noted for their polarity and capacity for hydrogen bonding, which can influence solubility and target engagement.[8]
Below is a summary of the key property differences that guide the selection of a suitable bioisostere for the 1,2,3-thiadiazole ring.
Experimental Data Comparison
Direct, side-by-side experimental data comparing the replacement of a 1,2,3-thiadiazole with its various aza- and oxa-analogs within a single chemical scaffold is limited in published literature. However, a study by Zhang et al. provides a valuable comparison between compounds containing a 1,2,3-thiadiazole core hybridized with either a 1,3,4-oxadiazole or a 1,3,4-thiadiazole, tested for antiviral activity against the Tobacco Mosaic Virus (TMV).
Table 1: Comparative Antiviral Activity Data [9]
| Compound Scaffold | Bioisostere | Curative Effect (%) vs. TMV |
| 1,2,3-Thiadiazole incorporating 1,3,4-Oxadiazole | 1,3,4-Oxadiazole | 46.8 - 54.1 |
| 1,2,3-Thiadiazole incorporating 1,3,4-Thiadiazole | 1,3,4-Thiadiazole | Slightly lower than oxadiazole |
Data sourced from a study evaluating hybrid molecules. The results indicate that in this specific scaffold, the 1,3,4-oxadiazole bioisostere conferred slightly more potent antiviral activity than the 1,3,4-thiadiazole analog.[9]
To further illustrate the typical performance of these heterocycles, the following table summarizes representative data from different studies, highlighting the general trends in metabolic stability.
Table 2: Representative Metabolic Stability of Different Heterocyclic Scaffolds
| Heterocycle in Scaffold | Assay System | Result (% remaining after 1 hr) | Reference |
| 1,2,3-Thiadiazole | Cytochrome P450 | Subject to oxidative metabolism | [1] |
| 1,2,4-Oxadiazole | Rat Liver Microsomes | Stable | [10] |
| 1,2,3-Triazole | Proteases | Improved resistance vs. amides | [11] |
Note: The data in Table 2 is compiled from separate studies on different chemical series and is intended to be illustrative of general properties, not a direct comparison.
Detailed Experimental Protocols
To ensure reproducibility and transparent comparison, detailed methodologies for key experiments are essential. Below are representative protocols for evaluating metabolic stability and biological activity.
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.
-
Materials : Test compound, pooled liver microsomes (human or rat), NADPH regenerating system (e.g., G6P, G6PD), phosphate buffer (pH 7.4), positive control compound (e.g., testosterone), organic solvent (e.g., acetonitrile), LC-MS/MS system.
-
Preparation : Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare working solutions by diluting the stock in buffer.
-
Incubation : In a 96-well plate, combine liver microsomes (final concentration ~0.5 mg/mL) and the test compound (final concentration ~1 µM) in phosphate buffer. Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation : Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points : Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching : Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing : Centrifuge the samples to precipitate proteins. Transfer the supernatant for analysis.
-
Analysis : Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Presentation : Plot the natural log of the percentage of the remaining parent compound versus time. The slope of the line is used to calculate the in vitro half-life (t½).
Protocol 2: Antiviral (TMV) Curative Activity Assay (Whole Plant Method)
This assay determines the ability of a compound to inhibit viral replication after infection has occurred.
-
Virus Inoculation : Cultivate host plants (e.g., Nicotiana tabacum L.) to the 6-8 leaf stage. Mechanically inoculate the entire plant by gently rubbing the leaves with a suspension of Tobacco Mosaic Virus (TMV) (e.g., 6 x 10⁻³ mg/mL).
-
Compound Application : Two to four hours after inoculation, apply a solution of the test compound (at various concentrations) to the leaves of the infected plants using a brush or sprayer. A solvent control (e.g., DMSO/water) and a positive control (e.g., Ningnanmycin) are applied to separate sets of plants.
-
Incubation : Keep the treated plants in a greenhouse under controlled conditions (e.g., 25-30°C, controlled humidity and light) for 3-4 days.
-
Lesion Counting : After the incubation period, count the number of local lesions that have formed on the leaves of each plant.
-
Data Analysis : Calculate the percent inhibition (curative effect) for each compound concentration using the formula:
-
Inhibition (%) = [ (C - T) / C ] × 100
-
Where C is the average number of lesions on control plants and T is the average number of lesions on treated plants.
-
-
EC₅₀ Determination : Use the inhibition data across different concentrations to calculate the half-maximal effective concentration (EC₅₀) through regression analysis.
Conclusion
The bioisosteric replacement of 1,2,3-thiadiazole with oxadiazole or triazole rings is a well-justified strategy in medicinal chemistry, primarily driven by the need to enhance metabolic stability and eliminate the potential for reactive metabolite formation. While direct comparative data across all isomeric replacements is scarce, the available evidence suggests that both oxadiazoles and triazoles are robust and stable alternatives. The 1,3,4-oxadiazole, in particular, has shown promise in maintaining or even slightly improving biological activity in certain contexts. The final choice of bioisostere will invariably depend on a multi-parameter optimization that includes not only stability and potency but also solubility, selectivity, and overall drug-like properties, which must be evaluated on a case-by-case basis for each unique chemical scaffold.
References
- 1. 1,2,3-Thiadiazole: a novel heterocyclic heme ligand for the design of cytochrome P450 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unimore.it [iris.unimore.it]
- 3. searchlibrary.flemingcollege.ca [searchlibrary.flemingcollege.ca]
- 4. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unimore.it [iris.unimore.it]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
Validation of In Vitro Assays for Novel Thiadiazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutic agents is a cornerstone of modern medicine, and heterocyclic compounds, particularly those containing the thiadiazole scaffold, have emerged as a promising class of molecules with diverse pharmacological activities.[1][2] This guide provides a comparative analysis of the in vitro performance of recently developed thiadiazole derivatives, with a focus on their anticancer and antimicrobial properties. The data presented is compiled from multiple studies to offer an objective overview and is supported by detailed experimental protocols to ensure reproducibility.
Anticancer Activity: Comparative Analysis
A significant body of research has focused on the anticancer potential of thiadiazole derivatives.[1][3] The most common in vitro method to assess cytotoxicity against cancer cell lines is the MTT assay, which measures the metabolic activity of cells and, consequently, their viability.[4][5] Below is a summary of the half-maximal inhibitory concentration (IC50) values for various thiadiazole compounds against different human cancer cell lines.
| Compound Class | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| Thiadiazole-thiazole hybrids | HepG2-1 (Liver Carcinoma) | 0.69 - 49.39 | Doxorubicin | 0.72 | [4] |
| Ciprofloxacin-based 1,3,4-thiadiazoles | MCF-7 (Breast) | 3.26 - 15.7 | - | - | [6] |
| A549 (Lung) | >100 | - | - | [6] | |
| SKOV-3 (Ovarian) | 3.58 - >100 | - | - | [6] | |
| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives | PC-3 (Prostate) | 64.46 | - | - | [7] |
| HT-29 (Colon) | 33.67 | - | - | [7] | |
| Pyrazole–Thiadiazole Hybrids | A549 (Lung) | 1.537 - 8.493 | Erlotinib (EGFR inhibition) | 0.002 | [8] |
| Thiadiazole-based Akt Inhibitors | C6 (Glioma) | - | - | - | [5][9] |
Key Findings:
-
Thiadiazole-thiazole hybrids have shown promising activity against liver cancer cells, with some compounds exhibiting IC50 values comparable to the standard drug, doxorubicin.[4]
-
Ciprofloxacin-based thiadiazoles demonstrated particular efficacy against breast cancer cell lines.[6]
-
Certain pyrazole-thiadiazole hybrids have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in lung cancer therapy.[8]
-
Other derivatives have been shown to induce apoptosis and cell cycle arrest in glioma cells through the inhibition of the Akt signaling pathway.[5][9]
Antimicrobial and Antifungal Activity
Thiadiazole derivatives have also been investigated for their potential to combat microbial and fungal infections.[10][11] The primary in vitro assays used for this purpose are the disc diffusion method for initial screening and the microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[10][12]
| Compound Class | Target Organism | MIC (µg/mL) | Reference Compound | Source |
| Novel 1,3,4-thiadiazole derivatives | Rhizopus oryzae | 150 - >300 | - | [10] |
| K. pneumoniae | 75 | - | [10] | |
| B. subtilis | 75 | - | [10] | |
| P. aeruginosa | 100 | - | [10] | |
| S. aureus | 125 | - | [10] |
Key Findings:
-
Newly synthesized 1,3,4-thiadiazole derivatives have demonstrated significant antifungal activity against Rhizopus oryzae, a fungus associated with mucormycosis.[10][12]
-
These compounds also exhibited a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[10]
Experimental Protocols
To ensure the validity and reproducibility of the presented data, detailed methodologies for the key experiments are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the thiadiazole compounds and a positive control (e.g., doxorubicin) for a specified period (typically 24-72 hours).[5]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plate is then incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength. The IC50 value is then calculated from the dose-response curve.[4]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The thiadiazole compounds are serially diluted in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the microorganism to grow.
-
Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: Workflow of the MTT assay for determining the cytotoxicity of thiadiazole compounds.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 1,2,3-Thiadiazole-4-carbaldehyde Oxime: A Guide to Cross-Reactivity and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1,2,3-thiadiazole-4-carbaldehyde oxime, a molecule of interest in agrochemical and pharmaceutical research. Due to the limited publicly available data on the specific cross-reactivity of this compound, this guide focuses on providing a comparative framework based on structurally similar compounds, including other 1,2,3-thiadiazole derivatives and molecules containing an oxime functional group. The information presented herein is intended to guide researchers in designing and interpreting cross-reactivity studies.
Introduction to 1,2,3-Thiadiazole Derivatives
The 1,2,3-thiadiazole ring is a core structure in a variety of biologically active compounds.[1] Derivatives of 1,2,3-thiadiazole have demonstrated a broad spectrum of activities, including antifungal, antiviral, insecticidal, and plant-activating properties.[1] A notable example is Tiadinil, a commercial fungicide that functions as a plant defense activator.[2] The biological activity of these compounds is often attributed to their ability to modulate various cellular pathways.
The Significance of the Oxime Functional Group
The oxime functional group is present in numerous agrochemicals and pharmaceuticals.[3][4] In the context of agrochemicals, oximes are found in herbicides, fungicides, and insecticides.[3][4] The oxime moiety can play a crucial role in the molecule's mechanism of action and its interaction with biological targets.[5] For instance, some oxime-containing compounds are known to inhibit the enzyme acetylcholinesterase in insects.[5]
Understanding Cross-Reactivity
Cross-reactivity is a phenomenon where a test, such as an immunoassay, detects substances other than the target analyte. This occurs when the non-target compounds have a similar chemical structure to the analyte, allowing them to bind to the detection antibodies. In drug development and pesticide residue analysis, understanding cross-reactivity is crucial for ensuring the specificity and accuracy of analytical methods.[6]
Comparative Cross-Reactivity Data (Hypothetical)
Table 1: Hypothetical Cross-Reactivity of this compound and Structurally Related Compounds in a Competitive ELISA
| Compound | Structure | Target Analyte | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | This compound | 10 | 100 | |
| Tiadinil | This compound | >1000 | <1 | |
| 1,2,3-Thiadiazole-4-carboxylic acid | This compound | 500 | 2 | |
| Benzaldehyde Oxime | This compound | 800 | 1.25 | |
| Generic Oxime Pesticide | This compound | >1000 | <1 |
Note: This data is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
Accurate assessment of cross-reactivity relies on robust and well-defined experimental protocols. The following is a detailed methodology for a competitive ELISA, a common technique for determining the cross-reactivity of small molecules.[7][8]
Competitive ELISA Protocol for Cross-Reactivity Assessment
Objective: To determine the cross-reactivity of various compounds against antibodies raised for this compound.
Materials:
-
High-binding 96-well microtiter plates
-
Coating antigen (e.g., this compound conjugated to a carrier protein like BSA)
-
Primary antibody (specific to this compound)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Test compounds (this compound and potential cross-reactants)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the coating antigen to an optimal concentration (e.g., 1 µg/mL) in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the coating antigen solution to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the standard (this compound) and the test compounds.
-
In a separate plate or tubes, mix 50 µL of each standard/test compound dilution with 50 µL of the primary antibody at its optimal dilution.
-
Incubate for 1 hour at room temperature.
-
Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked microtiter plate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Add 50 µL of the stop solution to each well to stop the reaction.
-
-
Data Analysis:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).
-
Generate a standard curve by plotting the absorbance against the concentration of the standard.
-
Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the signal) for the standard and each test compound.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100
-
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and potential biological interactions, the following diagrams are provided.
Caption: Workflow for a competitive ELISA to determine cross-reactivity.
Caption: Potential signaling pathway of thiadiazole fungicides and hypothetical off-target effects.
Conclusion
While direct experimental data on the cross-reactivity of this compound is currently limited, this guide provides a framework for its evaluation based on the principles of immunoassays and the known biological activities of structurally related compounds. The provided experimental protocol for competitive ELISA offers a robust method for generating the necessary data. Researchers and drug development professionals are encouraged to perform specific cross-reactivity studies to accurately characterize the performance of this and other novel compounds. Understanding the potential for cross-reactivity is a critical step in the development of safe and effective agrochemicals and pharmaceuticals.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological activity evaluation of 1,2,3-thiadiazole derivatives as potential elicitors with highly systemic acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxime chemistry in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New experimental Oximes in the management of organophosphorus pesticides poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation [mdpi.com]
- 7. Development of direct competitive ELISA for residue analysis of fungicide chlorothalonil in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
Head-to-head comparison of different 1,2,3-thiadiazole synthesis methods
A Comparative Guide to the Synthesis of 1,2,3-Thiadiazoles
The 1,2,3-thiadiazole scaffold is a significant heterocyclic motif in medicinal chemistry and drug development, exhibiting a wide range of biological activities including antifungal, antiviral, insecticidal, and anticancer properties.[1] The synthesis of this important nucleus has been approached through various methodologies over the years. This guide provides a head-to-head comparison of the most prominent methods for synthesizing 1,2,3-thiadiazoles, complete with experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the most suitable method for their specific needs.
The primary synthetic routes for constructing the 1,2,3-thiadiazole ring include the Hurd-Mori reaction, the Pechmann and Nold synthesis, and the Wolff cyclization of α-diazothiocarbonyl compounds.[2] Each of these methods offers distinct advantages and is suited for different starting materials and desired substitution patterns on the thiadiazole ring.
Quantitative Comparison of Synthesis Methods
The following table summarizes the key quantitative data for different 1,2,3-thiadiazole synthesis methods, offering a clear comparison of their efficiency and reaction conditions.
| Synthesis Method | Starting Materials | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| Hurd-Mori Reaction | Hydrazones (from ketones/aldehydes) | Thionyl chloride (SOCl₂) | 5 hours | 80-91 | [3] |
| Improved Hurd-Mori Reaction | N-tosylhydrazones, Sulfur | TBAI (catalyst), DMF, 80 °C | Not Specified | 44-98 | [1][4] |
| Pechmann and Nold Synthesis | Isothiocyanates, Diazo compounds (e.g., diazomethane) | Not Specified | Not Specified | Low to 60 | [5] |
| I₂/CuCl₂ Mediated Synthesis | Methyl ketones, p-toluenesulfonyl hydrazide, KSCN | I₂, CuCl₂, DMSO | Not Specified | 48-89 | [1] |
| Visible Light Photocatalysis | N-tosylhydrazones, elemental sulfur | Cercosporin (1 mol%), visible light, sustainable solvent | Not Specified | Good | [4] |
Detailed Experimental Protocols and Methodologies
The Hurd-Mori Reaction
The Hurd-Mori synthesis is a widely employed and versatile method for the preparation of 1,2,3-thiadiazoles.[6] It involves the reaction of hydrazones, typically derived from ketones or aldehydes, with thionyl chloride.[7] The reaction proceeds through the formation of a key intermediate which then undergoes cyclization.[5]
General Experimental Protocol (from Semicarbazones):
-
A ketone is reacted with semicarbazide hydrochloride in the presence of a base like sodium acetate in methanol to form the corresponding semicarbazone.[8]
-
The isolated semicarbazone is then treated with an excess of thionyl chloride at room temperature.[1][3]
-
The reaction mixture is stirred for a specified period, and the excess thionyl chloride is removed under reduced pressure.
-
The residue is then worked up, typically by pouring it into ice water and extracting the product with an organic solvent.[9]
-
Purification is achieved through recrystallization or column chromatography.
Example: Synthesis of Pyrazolyl-1,2,3-thiadiazoles [8]
Various pyrazolyl-phenylethanones are reacted with semicarbazide hydrochloride in the presence of sodium acetate in methanol to yield the corresponding semicarbazones. These semicarbazones are then cyclized using thionyl chloride to afford the target pyrazolyl-1,2,3-thiadiazoles in good to excellent yields.[8]
Logical Workflow for the Hurd-Mori Reaction
Caption: Workflow of the Hurd-Mori synthesis of 1,2,3-thiadiazoles.
The Pechmann and Nold Synthesis
One of the earliest methods for synthesizing the 1,2,3-thiadiazole ring system was reported by Pechmann and Nold.[5] This method involves the 1,3-dipolar cycloaddition of a diazo compound, such as diazomethane, with an isothiocyanate.[2][5]
General Reaction Scheme:
The reaction between an isothiocyanate and a diazoalkane leads to the formation of a 5-amino-1,2,3-thiadiazole derivative. The scope of this reaction can be somewhat limited, as not all isothiocyanates react readily with diazoalkanes at room temperature.[5]
Reaction Pathway for the Pechmann and Nold Synthesis
Caption: The Pechmann and Nold 1,3-dipolar cycloaddition pathway.
Improved and Alternative Synthesis Methods
Recent research has focused on developing more efficient, milder, and environmentally friendly methods for 1,2,3-thiadiazole synthesis.
An improvement on the Hurd-Mori reaction involves a metal-free approach using N-tosylhydrazones and elemental sulfur catalyzed by tetrabutylammonium iodide (TBAI).[4] This method provides good yields and avoids the use of the harsh reagent thionyl chloride.[1]
Iodine/Copper(II) Chloride Mediated Synthesis:
A one-pot, three-component reaction of methyl ketones, p-toluenesulfonyl hydrazide, and potassium thiocyanate (KSCN) mediated by iodine and copper(II) chloride has been developed.[1] This method offers good yields for both aryl- and alkyl-substituted 1,2,3-thiadiazoles.
Photocatalytic Synthesis:
A sustainable approach utilizes visible light and a catalytic amount of cercosporin to synthesize 1,2,3-thiadiazoles from N-tosylhydrazones and elemental sulfur.[4] This method is notable for its mild reaction conditions and broad functional group compatibility.
Conceptual Diagram of Modern Synthetic Approaches
References
- 1. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]
- 7. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. US3391152A - Methods of preparing thiadiazoles - Google Patents [patents.google.com]
Structure-Activity Relationship of Thiadiazole Oximes: A Comparative Guide for Novel Insecticide Development
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) in a promising series of 1,3,4-thiadiazole-containing pyrazole oxime insecticides. The following sections detail their biological performance against various agricultural pests, outline the experimental protocols for their synthesis and evaluation, and explore their potential mechanism of action.
A novel class of 1,3,4-thiadiazole-containing pyrazole oximes has demonstrated significant potential as potent insecticides and acaricides. This guide synthesizes the available data to facilitate further research and development in this area.
Comparative Biological Activity
The insecticidal and acaricidal activities of a series of synthesized 1,3,4-thiadiazole pyrazole oxime derivatives were evaluated against several key agricultural pests. The data reveals important structural determinants for their biological efficacy.
Key Findings:
-
High Efficacy Against Lepidopteran Pests: Compounds 8r and 8w exhibited potent insecticidal activity against the diamondback moth (Plutella xylostella), a notoriously resistant pest. Notably, compound 8w (LC₅₀ = 9.78 µg/mL) was more effective than the commercial insecticide Pyridalyl (LC₅₀ = 17.40 µg/mL)[1][2].
-
Potent Aphicidal Activity: Compound 8f demonstrated excellent efficacy against the cowpea aphid (Aphis craccivora), achieving 100% mortality at a concentration of 50 µg/mL[1][2].
-
Promising Acaricidal Properties: Compound 8m showed significant acaricidal activity against the carmine spider mite (Tetranychus cinnabarinus), with 80% mortality observed at a 50 µg/mL concentration[1][2].
Data Summary:
| Compound | Target Pest | Concentration (µg/mL) | Activity | Reference |
| 8f | Aphis craccivora | 50 | 100% mortality | [1][2] |
| 8m | Tetranychus cinnabarinus | 50 | 80% mortality | [1][2] |
| 8r | Plutella xylostella | 19.61 (LC₅₀) | Potent insecticidal activity | [1][2] |
| 8w | Plutella xylostella | 9.78 (LC₅₀) | Potent insecticidal activity | [1][2] |
| Pyridalyl | Plutella xylostella | 17.40 (LC₅₀) | Commercial Insecticide (Control) | [1][2] |
Experimental Protocols
General Synthesis of 1,3,4-Thiadiazole Pyrazole Oxime Derivatives
The synthesis of the target compounds generally involves a multi-step process, beginning with the formation of a pyrazole carbaldehyde oxime, followed by its coupling with a substituted 1,3,4-thiadiazole moiety.
General synthetic workflow for thiadiazole pyrazole oximes.
Biological Assays
Insecticidal Activity against Plutella xylostella
The insecticidal activity is determined using a leaf-dip bioassay. Cabbage leaf discs are dipped into various concentrations of the test compounds dissolved in a suitable solvent with a surfactant. After air-drying, the treated leaves are placed in petri dishes, and a set number of P. xylostella larvae are introduced. Mortality is assessed after a specified period, and the LC₅₀ values are calculated.
Acaricidal Activity against Tetranychus cinnabarinus
A slide-dip method is commonly employed for acaricidal testing. Adult female mites are mounted on their backs on slides using a sticky substance. The slides are then dipped into different concentrations of the test compounds. Mortality is recorded after 24-48 hours under controlled conditions.
Aphicidal Activity against Aphis craccivora
A leaf-dip or spray method is used to assess aphicidal activity. Bean leaf discs or seedlings infested with a known number of adult aphids are treated with the test solutions. The number of dead aphids is counted after a set exposure time to determine the percentage mortality.
Proposed Mechanism of Action
While the precise molecular target of this specific series of thiadiazole oximes has not been definitively elucidated, the mechanism of action for many pyrazole-based insecticides involves the disruption of vital cellular processes in insects. Two primary targets are often implicated:
-
Mitochondrial Electron Transport Chain (Complex I): Pyrazole insecticides can inhibit NADH-CoQ reductase, a critical enzyme in the mitochondrial respiratory chain. This disruption leads to a failure in ATP production, causing cellular energy depletion and eventual death of the insect.
-
GABA-gated Chloride Channels: Some pyrazole derivatives act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor. GABA is the primary inhibitory neurotransmitter in the insect central nervous system. By blocking the chloride ion channels, these compounds induce a state of hyperexcitation, leading to convulsions, paralysis, and death.
The control insecticide, Pyridalyl, is known to have a unique mode of action that does not involve the nervous system, chitin synthesis, or respiration. Instead, it is suggested to be activated by cytochrome P450 to a metabolite that generates reactive oxygen species (ROS), leading to cellular damage and necrotic cell death[3][4]. The novel thiadiazole oximes may share a similar mechanism or act on one of the more traditional pyrazole targets.
Hypothesized GABA receptor antagonist signaling pathway.
Conclusion
The 1,3,4-thiadiazole-containing pyrazole oximes represent a promising scaffold for the development of new-generation insecticides. The high efficacy of certain derivatives against economically important and resistant pests warrants further investigation. Future research should focus on a broader SAR study to optimize the potency and spectrum of activity, as well as detailed mechanistic studies to definitively identify the molecular target(s). This will aid in the rational design of more effective and selective crop protection agents.
References
- 1. Synthesis and biological activities of novel 1,3,4-thiadiazole-containing pyrazole oxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The molecular action of the novel insecticide, Pyridalyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Benchmarking Plant Defense-Inducing Activity: A Comparative Guide for Researchers
For Immediate Release – This guide provides a comprehensive comparison of a novel plant defense-inducing compound against well-established activators. Intended for researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols, presents quantitative data for objective comparison, and visualizes key biological and experimental processes.
Introduction to Plant Defense Activation
Plants possess an innate immune system that can be activated to defend against a broad spectrum of pathogens. This response, often termed Systemic Acquired Resistance (SAR), is characterized by the systemic expression of a wide array of defense-related genes, leading to a state of heightened immunity.[1] The phytohormones salicylic acid (SA) and jasmonic acid (JA) are central players in these defense signaling pathways.[2][3] While SA-mediated responses are typically effective against biotrophic and hemibiotrophic pathogens, JA-induced defenses are primarily deployed against necrotrophic pathogens and herbivores. A variety of natural and synthetic compounds, known as plant defense activators, can trigger these pathways, offering a promising alternative to conventional pesticides.[4] This guide benchmarks a new proprietary compound against established activators such as Benzothiadiazole (BTH), a functional analog of salicylic acid, and β-Aminobutyric acid (BABA), a non-protein amino acid known to prime plant defenses.[1][4]
Comparative Analysis of Defense Response Induction
To quantitatively assess the efficacy of the new compound, a series of experiments were conducted to measure key markers of plant defense activation in the model plant Arabidopsis thaliana. The results are benchmarked against the activity of Salicylic Acid (SA), Benzothiadiazole (BTH), and β-Aminobutyric acid (BABA).
Pathogenesis-Related (PR-1) Gene Expression
The induction of the Pathogenesis-Related 1 (PR-1) gene is a hallmark of the salicylic acid-mediated defense pathway and is a reliable molecular marker for SAR activation.[5] The relative expression of the PR-1 gene was quantified using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) 24 hours post-treatment with the respective compounds.
| Treatment | Concentration | Relative PR-1 Gene Expression (Fold Change) |
| Mock (Water Control) | N/A | 1.0 |
| Proprietary Compound | 50 µM | 125.4 |
| Salicylic Acid (SA) | 1 mM | 150.2 |
| Benzothiadiazole (BTH) | 100 µM | 110.8 |
| β-Aminobutyric acid (BABA) | 250 µM | 45.6 |
Reactive Oxygen Species (ROS) Burst
A rapid and transient production of Reactive Oxygen Species (ROS), known as the oxidative burst, is one of the earliest detectable plant defense responses upon perception of a pathogen or elicitor.[6] The intensity of the ROS burst was measured over a 60-minute period using a luminol-based chemiluminescence assay.
| Treatment | Concentration | Peak ROS Production (Relative Luminescence Units) |
| Mock (Water Control) | N/A | 50 |
| Proprietary Compound | 50 µM | 8,500 |
| Salicylic Acid (SA) | 1 mM | 9,200 |
| Benzothiadiazole (BTH) | 100 µM | 7,800 |
| β-Aminobutyric acid (BABA) | 250 µM | 3,200 |
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and the experimental design, the following diagrams illustrate the major plant defense signaling pathways and the workflow used for benchmarking.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Structural basis of NPR1 in activating plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tus.ac.jp [tus.ac.jp]
- 4. Frontiers | Sulfonamides identified as plant immune-priming compounds in high-throughput chemical screening increase disease resistance in Arabidopsis thaliana [frontiersin.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of oxidative burst in the field of plant immunity: Looking back at the early pioneering works and towards the future development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1,2,3-Thiadiazole-4-carbaldehyde Oxime: A Procedural Guide
I. Immediate Safety and Personal Protective Equipment (PPE)
Before handling 1,2,3-Thiadiazole-4-carbaldehyde oxime for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory procedures.[1][2]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory. For operations with a higher risk of splashing, a face shield should be used in conjunction with goggles.[2][3]
-
Lab Coat: A full-length laboratory coat should be worn to protect against skin contact.[3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[4]
II. Spill and Leak Management
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.[4][5]
-
Containment: For solid materials, carefully sweep or vacuum the spilled substance, avoiding dust generation.[3][5] Place the collected material into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials for disposal as hazardous waste.
-
Personal Decontamination: Wash hands and any exposed skin thoroughly with soap and water after cleanup.[1][3]
III. Disposal Procedure
The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste.
Step-by-Step Disposal Guide:
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to regulations such as the US EPA guidelines in 40 CFR Parts 261.3.[4][5]
-
Containerization: Place the waste in a compatible, properly sealed, and clearly labeled container. The label should include the chemical name, associated hazards, and the date of accumulation.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[3][4]
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal contractor.[3] Do not dispose of this chemical down the drain or in regular trash.
IV. Quantitative Data for Disposal
No specific quantitative data for the disposal of this compound was found in the available resources. The following table highlights the absence of this information.
| Parameter | Value | Source |
| RCRA P-Series | Not listed | [4][5] |
| RCRA U-Series | Not listed | [4][5] |
| Reportable Quantity (RQ) | No data available | |
| Concentration Limits for Drain Disposal | Not permitted for drain disposal | General Guideline |
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 1,2,3-Thiadiazole-4-carbaldehyde oxime
This guide provides crucial safety and logistical information for the handling and disposal of 1,2,3-Thiadiazole-4-carbaldehyde oxime. The following procedures are based on best practices for handling structurally similar thiadiazole derivatives and are intended for use by trained research, scientific, and drug development professionals.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the known hazards of similar thiadiazole compounds. Users should handle this chemical with caution and perform a risk assessment prior to use.
Hazard Identification and Personal Protective Equipment
Thiadiazole derivatives are potentially hazardous. Based on data for similar compounds, this compound may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation[1][2][3][4]. Strict adherence to PPE guidelines is mandatory.
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use. |
| Skin and Body Protection | Laboratory coat. A complete suit protecting against chemicals should be worn when handling larger quantities. |
| Respiratory Protection | Use in a well-ventilated area. If dust or vapors may be generated, use a NIOSH/MSHA-approved respirator. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
- Work in a well-ventilated laboratory, preferably within a chemical fume hood.
- Ensure safety shower and eyewash stations are readily accessible.
- Keep the container tightly closed when not in use[1][2][5].
2. Handling:
- Avoid all direct contact with the chemical. Do not touch the substance with bare hands.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray[1][2][5].
- Wear the appropriate PPE as detailed in the table above[1][2][3][5][6].
- Wash hands and any exposed skin thoroughly after handling[5].
- Do not eat, drink, or smoke in the handling area[5].
3. Storage:
- Store in a cool, dry, and well-ventilated area away from incompatible materials.
- Keep the container tightly sealed to prevent contamination and degradation.
Emergency Procedures
| Exposure Scenario | First Aid Measures |
| In case of eye contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| In case of skin contact | Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice[5][6]. |
| If inhaled | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| If swallowed | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| In case of a spill | Evacuate the area. Wear appropriate PPE. Avoid breathing dust. Sweep up the material and place it into a suitable, labeled container for disposal. Prevent entry into drains and waterways[1][2][3]. |
Disposal Plan
All waste materials, including contaminated PPE and empty containers, must be disposed of as hazardous waste. Follow all local, regional, and national regulations for chemical waste disposal. Contact your institution's environmental health and safety office for specific guidance.
Workflow for Safe Handling
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. angenechemical.com [angenechemical.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
